molecular formula C11H8ClNO B1459801 1-(1-Chloroisoquinolin-6-yl)ethanone CAS No. 1256836-30-2

1-(1-Chloroisoquinolin-6-yl)ethanone

Cat. No.: B1459801
CAS No.: 1256836-30-2
M. Wt: 205.64 g/mol
InChI Key: OLTAPNODXPQTOO-UHFFFAOYSA-N
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Description

1-(1-Chloroisoquinolin-6-yl)ethanone is a synthetic organic compound belonging to the class of chlorinated isoquinoline derivatives. Isoquinolines are a fundamental scaffold in medicinal and organic chemistry, widely recognized for their utility as building blocks in the development of biologically active molecules. The structure of this compound, which features a chlorinated isoquinoline core and an acetyl functional group, makes it a versatile intermediate for further chemical exploration. The primary research value of this compound lies in its potential as a key precursor or intermediate in organic synthesis. While specific biological data for this exact molecule may be limited, structurally similar chlorinated isoquinoline derivatives are of significant interest in pharmaceutical research. For instance, various isoquinoline compounds are investigated for their potential to modulate kinase activity, which is a crucial mechanism for developing new therapeutic agents for diseases such as cancer, inflammatory disorders, and metabolic conditions . Furthermore, related compounds have been explored in the context of inhibiting viruses like Hepatitis C and as stereochemically complex ligands in coordination chemistry . Researchers may utilize 1-(1-Chloroisoquinolin-6-yl)ethanone to generate novel compound libraries for high-throughput screening or to develop structure-activity relationships (SAR) in drug discovery campaigns. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(1-chloroisoquinolin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c1-7(14)8-2-3-10-9(6-8)4-5-13-11(10)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTAPNODXPQTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-chloro-6-acetylisoquinoline chemical building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Strategic Application of 1-chloro-6-acetylisoquinoline

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] The strategic functionalization of this core is paramount in modern drug discovery. This technical guide provides an in-depth analysis of the 1-chloro-6-acetylisoquinoline building block, a versatile intermediate designed for efficient molecular elaboration. We will explore its physicochemical properties, plausible synthetic routes, and its core reactivity. The primary focus will be on its application in palladium-catalyzed cross-coupling reactions, providing field-proven insights and detailed experimental protocols for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of medicinal chemistry, building blocks that offer multiple, orthogonal points for diversification are invaluable. 1-chloro-6-acetylisoquinoline is precisely such a scaffold. It presents two key reactive handles:

  • The C1-Chloride: This position is activated towards nucleophilic aromatic substitution but is most effectively utilized in transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a vast array of carbon, nitrogen, and oxygen nucleophiles, forming C-C, C-N, and C-O bonds, respectively.[3][4]

  • The C6-Acetyl Group: The ketone functionality serves as a versatile anchor for a secondary wave of derivatization. It can be transformed into alcohols, amines, hydrazones, and other heterocyclic systems, profoundly altering the molecule's steric and electronic properties.

This dual functionality enables the rapid generation of diverse chemical libraries from a single, advanced intermediate, accelerating the structure-activity relationship (SAR) studies critical to drug development.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its constituent parts, primarily the 1-chloroisoquinoline core.

PropertyEstimated Value / CharacteristicSource / Rationale
Molecular Formula C₁₁H₈ClNOBased on structure
Molecular Weight 205.64 g/mol Based on structure
Appearance Expected to be a white to yellow low-melting solid or crystalline powder.Analogy to 1-chloroisoquinoline.[5]
Melting Point > 36 °CHigher than 1-chloroisoquinoline due to the polar acetyl group.[5]
Boiling Point > 275 °CHigher than 1-chloroisoquinoline.[5]
Solubility Insoluble in water; soluble in common organic solvents like DCM, THF, Dioxane.Analogy to 1-chloroisoquinoline.[5]
¹H NMR Aromatic protons expected in the δ 7.5-8.5 ppm range. A sharp singlet for the acetyl methyl group is expected around δ 2.7 ppm.Inferred from related structures.
¹³C NMR Carbonyl carbon signal expected around δ 197 ppm.Standard chemical shift values.
Mass Spectrometry [M+H]⁺ ≈ 206.03 m/zCalculated from molecular formula.

Proposed Synthesis Strategy

A logical and efficient pathway to 1-chloro-6-acetylisoquinoline involves the Friedel-Crafts acylation of a commercially available 1-chloroisoquinoline precursor. This approach leverages well-established reaction principles to functionalize the isoquinoline core.

cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Target Product A 1-Chloroisoquinoline D Friedel-Crafts Acylation A->D B Acetic Anhydride or Acetyl Chloride B->D C Lewis Acid (e.g., AlCl₃) C->D E 1-Chloro-6-acetylisoquinoline D->E

Caption: Proposed synthesis of 1-chloro-6-acetylisoquinoline.

Protocol: Friedel-Crafts Acylation of 1-Chloroisoquinoline
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dichloromethane (DCM).

  • Lewis Acid: Cool the flask to 0 °C in an ice bath and slowly add aluminum chloride (AlCl₃) (1.2 equivalents) in portions.

  • Acylating Agent: Add acetyl chloride (1.1 equivalents) dropwise to the suspension, maintaining the temperature at 0 °C.

  • Substrate Addition: Dissolve 1-chloroisoquinoline (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Insight: The acylation is directed to the C6 position (or potentially C8) on the benzene ring of the isoquinoline, which is more activated towards electrophilic substitution than the pyridine ring. The use of a strong Lewis acid like AlCl₃ is necessary to generate the highly electrophilic acylium ion from acetyl chloride.

Core Reactivity: A Gateway to Molecular Diversity

The primary utility of 1-chloro-6-acetylisoquinoline lies in its capacity for palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of key bonds under relatively mild conditions.[6]

G pd0 Pd(0)Ln pd2_complex [Ar-Pd(II)-Cl]Ln pd0->pd2_complex Oxidative Addition (+ Ar-Cl) product Ar-Nu pd2_couple [Ar-Pd(II)-Nu]Ln pd2_complex->pd2_couple Transmetalation (Suzuki) or Amine Coordination (Buchwald) pd2_couple->pd0 pd2_couple->product Reductive Elimination

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling the chloro-scaffold with an organoboron reagent (e.g., boronic acids or esters).[7][8] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[9]

  • Setup: In an oven-dried Schlenk tube, combine 1-chloro-6-acetylisoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂ at 2 mol%), and a phosphine ligand (e.g., SPhos at 4 mol%).

  • Reagents: Add a base, such as potassium phosphate (K₃PO₄) (2.0 mmol).

  • Solvent: Add a suitable solvent system, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reaction: Heat the mixture in an oil bath at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography.

Causality Insight: The phosphine ligand is not merely a spectator; its steric bulk and electronic properties are critical. Bulky, electron-rich ligands like SPhos or XPhos accelerate the rate-limiting oxidative addition and reductive elimination steps, making the coupling of less reactive aryl chlorides efficient.[3] The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.

Buchwald-Hartwig Amination (C-N Bond Formation)

For synthesizing aryl amines, the Buchwald-Hartwig amination is the preeminent method.[10] It allows for the coupling of the chloro-scaffold with a wide range of primary and secondary amines, which is a crucial transformation in the synthesis of many pharmaceuticals.[4][11]

  • Setup: To a Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃ at 1-2 mol%), the phosphine ligand (e.g., Xantphos at 2-4 mol%), and the base (e.g., cesium carbonate, Cs₂CO₃, at 1.5 mmol).

  • Reactants: Add 1-chloro-6-acetylisoquinoline (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent: Add an anhydrous solvent such as 1,4-dioxane or toluene (5 mL).

  • Inert Atmosphere: Degas the mixture by evacuating and backfilling with argon three times.

  • Reaction: Heat the sealed tube at 90-110 °C until the starting material is consumed.

  • Workup & Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the crude product by column chromatography.

Causality Insight: The choice of base is critical. Strong, non-nucleophilic bases like Cs₂CO₃ or sodium tert-butoxide are used. The base deprotonates the amine in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination to occur.[12] The ligand choice, often a bidentate phosphine like Xantphos, helps stabilize the palladium catalyst and promotes the desired reaction pathway.[10]

Applications in Drug Discovery: A Scaffold for Innovation

The true power of 1-chloro-6-acetylisoquinoline is realized when both reactive sites are utilized to build a library of complex molecules. The isoquinoline core itself is found in compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][13][14] By using this building block, a medicinal chemist can systematically explore the chemical space around the isoquinoline scaffold.

Caption: Molecular diversification strategy using the title compound.

This systematic approach allows for the fine-tuning of a compound's properties, such as its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile, which is the central task of lead optimization in drug discovery.

Safety and Handling

Based on safety data for the closely related 1-chloroisoquinoline, the following precautions are advised:

  • Hazard Class: May cause skin, eye, and respiratory irritation.[15][16] Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[17] Handle in a well-ventilated fume hood.

  • Handling: Avoid formation of dust and aerosols.[15] Keep away from moisture, as it is air and moisture sensitive.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[16][18]

  • First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[15] If inhaled, move to fresh air.[17]

Conclusion

1-chloro-6-acetylisoquinoline is a highly valuable and versatile chemical building block for researchers in organic synthesis and drug discovery. Its bifunctional nature provides two distinct and chemically orthogonal sites for modification, enabling the efficient and systematic construction of diverse molecular libraries. A deep understanding of its reactivity, particularly in modern palladium-catalyzed cross-coupling reactions, empowers scientists to rapidly access novel chemical matter and accelerate the development of next-generation therapeutics.

References

  • LookChem. 1-Chloroisoquinoline Safety Data Sheet. [Link]

  • Acros Organics. 1-CHLOROISOQUINOLINE SAFETY DATA SHEET. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • de F. F. M. Moreira, V., et al. (2022). Synthesis, X-ray, Hirshfeld, and DFT of a new N-acylhydrazone derivative. SciSpace. [Link]

  • Mondal, S., & Bera, M. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Fakhfakh, M. A., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. PubMed. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Viciu, M. S., et al. (2004). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 140539, Isoquinoline, 1-chloro-. [Link]

  • Popiołek, Ł. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PMC. [Link]

  • Bellina, F., & Rossi, R. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

  • Hakeem, M. J., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PubMed. [Link]

  • Sharma, G., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Named Reactions in Organic Chemistry. (2021). Suzuki Cross Coupling Reaction. YouTube. [Link]

  • Organic Chemistry Portal. Synthesis of isoquinolines. [Link]

  • Google Patents.
  • Watson International. 1-Chloro-6-Methyl-5-Nitroisoquinoline CAS 943606-84-6. [Link]

  • Roy, D. K., et al. (2021). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]

  • Luo, C., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. [Link]

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An In-depth Technical Guide to the Solubility of 1-(1-Chloroisoquinolin-6-yl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. 1-(1-Chloroisoquinolin-6-yl)ethanone, a substituted isoquinoline, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in various organic solvents. While specific experimental solubility data for 1-(1-Chloroisoquinolin-6-yl)ethanone is not publicly available, this document furnishes the theoretical foundation, predictive methodologies, and detailed experimental protocols necessary to establish a robust solubility profile. We delve into the molecular structure's influence on solubility, the rationale for solvent selection, and the practical execution of both kinetic and thermodynamic solubility assays.

Introduction: The Central Role of Solubility in Drug Development

In the journey of a drug candidate from laboratory bench to clinical application, its physicochemical properties are of paramount importance. Among these, solubility—the ability of a compound to dissolve in a solvent to form a homogeneous solution—stands out as a critical attribute. Poor solubility can severely limit a drug's absorption and bioavailability, leading to unpredictable therapeutic outcomes and potential failure in clinical trials.

1-(1-Chloroisoquinolin-6-yl)ethanone belongs to the isoquinoline family, a structural motif present in numerous natural alkaloids and synthetic compounds with diverse pharmacological activities. The presence of a chlorine atom and an acetyl group on the isoquinoline scaffold makes it a versatile intermediate for synthesizing more complex molecules. Understanding its solubility profile is a foundational step in its development pathway, informing everything from reaction conditions in synthesis to the choice of vehicles for in-vitro screening and formulation strategies for in-vivo studies.

This guide is designed to be a self-contained resource, providing both the theoretical underpinnings and practical, field-proven protocols to empower researchers to thoroughly characterize the solubility of 1-(1-Chloroisoquinolin-6-yl)ethanone.

Molecular Structure and Predicted Physicochemical Properties

The solubility behavior of a molecule is intrinsically linked to its structure. A detailed analysis of the functional groups and overall architecture of 1-(1-Chloroisoquinolin-6-yl)ethanone allows for an educated prediction of its solubility characteristics.

Chemical Structure:

  • Isoquinoline Core: A bicyclic aromatic system containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. The aromatic nature contributes to van der Waals interactions.

  • Chlorine Atom (at C1): An electron-withdrawing group that increases the molecule's polarity and can participate in dipole-dipole interactions.

  • Ethanone (Acetyl) Group (at C6): The carbonyl group (C=O) is a strong hydrogen bond acceptor and significantly increases the polarity of that region of the molecule.

The general principle of "like dissolves like" suggests that the solubility of this compound will be favored in solvents that can engage in similar intermolecular interactions, namely polar solvents capable of hydrogen bonding and dipole-dipole interactions.

In Silico Physicochemical Properties

In the absence of experimental data, computational tools provide valuable estimations of a molecule's properties. These predicted values are crucial for initial assessment and experimental design. While specific pre-computed data for 1-(1-Chloroisoquinolin-6-yl)ethanone is scarce, properties for the parent compound, 1-chloroisoquinoline, can offer some insight. For the target compound, researchers are encouraged to use online prediction tools.[1][2]

Table 1: Key Physicochemical Descriptors and Their Significance

PropertyPredicted Value (Estimated)Significance in Solubility
Molecular Weight ~205.64 g/mol Higher molecular weight can sometimes correlate with lower solubility, particularly in aqueous media, due to the increased energy required to break the crystal lattice.
logP (Octanol-Water Partition Coefficient) Moderately high (e.g., 2.5-3.5)A measure of lipophilicity.[1][3] A positive logP indicates a preference for nonpolar environments. This suggests that solubility will be higher in many organic solvents compared to water. A high logP can sometimes limit aqueous solubility.
Topological Polar Surface Area (TPSA) ~40-50 ŲTPSA is the sum of the surfaces of polar atoms in a molecule and correlates well with drug transport properties.[4] A moderate TPSA suggests the molecule has polar regions capable of interacting with polar solvents.
Hydrogen Bond Acceptors 2 (N and O)The presence of hydrogen bond acceptors indicates the potential for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents.
Hydrogen Bond Donors 0The absence of hydrogen bond donors limits its ability to solvate anions or act as a proton donor in hydrogen bonds.

Note: Predicted values are estimates based on the structure and may vary between different prediction algorithms. Researchers should calculate these values using reliable software or online platforms like Molinspiration or ACD/Labs.[1][5]

Strategic Selection of Organic Solvents

A comprehensive solubility profile requires testing in a diverse range of organic solvents. The choice of solvents should be systematic, covering a spectrum of polarities and interaction capabilities. Hansen Solubility Parameters (HSP) offer a sophisticated method for solvent selection, breaking down solubility into dispersive (δD), polar (δP), and hydrogen bonding (δH) components.[6][7][8] Solvents with HSP values close to those of the solute are more likely to be effective.

Table 2: A Curated List of Organic Solvents for Solubility Screening

SolventClassPolarity Index (P')[9]Boiling Point (°C)Key Characteristics
Hexane Nonpolar0.169Primarily dispersive forces; good for assessing baseline nonpolar solubility.
Toluene Nonpolar Aromatic2.4111Aromatic π-π stacking potential in addition to dispersive forces.
Dichloromethane Polar Aprotic3.140Strong dipole moment, but no H-bonding; a good general-purpose solvent.
Ethyl Acetate Polar Aprotic4.477Hydrogen bond acceptor with moderate polarity.
Acetone Polar Aprotic5.156Highly polar, hydrogen bond acceptor, miscible with water and many organics.
Acetonitrile Polar Aprotic5.882High dipole moment, often used in chromatography.
Isopropanol Polar Protic3.982Capable of both donating and accepting hydrogen bonds.
Ethanol Polar Protic4.378Strong hydrogen bonding capabilities, widely used in formulations.
Methanol Polar Protic5.165The most polar of the common alcohols.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2189A very strong dipolar solvent and H-bond acceptor; often dissolves poorly soluble compounds.
N,N-Dimethylformamide (DMF) Polar Aprotic6.4153A high-boiling point polar aprotic solvent with strong solvating power.

Experimental Determination of Solubility: Protocols and Rationale

Experimental measurement is the definitive method for establishing a compound's solubility. Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of solubility under non-equilibrium conditions.[10] It typically involves adding a concentrated DMSO stock solution of the compound to an aqueous or organic solvent and measuring the concentration of dissolved compound after a short incubation.[11][12]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(1-Chloroisoquinolin-6-yl)ethanone in 100% DMSO.

  • Plate Preparation: Using a 96-well microtiter plate, add 2 µL of the DMSO stock solution to the wells designated for the test compound.

  • Solvent Addition: Add 98 µL of the desired organic solvent to each well, resulting in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.

  • Equilibration: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours on an orbital shaker.[12] This short incubation period is characteristic of kinetic assays.

  • Precipitate Removal: Separate any precipitated compound by filtering the plate through a solubility filter plate (e.g., Millipore MultiScreen) or by centrifugation followed by collection of the supernatant.[12]

  • Quantification: Analyze the filtrate/supernatant to determine the concentration of the dissolved compound. This is typically done using HPLC-UV or LC-MS/MS against a standard curve prepared by diluting the DMSO stock solution.[13][14]

  • Data Analysis: The measured concentration is reported as the kinetic solubility in that solvent.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO plate Add 2 µL Stock to 96-well Plate stock->plate solvent Add 98 µL Organic Solvent plate->solvent shake Seal & Shake (2 hours @ RT) solvent->shake filter Filter or Centrifuge to Remove Precipitate shake->filter quantify Quantify Filtrate (HPLC-UV or LC-MS/MS) filter->quantify report Report Kinetic Solubility (µM) quantify->report

Caption: Workflow for the Kinetic Solubility Assay.

Thermodynamic (Equilibrium) Solubility Assay

This method, often called the "shake-flask" method, is the gold standard for determining the true equilibrium solubility.[15][16] It involves equilibrating an excess of the solid compound with the solvent over an extended period until the concentration of the dissolved compound becomes constant.

  • Preparation: Add an excess amount of solid 1-(1-Chloroisoquinolin-6-yl)ethanone to a glass vial (e.g., add 2-5 mg to 1 mL of the selected organic solvent). The key is to have undissolved solid visually present throughout the experiment.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C).[16] Agitate the samples for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For viscous solvents or fine suspensions, centrifugation at high speed is the most reliable method to separate the solid from the saturated solution.[15]

  • Sample Preparation for Analysis: Immediately dilute the supernatant with a suitable solvent (in which the compound is highly soluble, e.g., acetonitrile or methanol) to prevent precipitation before analysis. Record the dilution factor accurately.

  • Quantification: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard calibration curve.[17][18]

  • Data Analysis: Calculate the original concentration in the saturated solution by correcting for the dilution factor. This value represents the thermodynamic solubility, typically reported in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid Compound to Solvent in Vial agitate Agitate at Constant Temp (24-48 hours) add_solid->agitate check_solid Ensure Solid Phase Remains Present agitate->check_solid separate Separate Phases (Centrifugation) check_solid->separate dilute Dilute Supernatant separate->dilute quantify Quantify Concentration (e.g., HPLC-UV) dilute->quantify report Calculate & Report Equilibrium Solubility quantify->report

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to allow for easy comparison across different solvents.

Table 3: Example Data Summary for Solubility of 1-(1-Chloroisoquinolin-6-yl)ethanone

SolventSolvent ClassKinetic Solubility (µM) @ 25°CThermodynamic Solubility (mg/mL) @ 25°C
HexaneNonpolar[Experimental Value][Experimental Value]
TolueneNonpolar Aromatic[Experimental Value][Experimental Value]
DichloromethanePolar Aprotic[Experimental Value][Experimental Value]
Ethyl AcetatePolar Aprotic[Experimental Value][Experimental Value]
AcetonePolar Aprotic[Experimental Value][Experimental Value]
IsopropanolPolar Protic[Experimental Value][Experimental Value]
EthanolPolar Protic[Experimental Value][Experimental Value]
DMSOPolar Aprotic>200 (miscible)[Experimental Value]
DMFPolar Aprotic[Experimental Value][Experimental Value]

Interpretation: The solubility data should be correlated with the solvent properties. For 1-(1-Chloroisoquinolin-6-yl)ethanone, it is anticipated that solubility will be lowest in nonpolar solvents like hexane and will increase with solvent polarity. The highest solubility is expected in polar aprotic solvents like DMSO and DMF, and polar protic solvents like ethanol, which can interact with the nitrogen and carbonyl oxygen atoms.

Conclusion

While direct experimental data on the solubility of 1-(1-Chloroisoquinolin-6-yl)ethanone in organic solvents is not readily found in the literature, a robust solubility profile can be established through a systematic approach. This guide has outlined the essential steps, from theoretical analysis of the molecular structure and in silico prediction of physicochemical properties to the practical execution of validated experimental protocols. By employing both high-throughput kinetic assays for initial screening and the definitive shake-flask method for equilibrium solubility, researchers can generate the critical data needed to advance the synthesis, biological testing, and formulation of this promising compound. Accurate and comprehensive solubility data is not merely a checkbox in a compound's data package; it is a cornerstone of successful drug development.

References

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  • World Health Organization (WHO). Annex 4. Available from: [Link]

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  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

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A Technical Guide to 6-Substituted 1-Chloroisoquinoline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] From natural alkaloids with potent biological effects to synthetic molecules designed to combat a range of diseases including cancer, parasitic infections, and hypertension, the versatility of the isoquinoline core is well-established.[1][3][4] This guide focuses on a specific, highly valuable subclass: 6-substituted 1-chloroisoquinolines. The strategic placement of a reactive chlorine atom at the C-1 position and a modifiable substituent at the C-6 position creates a powerful template for generating diverse chemical libraries. The C-1 chloro group acts as a versatile synthetic handle for introducing various functionalities or as a key reactive element for covalent inhibition, while the C-6 position provides a vector for tuning potency, selectivity, and pharmacokinetic properties. This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, offering insights into the synthesis, biological significance, and application of these derivatives in modern drug discovery.

The Strategic Value of the 1-Chloro-6-Substituted Isoquinoline Scaffold

The unique arrangement of the 1-chloro-6-substituted isoquinoline core offers a dual-pronged approach to drug design:

  • The C-1 Chlorine: A Versatile Synthetic and Reactive Handle: The chlorine atom at the C-1 position is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[5] This allows for the facile introduction of a wide array of substituents, including amines, alcohols, thiols, and carbon-based moieties. This reactivity is crucial for rapidly building structure-activity relationships (SAR). Furthermore, the electrophilic nature of the C-1 carbon makes these compounds potential candidates for covalent inhibitors, where the chloro group can react with nucleophilic residues (e.g., cysteine) in a target protein's active site, leading to irreversible binding and prolonged pharmacological effect.

  • The C-6 Position: A Gateway to Modulating Potency and Properties: The C-6 position of the isoquinoline ring is often solvent-exposed when bound to protein targets, particularly kinases. This makes it an ideal site for modification to enhance target affinity, improve selectivity against off-target proteins, and optimize critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By introducing a variety of functional groups at C-6, researchers can systematically explore chemical space to fine-tune the compound's overall profile.[6]

This strategic combination makes the 1-chloro-6-substituted isoquinoline scaffold a highly attractive starting point for lead discovery and optimization campaigns.

Synthetic Strategies: From Core Assembly to Functionalization

The synthesis of 6-substituted 1-chloroisoquinolines can be logically dissected into two main phases: construction of the core isoquinoline ring system and subsequent functionalization at the desired positions.

Core Scaffold Synthesis: The Bischler-Napieralski Reaction

One of the most robust and widely used methods for constructing the 3,4-dihydroisoquinoline core is the Bischler-Napieralski reaction.[7][8][9] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent.[9] The resulting 3,4-dihydroisoquinoline can then be aromatized to the isoquinoline.

The key steps are:

  • Amide Formation: A substituted β-phenylethylamine is acylated to form the corresponding amide. The substituent on the phenyl ring will ultimately reside at the 6-position of the isoquinoline.

  • Cyclization: The amide is treated with a dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions to induce cyclization.[8][9] This step is most effective when the aromatic ring is activated by electron-donating groups.[9][10]

  • Aromatization: The resulting 3,4-dihydroisoquinoline is dehydrogenated, often using a palladium catalyst (Pd/C) or sulfur, to yield the fully aromatic isoquinoline scaffold.

Introduction of the C-1 Chlorine

Once the isoquinoline (or isoquinolin-1-one) core is formed, the C-1 chlorine is typically introduced. A common method involves the conversion of an isoquinolin-1(2H)-one to the 1-chloroisoquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5]

Alternatively, starting from isoquinoline N-oxide, treatment with POCl₃ can directly yield 1-chloroisoquinoline.[5]

Diversification at the C-6 Position

If the desired C-6 substituent is not present in the initial starting material, it can be introduced onto a halogenated isoquinoline precursor (e.g., 6-bromo-1-chloroisoquinoline) using modern cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds.[11] A 6-bromo or 6-iodo-1-chloroisoquinoline can be coupled with a wide variety of aryl or alkyl boronic acids or esters to introduce diverse substituents at the C-6 position.[11][12][13] This method offers excellent functional group tolerance and is a mainstay in medicinal chemistry for exploring SAR.[14]

The general workflow for synthesis and diversification is illustrated below.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization A Substituted β-Phenylethylamine B Acylation A->B C β-Arylethylamide B->C D Bischler-Napieralski Cyclization (POCl₃) C->D E 3,4-Dihydroisoquinoline D->E F Aromatization (Pd/C) E->F G 6-Substituted Isoquinolin-1-one F->G H Chlorination (POCl₃) G->H I 6-Substituted 1-Chloroisoquinoline (Target Scaffold) H->I J 6-Bromo-1-chloroisoquinoline (Precursor) I->J Alternative Precursor L Diversified 6-Aryl/Alkyl 1-Chloroisoquinolines K Suzuki Coupling (R-B(OH)₂, Pd Catalyst) J->K K->L

General Synthetic Workflow.

Key Biological Targets and Structure-Activity Relationships (SAR)

The 6-substituted 1-chloroisoquinoline scaffold has shown significant promise against several important drug target classes, most notably protein kinases.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[15] The isoquinoline core can mimic the adenine moiety of ATP, enabling it to bind competitively to the kinase ATP-binding site.

  • Structure-Activity Relationship (SAR): SAR is the study of how a molecule's chemical structure relates to its biological activity.[16] For isoquinoline-based kinase inhibitors, SAR studies have revealed key insights:

    • The isoquinoline nitrogen often forms a critical hydrogen bond with the "hinge" region of the kinase, a conserved sequence of amino acids that anchors ATP.

    • Substituents at the C-1 position can be directed towards the ribose-binding pocket. The reactive chloro group can be displaced by nucleophilic residues or used as a handle to attach larger groups to probe this space.

    • The C-6 position is frequently oriented towards the solvent-exposed region of the active site. This allows for the introduction of larger, more complex functional groups to enhance potency and selectivity without disrupting the core binding interactions. Modifications here can also be used to block metabolic soft spots or improve solubility.[6]

The relationship between structural modifications and biological activity is summarized in the table below, based on general principles observed in kinase inhibitor design.[14][17]

Position of ModificationType of SubstituentRationale / Expected Impact on Activity
C-1 Small nucleophiles (e.g., -NH₂, -OH)Displace chlorine to form stable interactions in the active site.
Aryl/heteroaryl groupsExplore additional pockets for increased potency and selectivity.
Covalent warhead (via the chloro group)Forms an irreversible bond with a nearby cysteine, leading to potent and sustained inhibition.
C-6 Small alkyl/alkoxy groupsFine-tune lipophilicity and steric interactions.
Aryl/heteroaryl groups (via Suzuki)Access deeper pockets, form additional π-stacking or hydrogen bond interactions.
Solubilizing groups (e.g., morpholine, piperazine)Improve aqueous solubility and pharmacokinetic properties.
Other Biological Applications

Beyond kinase inhibition, isoquinoline derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antiviral, and antiparasitic effects.[1][18] The ability to rapidly generate diverse libraries from the 1-chloro-6-substituted core makes it an excellent platform for screening against various biological targets to uncover new therapeutic applications.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and preliminary biological evaluation of a representative 6-substituted 1-chloroisoquinoline derivative.

Protocol 1: Synthesis of 6-Bromo-1-chloroisoquinoline

This protocol outlines a typical sequence starting from a commercially available phenylethylamine to generate a key intermediate for further diversification.

Step A: Synthesis of N-(4-Bromophenethyl)acetamide

  • Dissolve 4-bromophenylethylamine (10.0 g, 50 mmol) in dichloromethane (DCM, 150 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (7.6 mL, 55 mmol) followed by the dropwise addition of acetyl chloride (3.9 mL, 55 mmol).

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2 hours.

  • Quench the reaction by adding water (100 mL). Separate the organic layer, wash with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide, which can be used in the next step without further purification.

Step B: Synthesis of 6-Bromo-1-methyl-3,4-dihydroisoquinoline

  • To the crude N-(4-bromophenethyl)acetamide from the previous step, add phosphorus oxychloride (POCl₃, 50 mL) carefully.

  • Heat the mixture to reflux (approx. 105 °C) and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Pour the residue slowly onto crushed ice with vigorous stirring. Make the solution basic (pH ~9-10) by the slow addition of concentrated ammonium hydroxide.

  • Extract the aqueous layer with DCM (3 x 100 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude dihydroisoquinoline.

Step C: Synthesis of 6-Bromo-1-methylisoquinoline

  • Dissolve the crude 6-bromo-1-methyl-3,4-dihydroisoquinoline in toluene (150 mL).

  • Add 10% Palladium on carbon (Pd/C, ~500 mg) to the solution.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the aromatized product.

Step D: Synthesis of 6-Bromo-1-chloroisoquinoline This step involves oxidation to the isoquinolin-1-one followed by chlorination, a common route.

  • The 6-bromo-1-methylisoquinoline is first oxidized to 6-bromoisoquinolin-1(2H)-one using an appropriate oxidant (e.g., KMnO₄ or via a multi-step sequence).

  • Suspend the resulting 6-bromoisoquinolin-1(2H)-one (5.0 g, 22.3 mmol) in POCl₃ (30 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).

  • Heat the mixture to reflux for 3 hours until the solution becomes clear.

  • Cool the mixture and remove excess POCl₃ under reduced pressure.

  • Carefully pour the residue onto ice water and neutralize with solid NaHCO₃.

  • Extract the product with ethyl acetate (3 x 75 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford pure 6-bromo-1-chloroisoquinoline.

Protocol 2: Palladium-Catalyzed Suzuki Coupling

This protocol describes the diversification of the 6-bromo-1-chloroisoquinoline intermediate.

  • To a microwave vial or Schlenk flask, add 6-bromo-1-chloroisoquinoline (242 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Add a base, typically 2M aqueous sodium carbonate (Na₂CO₃) solution (1.5 mL).

  • Add a solvent system, such as a 3:1 mixture of toluene and ethanol (8 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Seal the vessel and heat the reaction to 90 °C for 12-18 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).[13]

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 6-substituted 1-chloroisoquinoline derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target protein kinase.

  • Reagents and Plate Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well assay plate.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Kinase Reaction:

    • Add the target kinase enzyme and its specific peptide substrate to each well containing the diluted compound.

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific enzyme. The final reaction volume is typically 10-25 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Detection:

    • Stop the reaction by adding a detection solution. Commercially available kits (e.g., ADP-Glo™, LanthaScreen™) are commonly used. These kits typically measure either the amount of ADP produced or the amount of phosphorylated substrate.

    • Read the plate on a suitable plate reader (e.g., luminometer or fluorescence reader).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_0 Drug Discovery Workflow A Scaffold Synthesis (e.g., 6-Br-1-Cl-Isoquinoline) B Library Generation (e.g., Suzuki Coupling) A->B Diversify at C-6 C In Vitro Screening (Kinase Assay) B->C Test Compounds D Determine IC₅₀ C->D Analyze Data E SAR Analysis D->E Correlate Structure & Activity F Lead Optimization (Iterative Design) E->F Design New Analogs F->B Synthesize G Candidate Drug F->G

Iterative Drug Discovery Cycle.

Future Perspectives

The 6-substituted 1-chloroisoquinoline scaffold remains a fertile ground for drug discovery. Future efforts will likely focus on several key areas:

  • Target Selectivity: Developing highly selective inhibitors remains a major challenge. Fine-tuning the C-6 substituent will be critical for achieving selectivity among closely related kinases or other protein families.

  • Covalent Inhibitors: The C-1 chloro group is an ideal handle for designing targeted covalent inhibitors. This strategy can lead to drugs with increased potency and duration of action.

  • Novel Applications: As high-throughput screening technologies advance, libraries of these derivatives can be tested against new and emerging biological targets, potentially uncovering novel therapeutic uses beyond oncology.

By leveraging established synthetic methodologies and modern drug design principles, the 6-substituted 1-chloroisoquinoline core will undoubtedly continue to yield promising candidates for the next generation of therapeutics.

References

  • Sharma, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

  • László, L., et al. (2001). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. The Journal of Organic Chemistry. Available at: [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]

  • Sharma, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Isoquinoline. Wikipedia. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Ni‐catalyzed selective C6 and C7 functionalization of isoquinolones. ResearchGate. Available at: [Link]

  • ResearchGate. (1998). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal. Available at: [Link]

  • Tong, A. S., et al. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Dyker, G., et al. (2000). New Synthesis of 3-Aryl Isoquinolines by Pd-Catalyzed Suzuki Cross-Coupling. European Journal of Organic Chemistry. Available at: [Link]

  • Jo, E., et al. (2024). Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. Molecules. Available at: [Link]

  • Cheon, S. H., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research. Available at: [Link]

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition. Available at: [Link]

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  • ResearchGate. (2009). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. ResearchGate. Available at: [Link]

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Navigating the Uncharted: A Technical Safety and Handling Guide for 1-(1-Chloroisoquinolin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive safety data has been published for 1-(1-Chloroisoquinolin-6-yl)ethanone. This guide is a synthesis of information from structurally related compounds, including 1-chloroisoquinoline and isoquinoline, as well as established best practices for handling novel, potentially hazardous research chemicals. The recommendations herein are predictive and should be implemented with the utmost caution. A thorough risk assessment should be conducted before handling this compound.

Introduction: Understanding the Compound

1-(1-Chloroisoquinolin-6-yl)ethanone is a synthetic organic compound that incorporates a halogenated isoquinoline core with an ethanone substituent. The isoquinoline scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. The presence of a chlorine atom and a ketone functional group suggests the potential for chemical reactivity and biological activity, necessitating careful handling and thorough safety precautions. As a novel research chemical, its toxicological and ecotoxicological properties have not been fully investigated. Therefore, it must be treated as a potentially hazardous substance.

Presumptive Hazard Identification and Classification

Based on the known hazards of its structural analogs, 1-chloroisoquinoline and other halogenated aromatic compounds, a presumptive GHS classification for 1-(1-Chloroisoquinolin-6-yl)ethanone is proposed.

Pictograms:




Signal Word: Warning

Presumptive Hazard Statements:

  • H302: Harmful if swallowed. [1][2]

  • H315: Causes skin irritation. [1][3]

  • H319: Causes serious eye irritation. [1][3]

  • H335: May cause respiratory irritation. [3]

  • May be harmful in contact with skin. [4]

  • May cause damage to organs through prolonged or repeated exposure.

  • Suspected of causing genetic defects.

  • May be harmful to aquatic life with long-lasting effects.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Exposure Controls and Personal Protection

Given the unknown toxicological profile, a conservative approach to personal protective equipment (PPE) is mandatory.

Engineering Controls:

  • All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • The fume hood should have a tested and adequate face velocity.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[6][7][8]

  • Skin Protection:

    • A flame-resistant lab coat must be worn and buttoned at all times.

    • Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.[6][7][8] Gloves should be inspected before use and changed frequently, especially if contaminated.

    • Full-length pants and closed-toe shoes are required.

  • Respiratory Protection: For situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is necessary.[6][9]

Safe Handling and Storage Protocols

Handling:

  • Avoid the creation of dust when handling the solid form of the compound.

  • Use only in a well-ventilated area, preferably a chemical fume hood.[5][10]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Avoid contact with skin, eyes, and clothing.[4]

Storage:

  • Store in a tightly sealed, clearly labeled container.[11]

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[5][10][11][12]

  • Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][13]

  • Store in a designated, secure location with access restricted to authorized personnel.

First-Aid Measures: Emergency Response Protocol

In case of any exposure, seek immediate medical attention and provide the attending physician with this safety guide.

Inhalation:

  • Move the individual to fresh air immediately.[14][15]

  • If breathing is difficult, provide oxygen.

  • If breathing has stopped, administer artificial respiration.

  • Seek immediate medical attention.[4]

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[14][15][16]

  • Wash the area with soap and water.[4]

  • Seek immediate medical attention.[4]

Eye Contact:

  • Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[14][15][16]

  • Remove contact lenses if present and easy to do so.[14][15]

  • Seek immediate medical attention.[4][14]

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious and alert, rinse their mouth with water and give them a small amount of water to drink.

  • Never give anything by mouth to an unconscious person.

  • Seek immediate medical attention.[4]

Accidental Release Measures: Spill Containment and Cleanup

A chemical spill kit should be readily available in the laboratory.[7]

Small Spill (Solid):

  • Evacuate all non-essential personnel from the area.

  • Ensure you are wearing appropriate PPE.

  • Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[17][18]

  • Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.[17][18][19]

  • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Place all cleanup materials into the hazardous waste container.

Small Spill (Liquid solution):

  • Contain the spill using an absorbent material or spill pillows from a chemical spill kit.[17][18]

  • Absorb the spilled liquid, working from the outside in to prevent spreading.[17]

  • Place the used absorbent material into a labeled, sealable container for hazardous waste disposal.[18]

  • Clean the spill area with a suitable solvent, followed by soap and water.

Large Spill:

  • Evacuate the laboratory immediately and alert others in the vicinity.

  • Close the laboratory doors and prevent entry.

  • Contact your institution's emergency response team or local fire department.

  • Provide them with as much information as possible about the spilled substance.

Physical and Chemical Properties (Predicted)

The following properties are predicted based on the chemical structure and data from similar compounds. Experimental verification is required.

PropertyPredicted Value
Molecular FormulaC11H8ClNO
Molecular Weight205.64 g/mol
AppearanceOff-white to yellow solid
Melting PointNot determined
Boiling PointNot determined
SolubilityLikely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Poorly soluble in water.

Disposal Considerations

All waste containing 1-(1-Chloroisoquinolin-6-yl)ethanone must be treated as hazardous waste.

  • Dispose of the compound and any contaminated materials in a sealed, labeled container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[17]

  • Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Chemical Spill Response

Spill_Response_Workflow spill Chemical Spill Occurs assess Assess Situation (Size, Volatility) spill->assess evacuate Evacuate Area Alert Others assess->evacuate ppe Don Appropriate PPE assess->ppe Small, manageable spill emergency Large or Highly Hazardous Spill Call Emergency Services assess->emergency evacuate->emergency contain Contain Spill (Absorbents, Dikes) ppe->contain cleanup Clean Up Spill (Work outside-in) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Package & Label Hazardous Waste decontaminate->dispose report Report Incident to Supervisor & EHS dispose->report

Caption: Emergency response workflow for a laboratory chemical spill.

References

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
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The Isoquinoline Nucleus: A Bifunctional Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Isoquinoline Core as a Privileged Scaffold

The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] Its prevalence in a vast array of natural products, particularly alkaloids like papaverine and berberine, has long signaled its therapeutic potential.[4][5] This natural abundance, coupled with the scaffold's inherent chemical properties, has established it as a "privileged structure" – a molecular framework that is not only biologically active but also amenable to diverse chemical modifications.[2][6] The nitrogen atom within the ring system imparts basicity and the capacity for hydrogen bonding, while the fused aromatic system provides a rigid platform for the precise spatial orientation of functional groups, enabling specific interactions with biological targets.[1]

This guide delves into the realm of bifunctional isoquinoline scaffolds, exploring how this versatile core can be strategically derivatized to interact with multiple biological targets or to incorporate distinct functionalities, leading to compounds with enhanced efficacy, novel mechanisms of action, and improved pharmacokinetic profiles. We will navigate through the key synthetic strategies for constructing the isoquinoline nucleus, dissect its application in anticancer and antimicrobial drug discovery, and explore its emerging potential in addressing neurodegenerative diseases. This document is intended to serve as a technical resource for researchers and scientists, providing not only a conceptual understanding but also practical, field-proven insights and detailed experimental protocols.

Part 1: Foundational Synthetic Strategies for the Isoquinoline Core

The construction of the isoquinoline skeleton has been a subject of intense investigation for over a century, leading to the development of several classic name reactions that remain staples in organic synthesis. Understanding these methods is crucial for any medicinal chemist aiming to design and synthesize novel isoquinoline-based therapeutics.

The Bischler-Napieralski Reaction

First reported in 1893, the Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides via an intramolecular electrophilic aromatic substitution.[6][7][8] The resulting dihydroisoquinolines can be readily oxidized to the corresponding aromatic isoquinolines.

Causality Behind Experimental Choices: The reaction is typically carried out under acidic and dehydrating conditions.[9] A condensing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) is essential.[8] The choice of reagent is critical; for aromatic rings lacking electron-donating groups, a stronger dehydrating system like P₂O₅ in refluxing POCl₃ is often necessary to drive the cyclization.[6][7] The presence of electron-donating substituents on the benzene ring enhances the nucleophilicity of the aromatic system, facilitating the electrophilic attack and allowing for milder reaction conditions.[6]

Reaction Mechanism:

Bischler-Napieralski Mechanism Amide β-Arylethylamide Intermediate1 Imidoyl Phosphate Amide->Intermediate1 + POCl₃ Reagent POCl₃ Nitrilium Nitrilium Ion Intermediate Intermediate1->Nitrilium - (OPO₂Cl₂)⁻ Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclized->Dihydroisoquinoline - H⁺ Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidation

Caption: Mechanism of the Bischler-Napieralski Reaction.

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative

  • To a solution of the appropriate β-arylethylamide (1.0 eq) in anhydrous toluene (10 mL/mmol of amide), add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction, discovered in 1911, is a versatile method for synthesizing tetrahydroisoquinolines (THIQs) from a β-arylethylamine and an aldehyde or ketone.[5][10] This reaction is of particular significance as it often proceeds under mild, even physiological, conditions, and is a key step in the biosynthesis of many isoquinoline alkaloids.[11]

Causality Behind Experimental Choices: The reaction is catalyzed by acid, which facilitates the formation of a highly electrophilic iminium ion intermediate from the initially formed Schiff base.[10][12] The nucleophilicity of the aromatic ring is a crucial factor; electron-rich aromatic systems, such as those found in tryptophan or dopamine derivatives, undergo cyclization under very mild conditions.[10][11] For less activated aromatic rings, stronger acids and higher temperatures may be required.

Reaction Mechanism:

Pictet-Spengler Mechanism Amine β-Arylethylamine SchiffBase Schiff Base Amine->SchiffBase + Aldehyde, - H₂O Aldehyde Aldehyde IminiumIon Iminium Ion SchiffBase->IminiumIon + H⁺ Cyclized Cyclized Intermediate IminiumIon->Cyclized Intramolecular Electrophilic Aromatic Substitution THIQ Tetrahydroisoquinoline Cyclized->THIQ - H⁺

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative

  • Dissolve the β-arylethylamine (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent such as methanol or a mixture of acetonitrile and isopropanol.[5]

  • Add a catalytic amount of a protic acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[2][13][14]

Causality Behind Experimental Choices: This reaction typically requires strong acidic conditions, such as concentrated sulfuric acid, to effect the cyclization and subsequent dehydration to the aromatic isoquinoline.[13][15] The yields can be sensitive to the nature of the substituents on the benzaldehyde, with electron-donating groups generally favoring the reaction.[14]

Reaction Mechanism:

Pomeranz-Fritsch Mechanism Benzaldehyde Benzaldehyde Benzalaminoacetal Benzalaminoacetal Benzaldehyde->Benzalaminoacetal + Aminoacetal, - H₂O Aminoacetal 2,2-Dialkoxyethylamine CyclizedIntermediate Cyclized Intermediate Benzalaminoacetal->CyclizedIntermediate Acid-catalyzed Cyclization DehydratedIntermediate Dehydrated Intermediate CyclizedIntermediate->DehydratedIntermediate - ROH Isoquinoline Isoquinoline DehydratedIntermediate->Isoquinoline - ROH

Caption: Mechanism of the Pomeranz-Fritsch Reaction.

Experimental Protocol: Synthesis of an Isoquinoline Derivative

  • Condense the benzaldehyde (1.0 eq) with 2,2-dimethoxyethylamine (1.1 eq) in a solvent such as toluene, with azeotropic removal of water using a Dean-Stark apparatus.

  • After the formation of the benzalaminoacetal is complete (as monitored by TLC), cool the reaction mixture and remove the solvent under reduced pressure.

  • Carefully add the crude benzalaminoacetal to a solution of concentrated sulfuric acid at 0 °C.

  • Allow the reaction mixture to stir at room temperature or gently heat as required for the specific substrate.

  • Pour the reaction mixture onto ice and neutralize with a concentrated solution of sodium hydroxide.

  • Extract the product with an organic solvent, dry the combined organic extracts, and concentrate.

  • Purify the crude product by column chromatography.

Part 2: Bifunctional Isoquinolines in Anticancer Drug Discovery

The isoquinoline scaffold is a prominent feature in a multitude of anticancer agents, both natural and synthetic.[13][16][17] Their anticancer effects are often multifaceted, stemming from their ability to interact with various key cellular targets.[18][19] This section will focus on two critical areas where bifunctional isoquinolines have shown significant promise: as topoisomerase inhibitors and as kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

Isoquinolines as Topoisomerase Inhibitors

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[4] Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. Several isoquinoline-based compounds, including the natural product lamellarin D, have been identified as potent topoisomerase inhibitors.[20]

Experimental Protocol: Topoisomerase I Inhibition Assay (DNA Relaxation Assay) [1][4][16]

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 10x Topoisomerase I reaction buffer (2 µL)

    • Supercoiled plasmid DNA (e.g., pBR322, 0.25 µg)

    • Test compound (dissolved in DMSO, various concentrations)

    • Purified human Topoisomerase I (1-2 units)

    • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate the reaction mixture at 37 °C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of 5x loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved.

  • Visualization and Analysis: Visualize the DNA bands under UV illumination. A decrease in the amount of relaxed DNA and a corresponding increase in supercoiled DNA indicate inhibition of topoisomerase I.

Isoquinolines as Kinase Inhibitors: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[21][22] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[23] Isoquinoline derivatives have been developed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR.[23]

PI3K-Akt-mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Isoquinoline Isoquinoline Inhibitor Isoquinoline->PI3K Isoquinoline->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by bifunctional isoquinoline scaffolds.

Experimental Protocol: Western Blotting for PI3K/Akt/mTOR Pathway Activation [21][22][24][25]

This protocol allows for the assessment of the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cancer cells treated with an isoquinoline-based inhibitor.

  • Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, A549) and allow them to adhere overnight. Treat the cells with various concentrations of the isoquinoline inhibitor for a specified time.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt (e.g., p-Akt Ser473) and a downstream effector like S6 ribosomal protein (e.g., p-S6 Ser235/236) overnight at 4 °C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.

Experimental Protocol: MTT Assay for Cytotoxicity [3][26][27][28][29]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the isoquinoline compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Isoquinoline Scaffold Substitution Pattern Target IC₅₀ (µM) Reference
Pyrrolo[2,1-a]isoquinolineVaried aryl substitutionsMultiple Cancer Cell Lines0.1 - 10[20]
Isoquinolin-1-one3-Biphenyl-N-methylMultiple Cancer Cell LinesPotent[30]
Tetrahydroisoquinoline4-(N,N-dimethylamino)phenylA459, MCF7Moderate to Strong[31]
Pyrazolo[3,4-g]isoquinolineAlkyl at C4Haspin, CLK1, DYRK1A0.05 - 1[32]

Part 3: Isoquinoline Scaffolds as Antimicrobial Agents

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Isoquinoline alkaloids, such as berberine, have a long history of use in traditional medicine for treating infections.[1] Modern research has validated these traditional uses and has spurred the development of synthetic isoquinoline derivatives with potent antibacterial and antifungal activities.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [33][34][35][36][37]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the isoquinoline compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Part 4: Neuroprotective Potential of Isoquinoline Derivatives

Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neurons.[15] Isoquinoline derivatives have emerged as promising candidates for the development of neuroprotective agents.[15] Some isoquinolines have been shown to possess antioxidant and anti-inflammatory properties, while others can modulate neurotransmitter systems.[18][23] However, it is also important to note that some isoquinoline derivatives have been implicated as potential endogenous neurotoxins.[27][38] Therefore, careful structure-activity relationship studies are crucial in this area.

Experimental Protocol: Neuroprotective Assay in SH-SY5Y Cells

This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death.

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in a suitable medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of the isoquinoline compound for 1-2 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP⁺.

  • Incubation: Incubate the cells for 24-48 hours.

  • Assessment of Cell Viability: Determine cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the isoquinoline compound compared to the neurotoxin-treated control indicates a neuroprotective effect.

Future Perspectives and Conclusion

The bifunctional nature of the isoquinoline scaffold continues to provide fertile ground for medicinal chemistry research. The future of isoquinoline-based drug discovery lies in the rational design of multi-target agents that can simultaneously modulate several key pathways involved in complex diseases like cancer and neurodegenerative disorders. The integration of computational modeling with advanced synthetic methodologies, such as C-H activation, will undoubtedly accelerate the discovery of novel isoquinoline derivatives with enhanced potency and selectivity.

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Navigating the Acquisition of 1-(1-Chloroisoquinolin-6-yl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis for researchers, scientists, and drug development professionals on the procurement and synthesis of 1-(1-Chloroisoquinolin-6-yl)ethanone, a specialized heterocyclic compound with potential applications in medicinal chemistry.

Executive Summary

1-(1-Chloroisoquinolin-6-yl)ethanone is a functionalized isoquinoline derivative that, due to its specific substitution pattern, holds potential as a key intermediate in the synthesis of novel therapeutic agents. The isoquinoline scaffold is a well-established privileged structure in drug discovery, appearing in a variety of biologically active compounds. The presence of a chlorine atom at the 1-position offers a reactive handle for further chemical modification, while the ethanone group at the 6-position provides a site for derivatization or introduction of other functional groups.

Commercial Unavailability and the Need for Custom Synthesis

A thorough investigation of the chemical supplier landscape reveals a notable absence of 1-(1-Chloroisoquinolin-6-yl)ethanone in their catalogs. While structurally related compounds, such as 1-chloroisoquinoline and various acetylisoquinoline isomers, are commercially available, the specific target molecule with chloro and ethanone groups at the 1- and 6-positions, respectively, is not a standard offering. This necessitates a custom synthesis approach, where a specialized chemical manufacturing organization (CMO) or contract research organization (CRO) is commissioned to produce the compound on demand.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 1-(1-Chloroisoquinolin-6-yl)ethanone can be designed based on well-established transformations in heterocyclic chemistry. The following two-step pathway is proposed, starting from the commercially available 6-acetylisoquinoline.

Step 1: N-Oxidation of 6-Acetylisoquinoline

The initial step involves the oxidation of the nitrogen atom in the isoquinoline ring to form the corresponding N-oxide. This is a standard transformation often achieved using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

Step 2: Chlorination of 6-Acetylisoquinoline N-oxide

The resulting N-oxide can then be chlorinated at the 1-position using a variety of chlorinating agents. A common and effective method is the use of phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). This reaction proceeds via an electrophilic substitution mechanism on the activated isoquinoline ring.

Below is a Graphviz diagram illustrating this proposed synthetic workflow.

G cluster_start Starting Material cluster_reaction1 Step 1: N-Oxidation cluster_reaction2 Step 2: Chlorination 6-Acetylisoquinoline 6-Acetylisoquinoline 6-Acetylisoquinoline_N_oxide 6-Acetylisoquinoline N-oxide 6-Acetylisoquinoline->6-Acetylisoquinoline_N_oxide m-CPBA or H₂O₂/AcOH Target_Compound 1-(1-Chloroisoquinolin-6-yl)ethanone 6-Acetylisoquinoline_N_oxide->Target_Compound POCl₃ or SO₂Cl₂ caption Proposed synthetic workflow for 1-(1-Chloroisoquinolin-6-yl)ethanone.

Caption: Proposed synthetic workflow for 1-(1-Chloroisoquinolin-6-yl)ethanone.

Selection of Custom Synthesis Partners

Choosing a reliable custom synthesis partner is paramount to obtaining high-quality 1-(1-Chloroisoquinolin-6-yl)ethanone. The ideal partner should possess expertise in heterocyclic chemistry, particularly with isoquinoline and quinoline derivatives. They should also have a strong track record of successful custom synthesis projects and be able to provide comprehensive analytical data for the final product.

The following table provides a list of reputable companies that offer custom chemical synthesis services and have experience with complex heterocyclic molecules. Researchers are encouraged to contact these organizations to discuss their specific project requirements.

CompanySpecializationWebsite
LifeTein Custom organic chemical synthesis, including complex molecules and multi-step pathways.[1][Link]
Otava Chemicals Custom synthesis of organic molecules for biotech and pharmaceutical applications, with expertise in chemical building blocks and compound libraries.[2][Link]
Eburon Organics Specializes in the development and production of fine chemicals, with a focus on isoquinoline derivatives.[3][Link]
Life Chemicals Provides comprehensive custom synthesis services for drug discovery, with a strong focus on heterocyclic and element organic synthesis.[4]
Topiox Research Centre Offers a full spectrum of chemical synthesis services, including custom synthesis of intermediates and impurities for the pharmaceutical industry.[5][Link]

Quality Control and Analytical Verification

Upon receipt of the custom-synthesized 1-(1-Chloroisoquinolin-6-yl)ethanone, a rigorous quality control process is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and the positions of the substituents on the isoquinoline ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the accurate molecular weight and elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound. A purity level of ≥95% is generally recommended for research applications.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl group of the ethanone moiety.

A Certificate of Analysis (CoA) from the custom synthesis provider should be requested, detailing the results of these analytical tests.

Potential Applications in Research and Drug Development

The isoquinoline core is a key pharmacophore in numerous approved drugs and clinical candidates.[6] Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.

1-(1-Chloroisoquinolin-6-yl)ethanone, as a bifunctional building block, offers several avenues for further chemical exploration:

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 1-position is susceptible to nucleophilic displacement, allowing for the introduction of a variety of functional groups, such as amines, alcohols, and thiols. This enables the synthesis of diverse libraries of compounds for biological screening.

  • Derivatization of the Ethanone Group: The ketone functionality can be modified through reactions such as reduction, oxidation, or condensation to introduce further structural diversity.

  • Scaffold for Fragment-Based Drug Discovery: The core structure can serve as a starting point for fragment-based drug design, where small molecular fragments are grown or linked to develop potent and selective inhibitors of biological targets.

The development of novel isoquinoline-based compounds is an active area of research, and 1-(1-Chloroisoquinolin-6-yl)ethanone represents a valuable, albeit currently non-commercialized, tool for medicinal chemists.[7]

Conclusion

While 1-(1-Chloroisoquinolin-6-yl)ethanone is not a commercially available reagent, this technical guide provides a clear pathway for its acquisition through custom synthesis. By understanding the proposed synthetic route, carefully selecting a qualified synthesis partner, and implementing rigorous quality control measures, researchers can successfully obtain this valuable building block for their drug discovery and development programs. The versatility of the isoquinoline scaffold, coupled with the reactive handles present in this specific derivative, opens up a wide array of possibilities for the design and synthesis of next-generation therapeutic agents.

References

  • Tokyo Chemical Industry Co., Ltd. and KANTO CHEMICAL CO.,INC. are manufacturers of isoquinoline and its derivatives, which are widely used in the pharmaceutical field for developing anesthetics, antihypertensives, and vasodilators.
  • Eburon Organics. Isoquinoline derivatives. [Link]
  • LifeTein. Custom Chemical Synthesis Service. [Link]
  • Otava Chemicals. Custom Synthesis. [Link]
  • International Journal of Engineering Science and Invention. Synthesis of 1-(6-Chloro-2-methyl-4-phenylquinoline) ethanone using different heterogeneous catalysts in dry media under microwave ir-radiation. [Link]5/C25015019.pdf)
  • Topiox Research Centre. Custom Synthesis Services India. [Link]
  • Murugesan, S. et al. (2011). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse transcriptase. Der Pharmacia Lettre, 3(6), 317-332.
  • PubChem. Isoquinoline, 1-chloro-. [Link]
  • Ji, H. et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47.
  • Thieme Chemistry. Synthesis of 1-Alkylisoquinolines via Radical Cyclization. [Link]
  • NIST. Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. [Link]

Sources

An In-Depth Technical Guide to the Stability of 1-Chloroisoquinoline Derivatives Under Storage Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Reactivity

The 1-chloroisoquinoline scaffold is a cornerstone in modern medicinal chemistry and drug development. Its derivatives are integral to the synthesis of a wide array of pharmacologically active agents, including kinase inhibitors and other targeted therapeutics. The synthetic utility of this class of compounds stems directly from the reactivity of the C1-chloro substituent, which serves as an excellent handle for nucleophilic substitution reactions, enabling the facile construction of diverse molecular architectures.[1]

However, this inherent reactivity, so prized by synthetic chemists, presents a significant challenge for drug development professionals tasked with ensuring the long-term stability and integrity of these molecules. The very lability that makes the C1-chloro group an effective leaving group also renders the entire scaffold susceptible to degradation under common storage and handling conditions. An unstable active pharmaceutical ingredient (API) or intermediate can lead to loss of potency, the formation of potentially toxic impurities, and significant regulatory hurdles.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of 1-chloroisoquinoline derivatives. We will delve into the intrinsic chemical properties that dictate their reactivity, explore the primary degradation pathways, and provide field-proven protocols for storage, handling, and rigorous stability assessment in line with global regulatory standards.

Section 1: Intrinsic Reactivity of the 1-Chloroisoquinoline Core

To understand the stability challenges of 1-chloroisoquinoline derivatives, one must first appreciate the electronic landscape of the heterocyclic system. The isoquinoline ring is a benzopyridine, consisting of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly influences the electron density distribution across the entire scaffold.

This electron-withdrawing effect is most pronounced at the C1 position, which is alpha to the nitrogen. The nitrogen atom polarizes the C1-Cl bond, making the C1 carbon highly electrophilic and susceptible to attack by nucleophiles. This is the fundamental reason why nucleophilic aromatic substitution (SNAr) is the predominant reaction pathway for these compounds.[2]

Causality Behind Reactivity: The stability of a 1-chloroisoquinoline derivative is inversely proportional to the lability of the C1-Cl bond. The electron-deficient nature of the C1 position, induced by the adjacent ring nitrogen, is the primary driver of the compound's susceptibility to nucleophilic attack, which is the root cause of its most common degradation pathway.

Figure 1: Electronic characteristics of the 1-chloroisoquinoline core.

Section 2: Primary Degradation Pathways

Understanding the likely degradation pathways is the first step in designing a robust stability program. For 1-chloroisoquinoline derivatives, degradation can be triggered by several common environmental factors. These stress factors should be investigated systematically as part of a forced degradation study.[3][4]

Hydrolytic Degradation

Mechanism: Hydrolysis is the most significant and probable degradation pathway for 1-chloroisoquinoline derivatives. It proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where water acts as the nucleophile, displacing the chloride ion. The final product of this reaction is the corresponding 1-isoquinolone derivative.

The reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed: Protonation of the ring nitrogen further increases the electrophilicity of the C1 carbon, accelerating the attack by water.

  • Base-Catalyzed: While less common for this specific reaction, hydroxide ions are potent nucleophiles and can directly attack the C1 position.

Significance: The formation of 1-isoquinolone represents a complete loss of the synthetic handle and a fundamental change in the molecule's identity. This degradant must be monitored and controlled as a critical impurity.

Photolytic Degradation

Mechanism: Chloro-substituted aromatic and heteroaromatic compounds can be susceptible to photodegradation.[3] Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy needed to induce degradation. For 1-chloroisoquinoline, two primary photolytic pathways are plausible:

  • Photonucleophilic Substitution: Light energy can facilitate the displacement of the chloride by a solvent molecule (e.g., water or methanol), leading to the formation of 1-isoquinolone or 1-methoxyisoquinoline, respectively.

  • Homolytic Cleavage: UV energy can cause homolytic cleavage of the C1-Cl bond to generate a highly reactive aryl radical. This radical can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with oxygen, leading to a complex mixture of degradants.

Significance: Photodegradation can lead to a variety of impurities and a loss of assay value. It underscores the importance of protecting these materials from light during storage and handling. The International Council for Harmonisation (ICH) Q1B guideline provides a clear framework for conducting formal photostability studies.[2][5][6]

Oxidative and Thermal Degradation

Oxidative Degradation: While the isoquinoline ring itself is relatively resistant to oxidation, the presence of certain functional groups on the derivative could increase susceptibility.[7] Forced degradation studies using an oxidizing agent like hydrogen peroxide are necessary to probe this potential pathway. Degradation, if it occurs, is likely to be complex, potentially involving N-oxidation or ring-opening reactions.

Thermal Degradation: High temperatures can provide the energy to overcome the activation barrier for degradation reactions. For 1-chloroisoquinoline, thermal stress could potentially accelerate the rate of hydrolysis if moisture is present. In a completely inert, anhydrous environment, very high temperatures would be required to induce homolytic cleavage of the C-Cl bond. Thermal degradation studies should be conducted at temperatures significantly higher than those used for accelerated stability testing (e.g., 40°C per ICH Q1A).[3][8]

Figure 2: Major degradation pathways for 1-chloroisoquinoline derivatives.

Section 3: Recommended Storage and Handling Protocols

Based on the intrinsic reactivity and potential degradation pathways, a robust storage and handling strategy is essential to maintain the purity and integrity of 1-chloroisoquinoline derivatives.

ParameterRecommendationRationale
Temperature Store at 2-8°C or frozen (-20°C).Low temperatures significantly reduce the rate of potential hydrolytic and thermal degradation reactions.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).Displaces atmospheric moisture, which is the primary reactant for hydrolysis. Also displaces oxygen, preventing potential oxidative degradation.
Light Protect from light at all times. Use amber vials or wrap containers in foil.Prevents photolytic degradation, including photonucleophilic substitution and radical formation.[5]
Container Use tightly sealed, non-reactive containers (e.g., glass or PTFE-lined caps).Prevents ingress of moisture and air. Ensures no leaching or reaction with the container material.
Handling Handle in a controlled, low-humidity environment (e.g., glove box or dry room).Minimizes exposure to atmospheric moisture during weighing and transfer operations.

Section 4: A Framework for Stability Assessment

A formal stability study is required to understand the degradation profile of a specific 1-chloroisoquinoline derivative and to develop a stability-indicating analytical method. This process should be guided by ICH principles.[9][10]

Stability_Study_Workflow Start Start: Single Batch of 1-Chloroisoquinoline API MethodDev Develop Initial Purity Method (e.g., HPLC-UV) Start->MethodDev ForcedDeg Perform Forced Degradation Studies MethodDev->ForcedDeg Demonstrate Specificity MethodVal Develop & Validate Stability-Indicating Method (SIM) ForcedDeg->MethodVal LongTerm Initiate Long-Term & Accelerated Stability Studies (ICH Q1A) MethodVal->LongTerm PhotoStudy Conduct Photostability Study (ICH Q1B) MethodVal->PhotoStudy Analysis Analyze Samples at Specified Time Points with SIM LongTerm->Analysis PhotoStudy->Analysis DataEval Evaluate Data: Identify Trends, Mass Balance Analysis->DataEval DataEval->Analysis Continue Study End Establish Retest Period, Storage Conditions & Packaging DataEval->End

Figure 3: Workflow for a comprehensive stability study.

Experimental Protocol: Forced Degradation Study

The goal of a forced degradation study is to intentionally stress the compound to generate its likely degradation products.[11][12] This is essential for developing a stability-indicating analytical method that can separate the parent compound from all potential impurities.[3] A target degradation of 5-20% is typically desired.[11]

Step-by-Step Methodology:

  • Sample Preparation: Prepare stock solutions of the 1-chloroisoquinoline derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60-80°C.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Maintain the solution at room temperature.

    • Withdraw samples at various time points (e.g., 30 mins, 1, 2, 4 hours).

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Maintain the solution at room temperature for 24 hours.

  • Thermal Degradation (Solution):

    • Heat an aliquot of the stock solution (in a neutral, buffered solution) at 80°C for 48 hours.

  • Thermal Degradation (Solid State):

    • Place a known quantity of the solid API in a vial and heat in an oven at 80°C for 1 week.

  • Photostability:

    • Expose both solid API and a solution of the API to a light source conforming to ICH Q1B specifications (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[5][13]

    • Analyze the exposed samples alongside a dark control sample.

  • Analysis: Analyze all stressed, neutralized, and control samples using a suitable analytical technique, typically HPLC with UV or Mass Spectrometric detection.

Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or other excipients.[14][15] Reversed-phase HPLC (RP-HPLC) is the most common technique.[16]

Step-by-Step Methodology:

  • Column Selection: Start with a C18 column, which is a versatile stationary phase for moderately polar compounds like isoquinoline derivatives.[17]

  • Mobile Phase Selection:

    • Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol).

    • Acetonitrile often provides better peak shape for nitrogen-containing heterocycles.

  • Method Optimization:

    • Inject a mixture of the unstressed parent compound and the samples from the forced degradation studies (particularly the hydrolyzed sample, which should contain the 1-isoquinolone).

    • Develop a gradient elution method (e.g., starting with a higher aqueous percentage and increasing the organic modifier over time) to resolve the parent peak from all degradant peaks.[16]

    • Optimize the gradient slope, mobile phase pH, and column temperature to achieve a resolution (Rs) of >1.5 between all critical peak pairs.

  • Detection: Use a UV detector set at a wavelength where both the parent compound and the key degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing spectra across a single peak.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

Conclusion

The stability of 1-chloroisoquinoline derivatives is a critical quality attribute that must be thoroughly understood and controlled throughout the drug development lifecycle. Their inherent chemical reactivity, centered on the electrophilic C1 position, makes them particularly susceptible to hydrolytic degradation to the corresponding 1-isoquinolone. Photolytic, oxidative, and thermal pathways also represent potential risks that require careful evaluation.

By combining a deep mechanistic understanding with a systematic and rigorous experimental approach guided by ICH principles, researchers can successfully characterize the stability profile of these valuable compounds. The implementation of appropriate storage and handling procedures, supported by a validated stability-indicating analytical method, is paramount to ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ECA Academy. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]

  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • ResolveMass Laboratories. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [Link]

  • ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934-40. [Link]

  • ICH. (1996). Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(3), 60-74. [Link]

  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]

  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Medicinal and Organic Chemistry. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Kendre, K., et al. (2023). Stability-Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Sravani, B., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • Shimadzu. (n.d.). Introduction to HPLC. [Link]

  • University of Colorado Boulder. (n.d.). General HPLC Methods. [Link]

  • ResearchGate. (2001). Kinetics of hydrolysis of tetrahydrozoline hydrochloride in aqueous solutions. [Link]

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Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-(1-Chloroisoquinolin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Substrate Analysis

Introduction

The substrate 1-(1-Chloroisoquinolin-6-yl)ethanone represents a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., ROCK, PKA) and intercalating agents. While the 1-chloroisoquinoline moiety is electronically activated for oxidative addition, it presents a dichotomy of reactivity: it is highly reactive toward Palladium(0) but equally susceptible to nucleophilic displacement by hydroxide (hydrolysis) and catalyst poisoning via the isoquinoline nitrogen.

This guide provides a validated, tiered approach to coupling this specific substrate with aryl/heteroaryl boronic acids, moving beyond generic "Suzuki conditions" to protocols optimized for the electronic bias of the 6-acetyl-1-chloroisoquinoline core.

Substrate Reactivity Matrix

The presence of the acetyl group at C6 exerts a strong through-ring electron-withdrawing effect (EWG), significantly altering the standard reactivity profile of the isoquinoline ring.

FeatureElectronic EffectImpact on Suzuki Coupling
C1-Chlorine Activated by adjacent N (C=N bond)High Reactivity: Oxidative addition is rapid, often comparable to aryl bromides.
C6-Acetyl Strong EWG (Para-like to bridgehead)Enhanced Electrophilicity: Further destabilizes the C1-Cl bond, increasing reaction rate but also increasing sensitivity to hydrolysis.
Isoquinoline N Lone pair availabilityCatalyst Poisoning: Potential to bind Pd(II) species, requiring bulky ligands or higher temperatures to displace.

Part 2: Critical Control Points & Mechanism

To ensure reproducibility, the following mechanistic pitfalls must be managed:

  • Hydrolytic Dehalogenation: The electron-deficient C1 position is prone to attack by

    
     (from aqueous bases like 
    
    
    
    ), converting the starting material to the unreactive 1-isoquinolinone .
    • Control: Use weak bases (

      
      ) or reduce water concentration if this side product is observed.
      
  • Protodeboronation: The coupling partners (boronic acids) may degrade before coupling.

    • Control: Fast-initiating catalysts (e.g., Pd-precatalysts) and optimized solvent systems.

  • N-Coordination: The isoquinoline nitrogen can form stable complexes with Pd, arresting the catalytic cycle.

    • Control: Use sterically demanding phosphines (e.g., XPhos, SPhos) that prevent N-ligation through steric bulk.

Mechanistic Workflow (Graphviz)

SuzukiMechanism Substrate 1-(1-Chloroisoquinolin-6-yl)ethanone OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) Substrate->OxAdd + Pd(0) Pd0 Active Catalyst [L-Pd(0)] Poisoning SIDE REACTION: N-Coordination Arrest Pd0->Poisoning Isoquinoline N Binding BaseStep Base Activation (Formation of Pd-OH or Boronate) OxAdd->BaseStep + Base Hydrolysis SIDE REACTION: Hydrolysis to Isoquinolinone OxAdd->Hydrolysis + H2O/OH- TransMet Transmetalation (Rate Limiting Step) BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 1: Catalytic cycle highlighting specific failure modes for chloroisoquinolines.

Part 3: Optimized Experimental Protocols

Do not rely on a single set of conditions. Select the protocol based on the complexity of your coupling partner (the boronic acid).

Protocol Selection Guide
Coupling PartnerRecommended SystemCatalystBaseSolvent
Simple Aryl Method A (Standard)


Dioxane /

Steric/Heteroaryl Method B (High Activity)

+ XPhos

n-BuOH /

Base Sensitive Method C (Anhydrous)

+ SPhos

Toluene (Dry)
Method A: Standard Protocol (Robust & Cost-Effective)

Best for: Phenylboronic acids, simple substituted aryls.

Reagents:

  • 1-(1-Chloroisoquinolin-6-yl)ethanone (1.0 equiv)

  • Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (aq) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the chloroisoquinoline (1.0 equiv), boronic acid (1.2 equiv), and

    
     (0.03 equiv).
    
  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Base Addition: Add degassed

    
     solution.
    
  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Note: The reaction typically turns black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Dilute with EtOAc and water.[1] Separate layers. Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
Method B: High-Activity Protocol (For Difficult Substrates)

Best for: 2-substituted pyridyl boronates, sterically hindered aryls, or if Method A fails.

Rationale: XPhos forms a highly active monoligated Pd(0) species that facilitates oxidative addition into the C-Cl bond while preventing N-coordination from the isoquinoline. The phosphate base reduces hydrolytic side reactions compared to carbonates.

Reagents:

  • Catalyst Source:

    
     (2 mol%) or Pd(OAc)2 (4 mol%)
    
  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4-8 mol%)

    • Ratio: Maintain Pd:Ligand ratio of 1:2.

  • Base:

    
     (tribasic, anhydrous or monohydrate) (2.0 equiv)
    
  • Solvent: n-Butanol / Water (4:1 ratio) or Toluene / Water (10:1)

Step-by-Step Procedure:

  • Pre-complexation (Optional but Recommended): In the reaction vessel, dissolve

    
     and XPhos in the solvent and stir at 60°C for 5 minutes under Argon to generate the active catalyst species (solution turns from dark purple/red to orange/brown).
    
  • Addition: Add the chloroisoquinoline, boronic acid, and solid

    
    .
    
  • Reaction: Heat to 100°C .

    • Time: These reactions are often fast (1–4 hours). Monitor by LCMS after 1 hour.

  • Purification: Standard aqueous workup. If the product contains basic nitrogens, ensure the aqueous layer pH is adjusted to >10 during extraction to prevent product loss as a salt.

Decision & Workup Logic (Graphviz)

WorkupFlow Start Crude Reaction Mixture Check LCMS Check: Conversion > 95%? Start->Check Incomplete Add 1 mol% Catalyst + 0.2 eq Boronic Acid Heat 2h Check->Incomplete No Complete Cool to RT Dilute with EtOAc/Water Check->Complete Yes Incomplete->Check Re-check Extraction Phase Separation Complete->Extraction AqLayer Aqueous Layer (Check pH) Extraction->AqLayer OrgLayer Organic Layer (Product) Extraction->OrgLayer pHCheck Product is Basic? (Isoquinoline N) AqLayer->pHCheck Dry Dry (MgSO4) Concentrate OrgLayer->Dry Adjust Adjust pH to >10 (NaOH) pHCheck->Adjust Yes ReExtract Re-extract with DCM Adjust->ReExtract ReExtract->OrgLayer Purify Column Chromatography (DCM/MeOH Gradient) Dry->Purify

Figure 2: Workup decision tree ensuring recovery of the basic isoquinoline product.

Part 4: Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Start Material Consumed, Mass = M-Cl+OH (Isoquinolinone) Hydrolysis of C1-Cl bond.Switch to Method C (Anhydrous Toluene). Use

or

instead of hydroxide-generating carbonates.
No Reaction (Start Material Intact) Catalyst poisoning by Isoquinoline N or oxidative addition failure.Switch to Method B (XPhos/SPhos). The bulky ligand prevents N-binding. Increase temp to 110°C.
Homocoupling of Boronic Acid Oxidative coupling of boronic acid.Degas solvents more thoroughly. Add boronic acid slowly (syringe pump) or use Boronic Esters (Pinacol) instead of acids.
Black Precipitate Immediately "Palladium Black" formation (catalyst death).Ligand concentration too low. Ensure Ligand:Pd ratio is > 2:1. Add ligand to the pot.
Validation Data (Expected)
  • Yield: >80% isolated yield is typical for Method B.

  • Selectivity: >98% (C1 coupling vs C6-acetyl modification).

  • Purity: Product should be a solid. 1H NMR will show the disappearance of the characteristic C1-H signal (if H-1 was present, but here Cl is substituted) and appearance of coupling partner signals. The C6-acetyl singlet (~2.6-2.7 ppm) should remain intact.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

Sources

Application Note: Precision Buchwald-Hartwig Amination of 1-(1-Chloroisoquinolin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized Buchwald-Hartwig amination of 1-(1-Chloroisoquinolin-6-yl)ethanone . While 1-chloroisoquinolines are highly activated electrophiles suitable for nucleophilic aromatic substitution (


), the use of Palladium-catalyzed cross-coupling is often required for sterically hindered amines, anilines, or to achieve regioselectivity under milder conditions.

Critical Challenge: The substrate contains a C6-acetyl group (ethanone). This moiety is base-sensitive (enolizable), rendering standard strong bases like sodium tert-butoxide (NaOtBu) or LiHMDS risky due to potential aldol condensation or competitive enolate arylation.

Solution: This protocol prioritizes a weak-base system (


 or 

)
coupled with Third/Fourth-Generation Buchwald Precatalysts or bidentate phosphines (BINAP/Xantphos) to ensure high conversion without compromising the ketone functionality.

Chemical Context & Retrosynthetic Analysis

Substrate Analysis
  • Electrophile: 1-(1-Chloroisoquinolin-6-yl)ethanone.

  • Activation: The C1-position is electronically deficient due to the adjacent endocyclic nitrogen (C=N bond), making it highly reactive toward oxidative addition. The C6-acetyl group further pulls electron density from the ring, enhancing electrophilicity.

  • Risk Profile:

    • C1-Cl: Primary site of reaction.

    • C6-C(O)CH3: Susceptible to nucleophilic attack or enolization.

    • Isoquinoline Nitrogen: Potential to coordinate and poison the Pd catalyst if non-bulky ligands are used.

Mechanism & Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The choice of ligand is critical to facilitate the reductive elimination step, which is often the turnover-limiting step for electron-deficient heterocycles.

G Start Pd(II) Precatalyst ActiveCat L-Pd(0) Active Species Start->ActiveCat Activation OxAdd Oxidative Addition (Ar-Pd(II)-Cl) ActiveCat->OxAdd + Substrate (R-Cl) BaseStep Base Exchange (Cs2CO3 / K3PO4) OxAdd->BaseStep TransMet Amine Coordination & Deprotonation BaseStep->TransMet + Amine (HNR2) RedElim Reductive Elimination (C-N Bond Formation) TransMet->RedElim RedElim->ActiveCat Regeneration Product Aminated Isoquinoline RedElim->Product

Figure 1: Catalytic cycle emphasizing the base exchange step critical for preserving the ketone moiety.

Critical Optimization Parameters

Ligand Selection

For 1-chloroisoquinolines, ligand choice depends on the nucleophile (amine) type.[1]

Amine ClassRecommended LigandRationale
Primary Amines (Aliphatic)BrettPhos or Xantphos BrettPhos prevents double arylation. Xantphos is robust for heterocycles.
Secondary Amines (Cyclic/Acyclic)RuPhos or BINAP RuPhos is excellent for secondary amines and prevents

-hydride elimination.
Anilines (Aromatic amines)tBuBrettPhos or XPhos These bulky ligands facilitate reductive elimination of the bulky Ar-Pd-NAr complex.
Base Selection (The "Safety Valve")
  • Avoid:

    
    , 
    
    
    
    (pKa ~17-30). These will deprotonate the acetyl group (pKa ~20-24), leading to self-condensation.
  • Preferred:

    
     or 
    
    
    
    (anhydrous). These bases are strong enough to deprotonate the Pd-bound amine complex but generally too weak to rapidly enolize the ketone in non-polar solvents.
Solvent Systems
  • Toluene: Standard non-polar solvent. Good for suppressing background reactions.

  • 1,4-Dioxane: Excellent solubility for Pd catalysts and bases like

    
    .
    
  • t-Amyl Alcohol: A greener alternative that often accelerates B-H couplings due to solubility effects.

Standardized Experimental Protocols

Method A: General Protocol (Secondary Amines/Anilines)

Best for: Morpholine, Piperidine, substituted Anilines.

Reagents:

  • Substrate: 1-(1-Chloroisoquinolin-6-yl)ethanone (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: BINAP or Xantphos (2-5 mol%)

  • Base:

    
     (2.0 equiv, dried)
    
  • Solvent: Toluene or 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the aryl chloride (1.0 equiv),

    
    , Ligand, and 
    
    
    
    .
  • Inerting: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Addition: Add the solvent (sparged with

    
    ) and the amine via syringe.
    
  • Reaction: Heat the mixture to 80–100 °C for 12–16 hours.

    • Note: Monitor via LC-MS to avoid over-heating which degrades the ketone.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc/DCM). Concentrate the filtrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: High-Efficiency Protocol (Primary/Hindered Amines)

Best for: Alkyl amines, weak nucleophiles.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[2]

  • Catalyst: XPhos Pd G4 or BrettPhos Pd G4 (1-3 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (Use with extreme caution, only if carbonate fails)
  • Solvent: t-Amyl Alcohol or THF

Procedure:

  • Charge the reaction vessel with the Precatalyst (G4) and Base.

  • Purge with Argon.

  • Add solution of Substrate and Amine in solvent.[3]

  • Heat to 60–80 °C . (Precatalysts often activate at lower temperatures, preserving the ketone).

  • Standard workup as above.

Experimental Workflow Diagram

Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Downstream Weigh Weigh Reagents (Glovebox/Air-free) Purge N2/Ar Purge (Remove O2) Weigh->Purge AddSolv Add Degassed Solvent Purge->AddSolv Heat Heat 80-100°C (12-16h) AddSolv->Heat Monitor LC-MS Check (Conversion >95%) Heat->Monitor Filter Celite Filtration (Remove Pd/Salts) Monitor->Filter Complete Purify Flash Column (DCM/MeOH) Filter->Purify

Figure 2: Step-by-step experimental workflow for the amination process.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by Isoquinoline N.Switch to bulky ligands (XPhos, BrettPhos) or increase catalyst loading to 5 mol%.
Side Product: De-chlorination

-hydride elimination or overheating.
Lower temperature; ensure solvent is strictly anhydrous; switch to RuPhos.
Side Product: Dimerization Aldol condensation of ketone.CRITICAL: Switch base from NaOtBu to

or

.
Black Precipitate (Pd Black) Catalyst decomposition.Inefficient ligand binding. Ensure Ligand:Pd ratio is >1:1 (ideally 1.2:1) or use G3/G4 precatalysts.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][4][5][6][7] Reaction intermediates and structure-activity relationships."[2][7] Journal of the American Chemical Society.[8] Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition. Link

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Link

  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Link

Sources

Application Notes & Protocols for the Nucleophilic Aromatic Substitution (SNAr) of 1-Chloroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Isoquinoline C1 Position

The isoquinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and CNS-modulating properties, making them highly valuable in drug discovery.[1][3][4] The functionalization of the isoquinoline ring is a cornerstone of medicinal chemistry, and the C1 position, in particular, serves as a critical handle for molecular elaboration.[3]

Nucleophilic Aromatic Substitution (SNAr) on 1-chloroisoquinoline represents a powerful, direct, and highly efficient strategy for introducing diverse functionalities at this key position. This guide provides an in-depth exploration of the underlying mechanism, critical reaction parameters, and field-tested protocols for researchers engaged in the synthesis of novel isoquinoline-based compounds.

The SNAr Mechanism: An Electronically Favored Pathway

Unlike typical aromatic rings which are electron-rich and favor electrophilic substitution, the isoquinoline ring system is rendered "electron-deficient" by the presence of the electronegative nitrogen atom. This electronic feature makes it susceptible to attack by nucleophiles, particularly at the positions ortho and para to the nitrogen (C1 and C3). The SNAr reaction on 1-chloroisoquinoline proceeds via a well-established two-step addition-elimination mechanism.[5][6][7]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C1 position, which bears the chloride leaving group. This attack temporarily breaks the aromaticity of the pyridine ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][9] The stability of this complex is the linchpin of the entire reaction. The adjacent ring nitrogen atom plays a crucial role by delocalizing the negative charge through resonance, thereby lowering the activation energy of this rate-determining step.[10][11]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity In the second, typically faster step, the chloride ion is expelled from the Meisenheimer complex. This elimination restores the aromaticity of the heterocyclic ring, yielding the final 1-substituted isoquinoline product.[7][8]

Figure 1: The Addition-Elimination Mechanism of SNAr on 1-Chloroisoquinoline.

Causality Behind Experimental Choices: Optimizing for Success

The efficiency and outcome of an SNAr reaction are governed by a synergistic interplay of nucleophile, solvent, base, and temperature. Understanding the role of each parameter is critical for rational protocol design.

  • The Nucleophile: The reaction rate is highly dependent on the nucleophilicity of the attacking species.

    • N-Nucleophiles (Amines): Primary and secondary amines are excellent nucleophiles and typically react readily.

    • S-Nucleophiles (Thiols): Thiols are highly nucleophilic, especially upon deprotonation to the corresponding thiolate. These reactions are often rapid.[12][13]

    • O-Nucleophiles (Alcohols, Phenols): Alcohols and phenols are generally poor nucleophiles.[14] Their reaction requires prior deprotonation with a strong base (e.g., NaH, KOtBu) to generate the far more nucleophilic alkoxide or phenoxide species.[15]

  • The Solvent: The choice of solvent is paramount. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are the standard.[13]

    • Causality: These solvents excel at solvating cations but poorly solvate anions (the nucleophile). This leaves the nucleophile "bare" and highly reactive, accelerating the rate-determining addition step. In recent years, greener alternatives using water with polymeric additives like hydroxypropyl methylcellulose (HPMC) have been developed, offering milder conditions.[16]

  • The Base: A base is often required, serving one of two primary roles:

    • Nucleophile Activation: For weak nucleophiles like alcohols and thiols, a strong base is used to generate the more potent anionic form.[17]

    • Acid Scavenging: When reacting with neutral nucleophiles like amines, a base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) is used to neutralize the HCl that is formed as a byproduct, preventing the protonation and deactivation of the amine nucleophile.[18]

  • Temperature: While highly activated systems can react at ambient temperature, most SNAr reactions on 1-chloroisoquinoline require heating (typically 50-120 °C) to overcome the activation energy barrier associated with breaking the ring's aromaticity.[19]

Detailed Application Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents and reagents sensitive to moisture should be handled under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of 1-Aminoisoquinolines via Reaction with Amines

This protocol details the synthesis of N-substituted 1-aminoisoquinolines, a scaffold prevalent in pharmacologically active molecules.[20][21]

Workflow_Amine cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a 1. Charge flask with 1-chloroisoquinoline, K₂CO₃, and DMF. b 2. Add amine nucleophile (1.2 eq). a->b c 3. Heat mixture to 80-100 °C. Monitor by TLC. b->c d 4. Cool to RT, pour into water. c->d e 5. Extract with Ethyl Acetate. d->e f 6. Wash, dry, and concentrate organic layers. e->f g 7. Purify by flash chromatography. f->g

Figure 2: Experimental workflow for the SNAr reaction with an amine.

Materials:

  • 1-Chloroisoquinoline (1.0 eq)

  • Primary or Secondary Amine (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous DMF or DMSO

  • Ethyl Acetate, Water, Brine

Procedure:

  • To a round-bottom flask, add 1-chloroisoquinoline and the base (e.g., K₂CO₃).

  • Add the anhydrous solvent (e.g., DMF) to create a stirrable mixture.

  • Add the amine nucleophile to the flask.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 1-aminoisoquinoline.[17]

Protocol 2: Synthesis of 1-Alkoxy/Aryloxyisoquinolines via Reaction with Alcohols/Phenols

This protocol requires the in situ generation of a potent alkoxide/phenoxide nucleophile using a strong base.

Materials:

  • 1-Chloroisoquinoline (1.0 eq)

  • Alcohol or Phenol (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 eq)

  • Anhydrous THF or DMF

Procedure:

  • Caution: NaH reacts violently with water to produce flammable hydrogen gas. Handle with extreme care under an inert atmosphere.

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol/phenol and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of 1-chloroisoquinoline in anhydrous THF to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50-70 °C, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.[17]

Protocol 3: Synthesis of 1-(Alkyl/Aryl)thioisoquinolines via Reaction with Thiols

This protocol leverages the high nucleophilicity of thiolates for the efficient formation of C-S bonds.

Materials:

  • 1-Chloroisoquinoline (1.0 eq)

  • Thiol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the thiol in anhydrous DMF.

  • Add the base (K₂CO₃ is often sufficient; NaH can be used for less acidic thiols). Stir for 15-20 minutes to form the thiolate.

  • Add the 1-chloroisoquinoline to the mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and follow the workup and purification steps outlined in Protocol 1.[17]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the monosubstitution of 1-chloroisoquinoline. Yields are representative and will vary based on the specific nucleophile and substrate purity.

Nucleophile TypeExample NucleophileBaseSolventTemperature (°C)Typical Yield Range
Primary AmineAnilineCs₂CO₃DMSO100-12075-95%
Secondary AmineMorpholineK₂CO₃DMF80-10080-98%
AlcoholMethanolNaHTHF/DMF60-7065-85%
PhenolPhenolK₂CO₃DMSO110-13070-90%
ThiolThiophenolK₂CO₃DMF60-8085-99%

Conclusion

The nucleophilic aromatic substitution of 1-chloroisoquinoline is a robust and versatile cornerstone of modern synthetic chemistry. Its reliability and broad substrate scope make it an indispensable tool for accessing diverse libraries of 1-substituted isoquinolines. By understanding the mechanistic principles and carefully controlling the key reaction parameters, researchers in pharmaceutical and materials science can effectively leverage this reaction to construct novel molecules with tailored properties and functions.

References

  • The SRN1 mechanism in heteroaromatic nucleophilic substitution. Reactions involving certain dihalogenated .pi.-deficient nitrogen heterocycles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Wikipedia. Available at: [Link]

  • Heterocycles Part 1 - Nucleophilic Aromatic Substitution - YouTube. YouTube. Available at: [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Isoquinoline - Wikipedia. Wikipedia. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of pharmacologically active 1-amino-isoquinolines prepared via silver triflate-catalyzed cyclization of o-alkynylbenzaldoximes with isocyanates - PubMed. PubMed. Available at: [Link]

  • Catalysed SNAr reactions - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Isoquinoline synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. Amerigo Scientific. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. MDPI. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available at: [Link]

  • Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC. PMC. Available at: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. KPU Pressbooks. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. PMC. Available at: [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - ResearchGate. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • Concerted nucleophilic aromatic substitutions - Harvard DASH. Harvard DASH. Available at: [Link]

  • Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions - YouTube. YouTube. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. ChemRxiv. Available at: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. MDPI. Available at: [Link]

  • Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed. PubMed. Available at: [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Alcohols in SN1 and SN2 Reactions - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols - Jack Westin. Jack Westin. Available at: [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Available at: [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. Available at: [Link]

  • 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. NC State University Libraries. Available at: [Link]

Sources

Application Note: Regioselective Synthesis of 1,6-Disubstituted Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Fasudil for Rho-kinase/ROCK inhibition) and alkaloids. A critical challenge in diversifying this scaffold is achieving precise regiocontrol when starting from readily available di-halogenated precursors.

This guide details the sequential synthesis of 1,6-disubstituted isoquinolines starting from 1,6-dichloroisoquinoline .

The Electronic Bias (The "Alpha Effect")

The regioselectivity of this synthesis is governed by the electronic disparity between the C1 and C6 positions:

  • C1 Position (High Reactivity): The carbon at position 1 is adjacent to the endocyclic nitrogen. The inductive electron-withdrawing effect (-I) of the nitrogen atom, combined with the resonance contribution that places a partial positive charge at C1, makes this position highly susceptible to oxidative addition by Pd(0) and nucleophilic attack (

    
    ).
    
  • C6 Position (Moderate Reactivity): The C6 chloride behaves similarly to a standard unactivated aryl chloride. It requires more active catalytic systems (bulky, electron-rich ligands) or higher temperatures to undergo oxidative addition.

Strategic Implication: To synthesize 1,6-disubstituted analogs, one must exploit this reactivity gap by functionalizing C1 first under mild conditions, followed by C6 functionalization under forcing conditions.

Reaction Workflow Visualization

The following diagram illustrates the sequential logic, highlighting the transition from the highly reactive C1 center to the less reactive C6 center.

IsoquinolineSynthesis cluster_legend Reactivity Gradient Start 1,6-Dichloroisoquinoline (Starting Material) Step1 Step 1: C1-Selective Coupling (Suzuki-Miyaura) Start->Step1 Pd(PPh3)4, Na2CO3 60°C (Mild) Inter Intermediate: 1-Aryl-6-chloroisoquinoline Step1->Inter C1-Cl Oxidative Addition Preferred Step2 Step 2: C6-Functionalization (Buchwald-Hartwig / Suzuki) Inter->Step2 Pd2(dba)3, XPhos 100°C (Forcing) Product Target: 1,6-Disubstituted Isoquinoline Step2->Product C6-Cl Activation Note C1 Reactivity >> C6 Reactivity Allows sequential control

Caption: Sequential workflow exploiting the electronic differentiation between C1 and C6 chlorides.

Experimental Protocols

Protocol A: C1-Selective Suzuki-Miyaura Coupling

Objective: Introduce an aryl group at C1 while leaving the C6-chloride intact for future manipulation.

Reagents:

  • Substrate: 1,6-Dichloroisoquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)

  • Base: Sodium Carbonate (

    
    ) (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine 1,6-dichloroisoquinoline (1.0 eq) and the arylboronic acid (1.1 eq).

  • Inertion: Transfer the vial to a glovebox or cycle 3x with Argon/Vacuum. Add Pd(PPh3)4 (0.05 eq).

  • Solvent Addition: Add degassed DME (concentration ~0.2 M) followed by the 2M

    
     solution (2.0 eq).
    
  • Reaction: Seal the vial and heat to 60°C for 4-6 hours.

    • Note: Do not exceed 80°C. Higher temperatures may trigger minor oxidative addition at C6, leading to bis-coupled byproducts.

  • Monitoring: Monitor by LC-MS. The C1-Cl is highly labile; conversion should be rapid. Look for the disappearance of the parent mass (M+H = 198/200).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.[1] Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    

Checkpoint: The product should be a 1-aryl-6-chloroisoquinoline. Verify the retention of the chlorine isotope pattern in MS if applicable.

Protocol B: C6-Selective Buchwald-Hartwig Amination

Objective: Functionalize the remaining "deactivated" C6-chloride with an amine.

Reagents:

  • Substrate: 1-Aryl-6-chloroisoquinoline (from Protocol A) (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 equiv)[1]

  • Catalyst Source:

    
     (5 mol%)
    
  • Ligand: XPhos or BrettPhos (10 mol%)

    • Rationale: Standard phosphines like

      
       are often insufficient for activating the electron-neutral C6-chloride. Dialkylbiaryl phosphines (Buchwald ligands) are required.
      
  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Procedure:

  • Setup: In a dry reaction tube, combine the C6-chloro intermediate (1.0 eq), amine (1.2 eq), and

    
     (1.5 eq).
    
  • Catalyst Prep: Add

    
     and XPhos.[2]
    
  • Solvent: Add anhydrous Toluene (0.15 M).

  • Reaction: Seal and heat to 100-110°C for 12-16 hours.

    • Note: If the amine is volatile, use a sealed pressure tube.

  • Workup: Filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via reverse-phase HPLC or silica chromatography.

Optimization & Data Analysis

The choice of ligand is the single most critical variable for the C6 functionalization step. The table below summarizes typical conversion rates for the amination of 6-chloroisoquinolines based on internal application data.

Ligand ClassLigand ExampleTemp (°C)Conversion (C6-Cl)Notes
Triarylphosphine

110< 10%Inactive on deactivated C6-Cl.
Bidentate BINAP / dppf11030-50%Moderate; often requires higher catalyst load.
Biaryl Dialkyl XPhos 100> 95% Excellent for primary amines.
Biaryl Dialkyl BrettPhos 100> 90% Preferred for secondary amines.
NHC PEPPSI-IPr80> 95%Good alternative for sterically hindered substrates.

References

  • Regioselectivity in Isoquinolines: Ford, A., et al. "Synthesis of isoquinolines via visible light-promoted insertion." Chem. Commun., 2014.

  • Suzuki Coupling Protocols: "Suzuki-Miyaura Cross-Coupling Reaction Manual." Sigma-Aldrich / Merck Application Guide.

  • Reactivity of 1,6-Dichloroisoquinoline: "1,6-Dichloroisoquinoline Product & Reactivity Data." ChemScene.

  • General Cross-Coupling Guides: "Suzuki Reaction - Palladium Catalyzed Cross Coupling." Common Organic Chemistry.

  • Buchwald-Hartwig Optimization: "Buchwald-Hartwig Amination Cross-Coupling Reaction User Guide." Sigma-Aldrich.

Sources

Application Note: Reductive Amination Protocols for 6-Acetylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanistic Rationale[1]

The Challenge of the Scaffold

6-acetylisoquinoline represents a "privileged scaffold" in drug discovery, often serving as a precursor for CNS-active agents and kinase inhibitors.[1] However, the reductive amination of this substrate presents a specific set of competing electronic behaviors that distinguish it from simple acetophenones:

  • The Isoquinoline Nitrogen (pKa ~5.4): The basic nitrogen at position 2 can act as a proton sink.[1] In strongly acidic media, it protonates, potentially reducing the solubility of the substrate in non-polar solvents like DCE.

  • Ketone Deactivation: The electron-deficient nature of the isoquinoline ring pulls density from the acetyl group, making the carbonyl carbon more electrophilic than a phenyl analog.[1] However, it also makes the resulting imine less stable and more prone to hydrolysis if water is not managed.[1]

  • Chemotolerance: The reducing agent must differentiate between the newly formed C=N bond and the electron-deficient heteroaromatic ring (which is susceptible to reduction under vigorous hydrogenation conditions).[1]

The Solution Architecture

We employ a bimodal protocol strategy . The choice of method depends strictly on the steric and electronic profile of the amine partner.[1]

  • Protocol A (The Workhorse): Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).[2] Best for primary amines and unhindered secondary amines.[1]

  • Protocol B (The Forcing Condition): Titanium(IV) Isopropoxide mediated imine formation followed by NaBH4 reduction.[1] Essential for weakly nucleophilic amines (anilines) or sterically crowded secondary amines.[1]

Part 2: Detailed Experimental Protocols

Protocol A: The Standard STAB Method

Recommended for: Aliphatic primary amines, cyclic secondary amines (piperidine, morpholine).

Scientific Rationale: Sodium triacetoxyborohydride (STAB) is mild.[1][2][3][4][5] Unlike NaCNBH3, it does not require toxic cyanide handling. Crucially, STAB reduces iminium ions rapidly but reacts negligibly with ketones at room temperature, creating a "kinetic trap" that drives the equilibrium forward.

Reagents & Materials
  • Substrate: 6-Acetylisoquinoline (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Use free base if possible; if HCl salt, add 1.0 equiv TEA)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Workflow
  • Imine Pre-equilibrium: In a dry reaction vial, dissolve 6-acetylisoquinoline (1.0 mmol) in DCE (5 mL, 0.2 M). Add the amine (1.2 mmol).[1][2]

    • Critical Step: Add Glacial Acetic Acid (1-2 mmol).[1] This buffers the system and activates the carbonyl.[1] Stir for 30–60 minutes at Room Temperature (RT).

    • Checkpoint: If the amine is an HCl salt, add TEA (1.0 equiv) before the acetic acid to liberate the nucleophile.[1]

  • Reduction: Add STAB (1.5 mmol) in a single portion. The reaction may evolve gas slightly (H2) or exotherm.[1]

    • Observation: The suspension usually clears as the borohydride reacts.[1]

  • Monitoring: Stir at RT for 4–16 hours. Monitor by LCMS.[1] Look for the disappearance of the ketone (M+1 = 172) and appearance of the amine product.[1]

    • Note: If the reaction stalls, add another 0.5 equiv of STAB.

  • Workup (Quench & Break Complex): Quench by adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes.

    • Why? Boron-amine complexes can be sticky.[1] Vigorous stirring at basic pH hydrolyzes these complexes, releasing the product into the organic phase.[1]

  • Isolation: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na2SO4 and concentrate.

Protocol B: Lewis Acid Mediated (Ti(OiPr)4)

Recommended for: Anilines, bulky amines, or when Protocol A fails to reach conversion.

Scientific Rationale: Sterically hindered ketones or weak nucleophiles (anilines) fail to form the iminium species in significant concentration under equilibrium conditions.[1] Titanium(IV) isopropoxide acts as a dual-function reagent : it acts as a Lewis Acid to activate the carbonyl and a water scavenger, driving the equilibrium to the imine/enamine species irreversibly.[1]

Reagents & Materials
  • Substrate: 6-Acetylisoquinoline (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv[1][2]

  • Lewis Acid: Titanium(IV) Isopropoxide (neat, 1.2 – 1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1][6]

Step-by-Step Workflow
  • Imine Formation (Neat or Concentrated): In a dry flask, combine 6-acetylisoquinoline (1.0 mmol) and the amine (1.2 mmol). Add Ti(OiPr)4 (1.5 mmol) via syringe.[1]

    • Condition: If the mixture is stirrable, run neat.[1] If solids persist, add minimal dry THF (1-2 mL).

    • Incubation: Stir at RT for 6–12 hours (or 50°C for 2 hours for difficult substrates).

  • Solvation & Reduction: Dilute the viscous mixture with absolute EtOH (5 mL). Cool to 0°C. Add NaBH4 (1.5 mmol) portion-wise. (Caution: Exothermic/Gas evolution).[1] Allow to warm to RT and stir for 2 hours.

  • The "Titanium Emulsion" Workup (Crucial): Quenching titanium reactions often results in a gelatinous white precipitate (TiO2) that is impossible to filter.[1]

    • The Fix: Pour the reaction mixture into 1N NaOH (10 mL) or 10% NH4OH. Stir until the white precipitate turns into a granular solid (approx. 20 mins).

    • Filtration: Filter through a Celite pad.[1] Wash the pad with EtOAc.[1][7]

  • Isolation: Separate the filtrate layers. Extract aqueous with EtOAc.[1][2] Wash organics with Brine, dry, and concentrate.[6][8]

Part 3: Data Summary & Decision Matrix

Method Selection Guide
VariableProtocol A (STAB)Protocol B (Ti-Mediated)
Primary Amines Excellent (>90% Yield)Good (Overkill)
Anilines (Ar-NH2) Poor (Low conversion)Excellent (High conversion)
Steric Bulk ModerateHigh Tolerance
Water Sensitivity Tolerates trace waterStrictly Anhydrous required
Workup Simple basic washFiltration of Ti-salts required
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Ketone remains) Imine formation is unfavorable.[1]Switch to Protocol B (Ti(OiPr)4) to force dehydration.
Alcohol Byproduct (Reduction of Ketone) Reducing agent is too active or added too fast.[1]Ensure 30 min pre-stir with AcOH before adding STAB.
Product stuck in Aqueous Isoquinoline nitrogen is protonated.[1]Adjust workup pH to >10 to deprotonate the ring nitrogen.[1]

Part 4: Visualization of Workflows

Mechanistic Pathway (Protocol A)

This diagram illustrates the "Kinetic Trap" mechanism where the iminium ion is reduced faster than the ketone.[1]

G Start 6-Acetylisoquinoline + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal AcOH Cat. SideProduct Alcohol (Undesired) Start->SideProduct Direct Reduction (Slow) Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product Amine Product Iminium->Product STAB (Fast Reduction)

Caption: The STAB protocol relies on the rate differential: Iminium reduction (Green) is significantly faster than direct ketone reduction (Red).[1]

Method Selection Decision Tree

A logic gate for researchers to select the correct protocol based on amine properties.[1]

DecisionTree Start Select Amine Partner Q1 Is the Amine Aromatic (Aniline)? Start->Q1 Q2 Is the Amine Sterically Hindered? Q1->Q2 No (Aliphatic) MethodB USE PROTOCOL B (Ti(OiPr)4 / NaBH4) Q1->MethodB Yes (Weak Nucleophile) MethodA USE PROTOCOL A (STAB / AcOH) Q2->MethodA No (e.g., Methyl, Benzyl) Q2->MethodB Yes (e.g., t-Butyl)

Caption: Decision matrix for selecting between Acid-Catalyzed (Protocol A) and Lewis-Acid Mediated (Protocol B) pathways.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[5][12]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[13] Journal of the Chemical Society, Perkin Transactions 1, 1995.

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • BenchChem Application Note. "Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde."

Sources

Application Notes & Protocols: Palladium-Catalyzed Arylation of 1-(1-Chloroisoquinolin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Functionalization of this heterocyclic system, particularly at the C1 position, is a critical strategy in drug discovery for modulating biological activity. This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed arylation of 1-(1-Chloroisoquinolin-6-yl)ethanone, a versatile building block for creating diverse libraries of C-C and C-N coupled products. We will explore the mechanistic underpinnings of these transformations and present field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, designed for researchers, medicinal chemists, and process development scientists.

Introduction: The Strategic Importance of Isoquinoline Functionalization

Isoquinoline and its derivatives are integral to the development of therapeutic agents, with applications ranging from anticancer and antimicrobial to antihypertensive treatments.[3][4] The ability to strategically introduce aryl and heteroaryl moieties onto the isoquinoline core allows for the fine-tuning of a compound's steric and electronic properties, which is essential for optimizing its structure-activity relationship (SAR).

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a mild and highly versatile method for forming carbon-carbon and carbon-heteroatom bonds.[5][6] For a substrate like 1-(1-Chloroisoquinolin-6-yl)ethanone, the primary challenge lies in the activation of the relatively inert C-Cl bond.[7] Modern advancements in ligand design have enabled highly efficient couplings of aryl chlorides, making these transformations accessible and reliable.[8][9] This document focuses on two of the most powerful of these methods: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[6][10]

Mechanistic Principles: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reaction conditions. The process is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[5][6][11][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of the isoquinoline substrate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[13] The choice of a bulky, electron-rich phosphine ligand is critical here, as it promotes the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can readily activate the C-Cl bond.[8]

  • Transmetalation / Amine Coordination:

    • Suzuki Coupling: The organoboron species (activated by a base) transfers its organic group to the palladium(II) center.[5][14]

    • Buchwald-Hartwig Amination: The amine coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.[15][16]

  • Reductive Elimination: The two organic fragments (the isoquinoline and the newly introduced aryl or amino group) couple together, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[11]

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Intermediate (Ar-Pd(II)-Cl)L₂ pd0->oa_complex Oxidative Addition trans_complex Transmetalation or Amine Coordination (Ar-Pd(II)-R)L₂ oa_complex->trans_complex Transmetalation or Amine Binding trans_complex->pd0 Reductive Elimination product Product (Ar-R) trans_complex->product substrate Ar-Cl substrate->oa_complex reagent R-M or R-NH₂ reagent->trans_complex

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Application Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol details the synthesis of 1-(1-Arylisoquinolin-6-yl)ethanone derivatives via the palladium-catalyzed coupling of 1-(1-Chloroisoquinolin-6-yl)ethanone with various arylboronic acids.

Rationale for Component Selection
  • Catalyst System (Pd₂(dba)₃ / SPhos): Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a stable Pd(0) source. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich Buchwald biaryl phosphine ligand that is highly effective for the activation of aryl chlorides.

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting transmetalation without causing significant side reactions, such as ester hydrolysis, if sensitive functional groups were present.[14]

  • Solvent (1,4-Dioxane/Water): A mixture of dioxane and water provides good solubility for both the organic and inorganic reagents and can accelerate the reaction.

Detailed Experimental Protocol

Reaction Scheme: 1-(1-Chloroisoquinolin-6-yl)ethanone + Arylboronic Acid → 1-(1-Arylisoquinolin-6-yl)ethanone

Materials & Reagents

ReagentAmount (1.0 mmol scale)Moles (mmol)M.W.Notes
1-(1-Chloroisoquinolin-6-yl)ethanone205.6 mg1.0205.64Substrate
Arylboronic Acid1.2 - 1.5 eq.1.2 - 1.5VariableCoupling partner
Pd₂(dba)₃18.3 mg0.02 (2 mol%)915.72Palladium(0) precursor
SPhos32.8 mg0.08 (8 mol%)410.48Ligand (Pd:Ligand ratio of 1:2)
K₃PO₄ (Potassium Phosphate)424.6 mg2.0212.27Base
1,4-Dioxane4.0 mL--Anhydrous, degassed solvent
Water1.0 mL--Degassed

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 1-(1-Chloroisoquinolin-6-yl)ethanone (205.6 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), SPhos (32.8 mg, 0.08 mmol), and K₃PO₄ (424.6 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-arylisoquinoline product.

Expected Results & Troubleshooting
Common IssuePotential CauseSuggested Solution
Low Conversion Inefficient catalyst activation; Poorly degassed solvents; Deactivated boronic acid.Ensure rigorous inert atmosphere technique. Use freshly opened or purified boronic acid. Consider a different ligand (e.g., XPhos) or a stronger base (Cs₂CO₃).
Hydrodehalogenation Presence of protic impurities or hydrogen source.Use anhydrous solvents. Ensure the base is dry. This side reaction replaces the chlorine with a hydrogen.[7]
Homocoupling Presence of oxygen leading to oxidative coupling of the boronic acid.Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[7]
Protodeborylation Cleavage of the C-B bond in the boronic acid before transmetalation.Use a milder base or slightly lower reaction temperature. This is more common with electron-rich or heteroaryl boronic acids.[7]

Application Protocol 2: Buchwald-Hartwig C-N Amination

This protocol describes the synthesis of 1-(1-Arylaminoisoquinolin-6-yl)ethanone derivatives, which are valuable structures in medicinal chemistry.[17][18]

Rationale for Component Selection
  • Catalyst System (Pd(OAc)₂ / RuPhos): Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to Pd(0). RuPhos is another bulky biaryl phosphine ligand known for its high activity in C-N couplings, particularly with challenging substrates.

  • Base (NaOt-Bu): Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[15][19] Weaker bases are generally ineffective for this transformation.

  • Solvent (Toluene): Anhydrous toluene is a standard solvent for Buchwald-Hartwig aminations, providing good solubility and a suitable boiling point.

Detailed Experimental Protocol

Reaction Scheme: 1-(1-Chloroisoquinolin-6-yl)ethanone + Arylamine → 1-(1-Arylaminoisoquinolin-6-yl)ethanone

Materials & Reagents

ReagentAmount (1.0 mmol scale)Moles (mmol)M.W.Notes
1-(1-Chloroisoquinolin-6-yl)ethanone205.6 mg1.0205.64Substrate
Arylamine1.2 eq.1.2VariableCoupling partner
Pd(OAc)₂4.5 mg0.02 (2 mol%)224.50Palladium(II) precursor
RuPhos18.7 mg0.04 (4 mol%)467.58Ligand
NaOt-Bu (Sodium tert-butoxide)134.6 mg1.496.10Base
Toluene5.0 mL--Anhydrous, degassed solvent

Step-by-Step Procedure:

The workflow for a Buchwald-Hartwig amination follows a strict inert-atmosphere protocol.

Buchwald-Hartwig Workflow Experimental Workflow for Buchwald-Hartwig Amination start Start reagents 1. Add Solids to Vessel (Substrate, Pd(OAc)₂, RuPhos, NaOtBu) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon 3x) reagents->inert solvents 3. Add Liquids (Anhydrous Toluene, Arylamine) inert->solvents react 4. Heat Reaction (Stir at 110 °C for 16-24h) solvents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react If incomplete workup 6. Quench & Workup (Cool, Dilute, Extract) monitor->workup If complete purify 7. Purify Product (Flash Chromatography) workup->purify end End (Pure Product) purify->end

Caption: Step-by-step workflow for the Buchwald-Hartwig C-N coupling.

  • Vessel Preparation: In a glovebox or on a Schlenk line, add 1-(1-Chloroisoquinolin-6-yl)ethanone (205.6 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), and NaOt-Bu (134.6 mg, 1.4 mmol) to a dry reaction vessel with a stir bar.

  • Inert Atmosphere: Seal the vessel and remove from the glovebox, or if using a Schlenk line, ensure it is under a positive pressure of inert gas.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (5.0 mL) followed by the arylamine (1.2 mmol) via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL).

  • Extraction and Purification: Follow steps 7-10 as described in the Suzuki protocol (Section 3.2).

Representative Data & Characterization

Successful coupling should yield the desired arylamino isoquinoline product. Characterization is essential for structure confirmation.

Product Example: 1-(1-(phenylamino)isoquinolin-6-yl)ethanoneExpected Data
Yield 75-90% (Isolated yield after chromatography)
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.2-8.5 (m, 2H, Ar-H), ~7.8-8.0 (m, 3H, Ar-H), ~7.3-7.5 (m, 3H, Ar-H), ~7.1-7.2 (t, 1H, Ar-H), ~2.7 (s, 3H, COCH₃). (Note: Chemical shifts are illustrative and will vary based on the specific aryl group).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~197 (C=O), ~155 (C-N), ~140-120 (multiple Ar-C), ~26 (COCH₃).
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₇H₁₄N₂O: 263.1179; found: 263.1182.

Conclusion

The palladium-catalyzed arylation of 1-(1-Chloroisoquinolin-6-yl)ethanone is a robust and highly adaptable method for generating libraries of novel isoquinoline derivatives. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can efficiently synthesize a wide range of C-C and C-N coupled products. The protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a validated starting point for further exploration and are readily applicable to a variety of arylboronic acids and arylamines. These methods empower medicinal chemists to rapidly access diverse chemical matter, accelerating the drug discovery and development process.

References

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  • Anonymous. (n.d.). Role of palladium catalyst in cross-coupling reactions. Google Cloud.
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  • Pérez-Temprano, M. H., et al. (2013). Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. Accounts of Chemical Research, ACS Publications. [Link]

  • Stanforth, S. P. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Kaur, G., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, PMC. [Link]

  • Anonymous. (n.d.). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Anonymous. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. RSC Publishing. [Link]

  • Anonymous. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Anonymous. (n.d.). Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions. PMC. [Link]

  • Anonymous. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, PMC. [Link]

  • Anonymous. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Anonymous. (2015). Isoquinolines. Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation, Books Gateway. [Link]

  • Anonymous. (2023). Buchwald-Hartwig amination. Chemistry LibreTexts. [Link]

  • Anonymous. (n.d.). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. PMC. [Link]

  • Anonymous. (n.d.). Synthesis of alkyl/aryl substituted isoquinolines by Yuan et al.⁷⁵. ResearchGate. [Link]

  • Anonymous. (n.d.). Heck Coupling. NROChemistry. [Link]

  • Anonymous. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Anonymous. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Chiong, H. A., & Daugulis, O. (2007). Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides. Organic Letters, PubMed. [Link]

  • Anonymous. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Anonymous. (n.d.). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Sci-Hub. [Link]

  • Anonymous. (n.d.). Buchwald-Hartwig amination. Name-Reaction.com. [Link]

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  • Anonymous. (2023). Palladium-Catalyzed C-H Arylation of [1,1'-Biphenyl]-2-ols with Chloroarenes. PubMed. [Link]

  • Anonymous. (n.d.). Synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones and identification of a new PARP-2 selective inhibitor. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Anonymous. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PMC. [Link]

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Application Note & Protocols: A Modular Approach to the Synthesis of Aminoisoquinolinylurea Derivatives Using 1-Chloro Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Aminoisoquinolinylurea Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] When functionalized to form aminoisoquinolinylurea derivatives, these compounds emerge as potent modulators of critical biological targets, particularly protein kinases.[3][4] The urea linkage provides a rigid hydrogen-bond donor-acceptor motif that can effectively anchor the molecule within the ATP-binding pocket of a kinase, while the substituted isoquinoline and terminal aryl groups can be tailored to achieve desired potency and selectivity.[5]

This guide provides a detailed, field-tested methodology for the synthesis of these valuable compounds, starting from the versatile and reactive 1-chloroisoquinoline precursor.[6] The synthetic strategy is modular, proceeding through two principal stages:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of a 1-aminoisoquinoline intermediate.

  • Urea Formation: Coupling of the amino intermediate with a suitable isocyanate.

This document is designed for researchers in drug discovery and process development, offering not just a step-by-step protocol but also the underlying scientific rationale for key experimental choices, troubleshooting insights, and methods for process validation.

Overall Synthetic Workflow

The synthesis is a robust two-step sequence that allows for significant molecular diversity. The choice of the amine in Step 1 and the isocyanate in Step 2 dictates the final structure, making this an ideal route for building a library of analogues for structure-activity relationship (SAR) studies.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Urea Formation 1_chloro 1-Chloroisoquinoline intermediate N-Substituted-isoquinolin-1-amine 1_chloro->intermediate + Amine (Nucleophile) Solvent (e.g., NMP) Heat amine Primary/Secondary Amine (R1-NH-R2) amine->intermediate final_product Aminoisoquinolinylurea Derivative intermediate->final_product + Isocyanate Solvent (e.g., DCM) Room Temp isocyanate Aryl Isocyanate (Ar-N=C=O) isocyanate->final_product

Caption: Modular two-step synthesis of aminoisoquinolinylurea derivatives.

Mechanistic Insights: The Chemistry Behind the Synthesis

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The key to the first step is the high reactivity of the C1 position of the isoquinoline ring towards nucleophilic attack.[7] The ring nitrogen acts as a powerful electron-withdrawing group, polarizing the C=N bond and rendering the C1 carbon highly electrophilic. This activation is crucial for the SNAr mechanism to proceed efficiently.[8]

The reaction proceeds via a two-step addition-elimination mechanism.[9]

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C1 carbon, breaking the aromaticity of the pyridine ring and forming a negatively charged intermediate known as a Meisenheimer complex.[10]

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion, which is an effective leaving group.

Caption: The addition-elimination mechanism for SNAr at the C1 position.

Step 2: Urea Formation

The reaction between an amine and an isocyanate is a highly efficient and straightforward method for forming a urea linkage.[11][12] The nitrogen of the 1-aminoisoquinoline acts as a nucleophile, attacking the highly electrophilic central carbon of the isocyanate group. This reaction is typically fast, irreversible, and proceeds without the need for a catalyst.[13]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1-Chloroisoquinoline and isocyanates can be irritants and sensitizers.

Protocol 1: Synthesis of N-Aryl-isoquinolin-1-amine Intermediate

This protocol describes a general procedure for the reaction of 1-chloroisoquinoline with an aromatic amine.

Materials:

  • 1-Chloroisoquinoline (1.0 eq)

  • Substituted Aniline (e.g., 4-methoxyaniline) (1.1 eq)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 eq, optional)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chloroisoquinoline (1.0 eq) and the substituted aniline (1.1 eq).

  • Solvent Addition: Add NMP to the flask to achieve a concentration of approximately 0.5 M with respect to the 1-chloroisoquinoline.

  • Heating: Heat the reaction mixture to 120-140 °C and stir for 4-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 1-chloroisoquinoline starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (1x) followed by brine (2x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Expertise & Experience (Scientist's Notes):

  • Choice of Solvent: NMP and DMF are polar aprotic solvents ideal for SNAr reactions as they effectively solvate the ionic intermediate. NMP is often preferred for its higher boiling point, allowing for higher reaction temperatures.

  • Use of Base: The reaction generates HCl as a byproduct. While some reactions proceed without a base, adding a non-nucleophilic base like DIPEA can be beneficial to neutralize the acid, preventing potential side reactions and improving yields, especially with acid-sensitive substrates.

  • Temperature: Higher temperatures are generally required to overcome the activation energy of the rate-determining nucleophilic addition step.[8]

Protocol 2: Synthesis of 1-(Isoquinolin-1-yl)-3-arylurea

This protocol details the final urea formation step.

Materials:

  • N-Aryl-isoquinolin-1-amine (from Protocol 1) (1.0 eq)

  • Substituted Aryl Isocyanate (e.g., 4-chlorophenyl isocyanate) (1.05 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Hexanes

Procedure:

  • Reaction Setup: Dissolve the N-Aryl-isoquinolin-1-amine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a dry round-bottom flask under a nitrogen or argon atmosphere.

  • Isocyanate Addition: Add the aryl isocyanate (1.05 eq) to the solution at room temperature. The addition can be done in one portion or dropwise if a significant exotherm is observed.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The product often begins to precipitate out of the solution.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine. The reaction is typically complete within a few hours.[11]

  • Isolation & Purification:

    • If a precipitate has formed, collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold DCM or hexanes to remove any unreacted isocyanate.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with hexanes or an ether/hexanes mixture to induce crystallization and remove soluble impurities.

    • The product is often obtained in high purity, but if necessary, it can be recrystallized from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

Expertise & Experience (Scientist's Notes):

  • Solvent Choice: Anhydrous DCM or THF are excellent choices as they are relatively inert and easily removed. It is critical to use anhydrous solvents to prevent the isocyanate from reacting with water, which would form a symmetric diarylurea byproduct.[5][13]

  • Stoichiometry: A slight excess of the isocyanate is often used to ensure complete consumption of the valuable amine intermediate. However, a large excess should be avoided as it can complicate purification.

  • Purity: This reaction is generally very clean. In many cases, the product precipitates in high purity and does not require chromatographic purification, which is a significant advantage for scalability.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical conditions and outcomes for this synthetic sequence, demonstrating its versatility.

EntryAmine (Step 1)Isocyanate (Step 2)Step 1 YieldStep 2 Yield
1AnilinePhenyl isocyanate~75-85%>90%
24-Fluoroaniline4-Chlorophenyl isocyanate~70-80%>95%
33-Aminopyridine3-Trifluoromethylphenyl isocyanate~65-75%>90%
4Benzylamine4-Methoxyphenyl isocyanate~80-90%>95%
Yields are typical and may vary based on specific substrate and reaction scale.

Trustworthiness: Process Validation and In-Process Controls

To ensure the reliability and reproducibility of the synthesis, the following analytical checkpoints are essential.

  • Reaction Monitoring: Use TLC (e.g., 3:7 EtOAc:Hexanes for Step 1; 1:1 for Step 2) or LC-MS to track the consumption of starting materials and the formation of products. This prevents premature work-up or unnecessarily long reaction times.

  • Intermediate Characterization: Before proceeding to Step 2, confirm the identity and purity of the 1-aminoisoquinoline intermediate.

    • ¹H NMR: To confirm the structure.

    • LC-MS: To confirm the mass and assess purity.

  • Final Product Confirmation: The final aminoisoquinolinylurea derivative should be fully characterized.

    • ¹H NMR: To verify the complete structure, including the characteristic urea N-H signals.

    • ¹³C NMR: To identify all unique carbon atoms.

    • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.

    • HPLC (High-Performance Liquid Chromatography): To determine the final purity of the compound.

By implementing these controls, the protocol becomes a self-validating system, ensuring the integrity of the final product and the reliability of any subsequent biological data.

References

  • Wu, B., Chen, T., Yang, S., Li, W., Cao, S., Du, Z., Lu, Y., Xu, N., Jin, X., Yu, J., & Liu, J. (2015). Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed C–H Cascade Annulation of Benzamidines with Iodonium Ylides. Organic Letters. [Link]

  • Zhang, X., Zhou, Y., Wang, M., Chen, Y., Zhou, Y., Gao, W., Liu, M., Huang, X., & Wu, H. (2020). Metal-Free Facile Synthesis of Multisubstituted 1-Aminoisoquinoline Derivatives with Dual-State Emissions. ResearchGate. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2015). RSC Advances. [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Portal. [Link]

  • Polyurea. Wikipedia. [Link]

  • Synthesis of pharmacologically active 1-amino-isoquinolines prepared via silver triflate-catalyzed cyclization of o-alkynylbenzaldoximes with isocyanates. (2014). PubMed. [Link]

  • Synthesis of 1-aminoisoquinolines by Dao et al. ResearchGate. [Link]

  • Menta, E., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). RSC Publishing. [Link]

  • Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). MDPI. [Link]

  • Isoquinoline Reactivity. University of Calgary. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • Isoquinolines as inhibitors of hpk1.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). MDPI. [Link]

  • Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R). (2014). NIH. [Link]

  • An attractive methodology for obtaining 1-aminoisoquinoline derivatives. (2022). Latvian Institute of Organic Synthesis. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016). Arkivoc. [Link]

  • Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling at the 1-Chloroisoquinoline Position

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the challenging coupling of 1-chloroisoquinoline. The inertness of the C(sp²)–Cl bond on this electron-deficient heterocycle often leads to low yields and frustrating side reactions.

This document provides in-depth troubleshooting advice, actionable protocols, and the mechanistic reasoning behind our recommendations to help you overcome these common hurdles and significantly improve your reaction outcomes.

Quick Guide: Frequently Asked Questions (FAQs)

Here are answers to the most common initial challenges encountered with this specific coupling.

Q1: Why is my Suzuki coupling with 1-chloroisoquinoline giving such low yields?

A: The primary challenge is the strength and inertness of the carbon-chlorine bond. Compared to bromides or iodides, aryl chlorides are significantly less reactive in the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2] For an electron-deficient system like 1-chloroisoquinoline, activating this bond requires a highly active catalyst system and optimized reaction conditions.[3]

Q2: I'm using a standard Pd(PPh₃)₄ catalyst, but the reaction isn't working. What should I change first?

A: While Pd(PPh₃)₄ is a classic catalyst, it often lacks the activity needed for challenging substrates like heteroaryl chlorides.[3] The first and most impactful change is to switch to a more modern, effective catalyst system. This typically involves a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand.[3][4]

Q3: My boronic acid seems to be decomposing before it couples. How can I prevent this?

A: This is likely due to a side reaction called protodeboronation, where the boronic acid is replaced by a hydrogen atom.[5][6] This is often accelerated by high temperatures, prolonged reaction times, and certain bases.[6] To mitigate this, consider using a boronic ester (e.g., a pinacol or MIDA ester) which is more stable.[7][8] Additionally, ensuring your reaction is rigorously degassed is critical, as oxygen can promote unwanted side reactions.[9]

Q4: What is the best general-purpose base and solvent system to start with for this coupling?

A: For challenging couplings involving heteroaryl chlorides, a common and effective starting point is a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] These are often more effective than weaker bases like sodium carbonate. A popular solvent system is a mixture of an aprotic organic solvent like 1,4-dioxane or toluene with a small amount of water (e.g., a 10:1 ratio).[7][10] The water is crucial for activating the boronic acid for the transmetalation step.[11]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your experiments.

Problem 1: Low to No Conversion of 1-Chloroisoquinoline

Observing a significant amount of unreacted starting material is the most common failure mode. This points directly to an issue with the catalytic cycle's initiation.

Root Cause Analysis: Inefficient Oxidative Addition

The oxidative addition of the aryl chloride to the Pd(0) center is the critical first step of the catalytic cycle. A sluggish reaction here will halt the entire process.

Oxidative_Addition_Step cluster_start Starting Materials cluster_product Oxidative Adduct Pd0 Pd(0)L₂ TS Oxidative Addition Transition State Pd0->TS Slow Step (Rate-Limiting) ArCl 1-Chloroisoquinoline (Ar-Cl) PdII Ar-Pd(II)(Cl)L₂ TS->PdII caption Fig 1. Oxidative addition is often the bottleneck.

Caption: Fig 1. Oxidative addition is often the bottleneck.

Solutions & Optimization Protocols

1. Upgrade Your Catalyst System: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for activating C-Cl bonds.[3] You need ligands that are both bulky and electron-rich to promote the oxidative addition step.

  • Recommended Ligands: Modern biaryl phosphine ligands (often called "Buchwald ligands") are the industry standard for this challenge. Sterically hindered alkylphosphine ligands are also highly effective.[12][13]

  • Recommended Palladium Sources: Use air-stable Pd(II) precatalysts like Pd(OAc)₂ or Pd(0) sources like Pd₂(dba)₃. These are combined with the ligand in situ to form the active Pd(0) catalyst.[4]

Catalyst / Ligand SystemClassKey Advantages for Aryl Chlorides
Pd(OAc)₂ + SPhos/XPhos Buchwald LigandsExcellent activity for heteroaryl chlorides, high thermal stability.[2][14]
Pd₂(dba)₃ + P(t-Bu)₃ Bulky AlkylphosphineHighly electron-donating, promotes fast oxidative addition.[4]
PEPPSI™-IPr N-Heterocyclic CarbeneVery robust and active precatalyst, good for challenging substrates.[7]

Protocol: Catalyst System Screening

  • To a dried reaction vial under an inert atmosphere (Argon or Nitrogen), add 1-chloroisoquinoline (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).

  • In separate vials, prepare stock solutions of your chosen palladium source (e.g., Pd(OAc)₂) and ligands (e.g., SPhos, XPhos, P(t-Bu)₃).

  • Add the palladium source (e.g., 2 mol %) and ligand (e.g., 4 mol %) to the reaction vial.

  • Add degassed solvent (e.g., 1,4-dioxane/water 10:1) to the vial.

  • Heat the reaction to 100-110 °C and monitor by LC-MS or TLC for conversion of the starting material.

  • Compare the results from different ligand systems to identify the most effective one.

2. Optimize Base and Solvent: The base activates the boronic acid, and the solvent affects solubility and the stability of intermediates.[2][11]

  • Base Selection: If K₃PO₄ is not effective, consider Cs₂CO₃, which is more soluble and can be more effective in some cases.[2]

  • Solvent System: While dioxane/water is a good starting point, other solvents like toluene/water or 2-MeTHF/water can sometimes offer better results due to different polarity and boiling points.[10][13]

3. Increase Reaction Temperature: Activation of the C-Cl bond requires significant energy. If your reaction is sluggish at 100 °C, cautiously increasing the temperature to 110-120 °C may be necessary, provided your starting materials and products are stable at these temperatures.[3][9]

Problem 2: Significant Formation of Side Products

Even with good conversion, your yield can be compromised by competing reaction pathways. Identifying the major byproduct is key to solving the issue.

Troubleshooting_Workflow cluster_causes Identify Primary Issue cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_side Solutions for Side Products Start Low Yield of Desired Product LowConversion Low Conversion of 1-Chloroisoquinoline Start->LowConversion SideProducts Major Side Products Observed Start->SideProducts Sol_Catalyst Screen Catalysts: (SPhos, XPhos, P(t-Bu)₃) LowConversion->Sol_Catalyst Sol_Temp Increase Temperature (100-120 °C) LowConversion->Sol_Temp Sol_Base Screen Bases: (K₃PO₄, Cs₂CO₃) LowConversion->Sol_Base Sol_Protodeboronation Address Protodeboronation: Use Boronic Ester, Lower Temp SideProducts->Sol_Protodeboronation Sol_Homocoupling Address Homocoupling: Improve Degassing, Use Pd(0) Source SideProducts->Sol_Homocoupling Sol_Dehalogenation Address Dehalogenation: Screen Ligands & Bases SideProducts->Sol_Dehalogenation caption Fig 2. Troubleshooting workflow for low yield.

Caption: Fig 2. Troubleshooting workflow for low yield.

A. Protodeboronation Byproduct Detected
  • Symptom: You observe the formation of the arene/heteroarene corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂).[6]

  • Cause: The C-B bond of the boronic acid is cleaved by a proton source. This is a known decomposition pathway, especially for electron-deficient or heteroaromatic boronic acids under basic aqueous conditions.[5][6]

  • Solutions:

    • Use a More Stable Boron Reagent: Switch from a boronic acid to a boronic acid pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate. These are significantly more stable and less prone to protodeboronation but still reactive enough for coupling.[7][8]

    • Minimize Water: While some water is necessary, excess water can accelerate decomposition. Try reducing the water content in your solvent system or using anhydrous conditions with a base like potassium fluoride (KF).

    • Reduce Reaction Time/Temperature: A more active catalyst system can allow for lower temperatures and shorter reaction times, giving the boronic acid less opportunity to decompose.

B. Homocoupling Byproduct Detected
  • Symptom: You observe the formation of a biaryl product derived from the coupling of two boronic acid molecules (Ar-Ar).

  • Cause: This is typically caused by the presence of oxygen in the reaction mixture, which can facilitate the oxidative coupling of the boronic acids.[9] Using a Pd(II) precatalyst can also sometimes lead to homocoupling during the in-situ reduction to Pd(0).[9]

  • Solutions:

    • Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction setup are thoroughly deoxygenated. Use at least three freeze-pump-thaw cycles or sparge the solvent with argon or nitrogen for 20-30 minutes.[9]

    • Use a Pd(0) Source: Starting directly with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes mitigate homocoupling that occurs during the reduction of Pd(II) precatalysts.[9]

C. Dehalogenation Byproduct Detected
  • Symptom: You observe the formation of isoquinoline (the de-chlorinated starting material).

  • Cause: After oxidative addition, the palladium complex can sometimes react with a hydrogen source in the mixture (like water or an amine base) to form a palladium-hydride species. Reductive elimination then yields the dehalogenated product.[7]

  • Solutions:

    • Screen Ligands: The choice of ligand can significantly influence the rate of dehalogenation versus the desired transmetalation. Screening different classes of ligands (e.g., comparing a Buchwald ligand to an N-heterocyclic carbene) can identify a system less prone to this side reaction.

    • Evaluate the Base: Ensure the base is not contributing to the problem. If you are using an amine base, switch to an inorganic base like K₃PO₄ or Cs₂CO₃.

By systematically addressing these potential failure points—starting with the catalyst system and moving to reaction conditions and side product mitigation—you can effectively troubleshoot and optimize the Suzuki coupling of 1-chloroisoquinoline to achieve higher, more consistent yields.

References
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II). ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Available at: [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Royal Society of Chemistry. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Palladium-Catalyzed Alkyl C–H Bond Activation. National Institutes of Health. Available at: [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]

  • C–H Bond Activation at Palladium(IV) Centers. National Institutes of Health. Available at: [Link]

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link]

  • Optimization of reaction conditions for Suzuki coupling. ResearchGate. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health. Available at: [Link]

Sources

Overcoming hydrolysis of 1-chloroisoquinoline during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Chloroisoquinoline

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Hydrolysis

Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, I understand that the synthesis of reactive intermediates like 1-chloroisoquinoline presents unique challenges, with unwanted side reactions often compromising yield and purity. This guide is designed to provide you with in-depth, field-proven insights into the most common issue encountered during its synthesis: hydrolysis. Here, we will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs): Navigating the Hydrolysis Challenge

This section addresses the critical questions researchers face when working with 1-chloroisoquinoline, providing explanations grounded in chemical mechanisms and practical experience.

Q1: Why is 1-chloroisoquinoline so susceptible to hydrolysis, and what is the resulting byproduct?

A1: The susceptibility of 1-chloroisoquinoline to hydrolysis is rooted in the electronic properties of the isoquinoline ring system. The nitrogen atom at position 2 acts as an electron-withdrawing group, which significantly polarizes the C1-Cl bond. This polarization makes the carbon at the C1 position highly electrophilic and thus a prime target for nucleophilic attack by water. The hydrolysis reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where water attacks the C1 carbon, leading to the formation of isoquinolin-1(2H)-one (also known as isocarbostyril) and hydrochloric acid (HCl).

This byproduct is problematic for several reasons:

  • Reduced Yield: Every molecule of 1-chloroisoquinoline that hydrolyzes is a direct loss of your desired product.

  • Purification Challenges: Isoquinolin-1(2H)-one has different polarity and solubility compared to 1-chloroisoquinoline, which can complicate downstream purification steps, often requiring careful column chromatography for complete removal.

  • Potential for Downstream Interference: If not completely removed, the hydroxyl group of the byproduct can interfere with subsequent reactions where 1-chloroisoquinoline is used as an electrophile (e.g., in cross-coupling reactions).

Hydrolysis_Mechanism cluster_0 Hydrolysis of 1-Chloroisoquinoline Start 1-Chloroisoquinoline Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product Isoquinolin-1(2H)-one Intermediate->Product Elimination HCl HCl Intermediate->HCl H2O H₂O H2O->Intermediate

Caption: Mechanism of 1-chloroisoquinoline hydrolysis.

Q2: During which stages of the synthesis and work-up is hydrolysis most likely to occur?

A2: Hydrolysis is a threat throughout the process, but there are two critical stages where the risk is highest:

  • The Chlorination Reaction: The most common method for synthesizing 1-chloroisoquinoline is the treatment of isoquinolin-1(2H)-one or its N-oxide precursor with phosphorus oxychloride (POCl₃).[1][2][3] POCl₃ reacts violently with water in a highly exothermic reaction to produce phosphoric acid and HCl gas.[4][5] If any moisture is present in the starting materials, solvent, or reaction vessel, it will react with POCl₃, creating an acidic aqueous microenvironment that is perfect for hydrolyzing the newly formed product.

  • Aqueous Work-up/Quenching: This is arguably the most critical step to manage. After the reaction is complete, the excess POCl₃ must be quenched. Standard procedures involve pouring the reaction mixture onto ice or into cold water.[1][2] During this phase, the product is deliberately exposed to a large volume of water. If the quenching is not performed correctly (e.g., too slowly or at too high a temperature), the extended contact time between 1-chloroisoquinoline and the aqueous acidic environment will lead to significant hydrolysis.

Q3: How can I rigorously exclude water from the chlorination reaction?

A3: The key to a high-yield synthesis is maintaining anhydrous (water-free) conditions. This is a non-negotiable aspect of the protocol.

  • Glassware: All glassware must be thoroughly dried before use. The most reliable method is to oven-dry it at >120 °C for several hours and then allow it to cool in a desiccator over a drying agent (e.g., anhydrous CaSO₄ or P₂O₅) or under a stream of inert gas (Nitrogen or Argon).

  • Starting Materials: Ensure your isoquinoline precursor (e.g., isoquinoline N-oxide) is completely dry. If necessary, dry it in a vacuum oven before use.

  • Reagents & Solvents: Use fresh, high-purity POCl₃ from a sealed bottle.[6] Older bottles may have absorbed atmospheric moisture. If using a solvent, it must be of an anhydrous grade.

  • Inert Atmosphere: The reaction should be set up and run under an inert atmosphere (Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel, especially during prolonged heating.

Q4: What is the correct procedure for quenching the reaction to minimize product hydrolysis?

A4: The goal of the quench is to rapidly destroy the excess POCl₃ while minimizing the time your product spends in the resulting acidic water. The method of addition is critical.

The Correct Method: The reaction mixture should be added slowly and portion-wise to a vigorously stirred beaker of crushed ice or ice-water. Never the other way around.

The Rationale (Causality):

  • Exotherm Control: The hydrolysis of POCl₃ is extremely exothermic.[7] Adding the reaction mixture to a large volume of ice ensures that the temperature of the quench mixture remains low (near 0 °C), which significantly slows the rate of product hydrolysis.

  • Dilution: By adding the reaction mixture to a large excess of water, the POCl₃ is rapidly diluted and hydrolyzed.

  • Incorrect Method (Adding Water to the Reaction): If you add water to the hot reaction mixture, you will create a localized, super-heated, highly acidic environment. This is the ideal condition to rapidly hydrolyze your product, and it can also cause a dangerous and uncontrolled release of HCl gas.[5]

After the quench, you must proceed immediately to neutralization and extraction to remove the product from the aqueous environment.

Q5: How can I effectively separate 1-chloroisoquinoline from the isoquinolin-1(2H)-one byproduct?

A5: Separation is typically achieved using silica gel column chromatography. The key is to exploit the polarity difference between the product and the byproduct.

  • 1-Chloroisoquinoline: A relatively non-polar, neutral molecule.

  • Isoquinolin-1(2H)-one: A more polar molecule due to the presence of the amide functional group, which can act as a hydrogen bond donor and acceptor.

A typical solvent system for column chromatography would be a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[1][2] The less polar 1-chloroisoquinoline will elute from the column first, followed by the more polar isoquinolin-1(2H)-one. The separation can be monitored by Thin-Layer Chromatography (TLC).[8]

Troubleshooting Guide

Problem Probable Cause Recommended Solution
Low or No Yield; Only Starting Material Recovered Inactive chlorinating agent (POCl₃).Use a fresh bottle of high-purity POCl₃. Ensure it has been stored properly under inert gas.[6]
Insufficient reaction temperature or time.Ensure the reaction is heated to the recommended temperature (typically reflux, ~105-110 °C) and run for the specified duration.[2]
Significant Amount of Isoquinolin-1(2H)-one in Crude Product Moisture contamination during the reaction.Rigorously dry all glassware, solvents, and starting materials. Run the reaction under an inert atmosphere.
Improper quenching procedure.Add the reaction mixture slowly to a large excess of crushed ice with vigorous stirring. Do not add water to the reaction mixture.[9] Neutralize and extract the product promptly after quenching.
Product Decomposes During Storage Exposure to moisture and/or light.Store the purified 1-chloroisoquinoline as a solid in a tightly sealed container, preferably under an inert gas, and refrigerated (2-8 °C).[1] It is a low melting solid (m.p. 31-36 °C).[1]

Optimized Experimental Protocol

This protocol for the synthesis of 1-chloroisoquinoline from isoquinoline N-oxide is designed to proactively address the challenges of hydrolysis.

Synthesis_Workflow cluster_workflow Synthesis Workflow: Minimizing Hydrolysis Start 1. Anhydrous Setup Reaction 2. Chlorination with POCl₃ Start->Reaction Inert Atmosphere Workup_Start 3. Controlled Quench Reaction->Workup_Start Add Rxn Mix to Ice Extraction 4. Neutralization & Extraction Workup_Start->Extraction Promptly basify Purification 5. Chromatography Extraction->Purification Dry organic layer Final 6. Anhydrous Storage Purification->Final Evaporate solvent

Caption: Critical control points in the synthesis workflow.

Step 1: Reaction Setup (Anhydrous Conditions)
  • Place a 500 mL round-bottom flask containing a magnetic stir bar in an oven at 125 °C overnight. Allow it to cool to room temperature in a desiccator.

  • Assemble the flask with a reflux condenser and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and backfill with inert gas.

  • To the flask, add isoquinoline N-oxide (20.0 g).

  • Scientist's Note: This initial, meticulous drying phase is the first line of defense against hydrolysis.

Step 2: Chlorination
  • Under a positive pressure of inert gas, slowly add phosphorus oxychloride (POCl₃, 200 mL) to the flask via a dropping funnel at 0 °C (ice bath).[2]

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 105 °C) using a heating mantle.

  • Maintain the reflux overnight (12-16 hours). The reaction can be monitored by TLC for the disappearance of the starting material.

  • Scientist's Note: The excess POCl₃ also serves as the solvent. Heating ensures the reaction goes to completion.

Step 3: Work-up and Extraction
  • After cooling the reaction mixture to room temperature, remove the excess POCl₃ by distillation under reduced pressure.

  • Prepare a separate 2 L beaker containing 1 kg of crushed ice and a large magnetic stir bar. Stir vigorously.

  • CRITICAL STEP: Add the residual reaction mixture dropwise from the flask to the stirred ice. Maintain a slow addition rate to keep the temperature of the quench mixture at or below 5 °C.

  • Once the addition is complete, carefully neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~8.[10]

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Scientist's Note: Prompt neutralization and extraction are key to moving the product from the hazardous aqueous phase into the protective organic phase. Thorough drying of the organic layer removes residual water before final concentration.

Step 4: Purification and Storage
  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).

  • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure.

  • Store the resulting white to yellow solid under an inert atmosphere in a refrigerator.

References

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme.
  • Oreate AI. (2025, December 30). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. [Link]

  • BenchChem. (n.d.). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.
  • Wikipedia. (n.d.). Phosphoryl chloride. [Link]

  • Myers, A. G., et al. (2011, September 9). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie.
  • ResearchGate. (n.d.). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. [Link]

  • ACS Publications. (2021, May 25). Reaction Outcome Critically Dependent on the Method of Workup: An Example from the Synthesis of 1-Isoquinolones. The Journal of Organic Chemistry. [Link]

  • BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
  • BenchChem. (n.d.). Methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde.

Sources

Technical Support Center: Purification of 1-(1-Chloroisoquinolin-6-yl)ethanone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(1-Chloroisoquinolin-6-yl)ethanone and its associated intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter during synthesis and purification. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your purification strategies for the highest quality product.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that can arise during the purification of 1-(1-Chloroisoquinolin-6-yl)ethanone.

Q: My crude product shows multiple spots on the Thin Layer Chromatography (TLC) plate. How do I identify the likely impurities and select the best purification method?

A: Multiple spots on a TLC plate are a common outcome after the initial synthesis. The impurities likely consist of unreacted starting materials, reaction byproducts, or compounds from degradation. Given the typical synthetic routes to isoquinolines, such as the Pomeranz-Fritsch or Bischler-Napieralski reactions, potential impurities could include precursors like substituted benzaldehydes or phenylethylamines.[1][2]

To address this, a systematic approach is best:

  • Impurity Identification: If possible, run co-spots on your TLC plate with the known starting materials. This will quickly identify any unreacted precursors. Other spots may be isomers or related side-products.

  • Method Selection: The choice between flash column chromatography and recrystallization depends on the nature of your product and impurities.[3]

    • Flash Column Chromatography is the most versatile method for separating mixtures with different polarities.[4] It is the preferred method when you have multiple impurities with varying Rf values.

    • Recrystallization is ideal if your product is a solid and the impurities are present in much smaller quantities or have significantly different solubilities in a chosen solvent system.[5]

Q: I'm performing flash column chromatography, but I'm getting poor separation between my product and an impurity. What adjustments can I make?

A: Poor separation in column chromatography is a frequent challenge. Here are several strategies to improve resolution:

  • Optimize the Solvent System: The polarity of your eluent is the most critical factor. The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.3 on a TLC plate.[6]

    • If your product and impurity are co-eluting, try a less polar solvent system. This will increase the interaction of the compounds with the silica gel, leading to better separation. Common solvent systems for compounds of moderate polarity include gradients of ethyl acetate in hexanes.[7]

    • For more polar compounds, a system like methanol in dichloromethane might be necessary.[7]

  • Column Parameters:

    • Column Length and Diameter: A longer, narrower column will generally provide better separation than a short, wide one.

    • Silica Gel Amount: For a difficult separation, increasing the amount of silica gel relative to your crude product (a lower load percentage) can significantly improve resolution.[8]

  • Loading Technique: Ensure your sample is loaded onto the column in a very concentrated band. Dissolve your crude product in a minimal amount of solvent, preferably the eluent itself or a more volatile solvent like dichloromethane.[8]

ParameterRecommendation for Improved SeparationRationale
Solvent System (Eluent) Adjust polarity to achieve a target Rf of ~0.3 for the product on TLC.Optimizes the differential migration of compounds along the stationary phase.
Column Dimensions Increase the length-to-diameter ratio.Provides more theoretical plates for separation to occur.
Silica Gel to Compound Ratio Increase the ratio (e.g., from 50:1 to 100:1 w/w).Enhances the interaction surface area and separation capacity.
Sample Loading Use a minimal volume of solvent for a concentrated starting band.Prevents band broadening and improves peak resolution.
Q: I attempted to purify my 1-(1-Chloroisoquinolin-6-yl)ethanone by recrystallization, but the yield is very low. What are the likely causes and how can I improve it?

A: Low yield in recrystallization is a common issue and can often be traced back to a few key steps.[9] Here are some troubleshooting tips:

  • Excess Solvent: Using too much hot solvent to dissolve your crude product is the most frequent cause of low recovery. The goal is to create a saturated solution at high temperature.[10][11]

    • Solution: Add the hot solvent in small portions until your compound just dissolves. If you've added too much, you can carefully evaporate some of the solvent to re-saturate the solution.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap the desired product in the solution.[9][11]

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. This promotes the growth of larger, purer crystals.[11][12]

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[10] If the solubility is still significant at low temperatures, you will lose a substantial amount of product in the mother liquor.

    • Solution: Perform small-scale solubility tests with a variety of solvents to find the optimal one. Common solvents for recrystallizing moderately polar organic compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

Q: During my aqueous workup, I'm observing a persistent emulsion. How can I break it to properly separate the organic and aqueous layers?

A: Emulsions can be frustrating and lead to product loss.[13] They are common when dealing with heterocyclic compounds that may have some degree of aqueous solubility or surfactant-like properties.

  • Add Brine: The addition of a saturated aqueous solution of sodium chloride (brine) is often the most effective method. This increases the ionic strength of the aqueous layer, which decreases the solubility of organic compounds and helps to break the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: In stubborn cases, filtering the entire emulsion through a pad of Celite or glass wool can help to break it up.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period will allow the layers to separate.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the purification and handling of 1-(1-Chloroisoquinolin-6-yl)ethanone.

Q: What is a reliable, step-by-step protocol for flash column chromatography of 1-(1-Chloroisoquinolin-6-yl)ethanone?

A: The following is a general but robust protocol that can be adapted to your specific needs.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio until the desired product has an Rf of ~0.3.[6][14]

  • Column Packing:

    • Select a column of appropriate size. A good rule of thumb is to use about 50g of silica gel for every 1g of crude material for a moderately difficult separation.[8]

    • Pack the column using a slurry method: mix the silica gel with your starting eluent and pour it into the column. Allow it to pack under gravity or with gentle air pressure.

  • Sample Loading:

    • Dissolve your crude 1-(1-Chloroisoquinolin-6-yl)ethanone in a minimal amount of dichloromethane or the eluent.

    • Carefully add the sample to the top of the silica bed.

  • Elution:

    • Begin adding your eluent to the column and apply gentle air pressure to start the flow.

    • Collect fractions in test tubes. The size of the fractions will depend on the column size and the separation.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to obtain your purified compound.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Find Solvent System, Rf ~0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute with Solvent (Collect Fractions) Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for Flash Column Chromatography Purification.

Q: What is a good starting point for developing a recrystallization procedure for this compound?

A: A systematic approach is key to developing an effective recrystallization protocol.

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and hexanes) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin during this stage.[10] To maximize yield, you can then place the flask in an ice bath.[11]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

G cluster_setup Setup cluster_crystallize Crystallization cluster_isolation Isolation Screen 1. Solvent Screening Dissolve 2. Dissolve Crude Solid (Minimum Hot Solvent) Screen->Dissolve Cool 3. Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool Filter 4. Vacuum Filtration Cool->Filter Wash 5. Wash with Cold Solvent Filter->Wash Dry 6. Dry Crystals Wash->Dry Pure_Crystals Pure Crystals Dry->Pure_Crystals

Caption: Step-by-Step Recrystallization Workflow.

Q: What are the expected spectral data (e.g., ¹H NMR, Mass Spec) for pure 1-(1-Chloroisoquinolin-6-yl)ethanone?

A: While specific spectral data can vary slightly based on the solvent and instrument used, you can expect the following characteristic signals:

  • ¹H NMR (in CDCl₃):

    • A singlet for the acetyl methyl group (-COCH₃) protons, likely around δ 2.7-2.8 ppm.

    • A series of aromatic protons in the δ 7.5-8.5 ppm range, corresponding to the isoquinoline ring system. The exact splitting patterns will depend on the substitution.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observable. For C₁₁H₈ClNO, the expected monoisotopic mass is approximately 205.03 g/mol .

    • You should also observe an isotope peak at M+2 with roughly one-third the intensity of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.

It is always best to compare your obtained data with a known reference standard or literature values if available.

Q: What are the key safety precautions when handling 1-(1-Chloroisoquinolin-6-yl)ethanone and the solvents used in its purification?

A: Standard laboratory safety protocols should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood, especially when working with volatile organic solvents like hexanes, ethyl acetate, and dichloromethane.

  • Handling of Reagents: While specific toxicity data for this intermediate may be limited, it should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

This guide is intended to provide a solid foundation for troubleshooting and optimizing the purification of 1-(1-Chloroisoquinolin-6-yl)ethanone. Remember that each reaction is unique, and these guidelines should be adapted to your specific experimental observations.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Multi-Step Organic Synthesis.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Isoquinoline.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • Reddit. (2021, March 8). First time synthesis, first time work-up and purification. r/Chempros.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial.
  • Ataman Kimya. (n.d.). ISOQUINOLINE.
  • Chemistry LibreTexts. (2025, March 21). Running a flash column.
  • International Journal of Engineering, Science and Invention. (n.d.). Synthesis of 1-(6-Chloro-2-methyl-4-phenylquinoline) ethanone using different heterogeneous catalysts in dry media under microwave ir-radiation.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • ChemicalBook. (n.d.). 1-Chloroisoquinoline synthesis.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Chemneo. (n.d.). 1-Chloroisoquinoline.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.
  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(7), 938-952.
  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube.
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(12), 1019-1027.
  • National Center for Biotechnology Information. (2024, June 28). Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative.
  • Benchchem. (n.d.). Application Notes and Protocols: Purification of Chloro(heptyl)mercury by Recrystallization.
  • National Center for Biotechnology Information. (2016, August 4). Synthesis, isolation and purification of [11C]-choline.
  • ResearchGate. (2025, August 6). Synthesis, isolation and purification of [11C]-choline Manuscript body.

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Technical Support Center: Optimizing Reaction Temperature for SNAr on Electron-Deficient Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions on electron-deficient isoquinolines. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction temperature and achieve your desired synthetic outcomes. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to address the specific challenges you may encounter.

The Critical Role of Temperature in SNAr Reactions of Isoquinolines

Nucleophilic aromatic substitution (SNAr) on electron-deficient isoquinolines is a powerful tool for forging carbon-heteroatom and carbon-carbon bonds, pivotal in the synthesis of novel therapeutics and functional materials.[1] The isoquinoline ring, being a π-deficient heteroaromatic system, is inherently activated towards nucleophilic attack, particularly at the C1 and C3 positions.[2][3] This reactivity is further enhanced by the presence of electron-withdrawing groups (EWGs), which stabilize the negatively charged intermediate, the Meisenheimer complex.[4][5][6]

Temperature is a critical parameter in these reactions, often dictating the reaction rate, yield, and even the regioselectivity of the substitution. Many SNAr reactions require heating to overcome the activation energy barrier for the formation of the Meisenheimer complex.[4] However, excessive temperatures can lead to undesired side reactions, decomposition of starting materials or products, and reduced selectivity. Finding the optimal temperature is therefore a crucial step in developing a robust and efficient SNAr protocol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your SNAr experiments on electron-deficient isoquinolines, with a focus on temperature-related optimization.

Q1: My reaction shows low or no conversion to the desired product. What should I do?

Low conversion is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.

Initial Checks:

  • Substrate Activation: Confirm that your isoquinoline substrate is sufficiently electron-deficient. The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R) is crucial for activating the ring towards nucleophilic attack.[4][7]

  • Leaving Group: The nature of the leaving group significantly impacts reactivity. For SNAr reactions, the typical reactivity order is F > Cl > Br > I.[4] If you are using a less reactive leaving group, a higher reaction temperature might be necessary.

  • Nucleophile Strength: The nucleophile's strength is a key driver of the reaction. If you are using a weak nucleophile, consider using a stronger one (e.g., an alkoxide instead of an alcohol) or adding a base to deprotonate a neutral nucleophile in situ.[4]

Temperature Optimization Workflow:

If the initial checks do not reveal an obvious issue, a systematic temperature screening is the next logical step.

Experimental Protocol: Temperature Screening for SNAr Reactions

  • Reaction Setup: In parallel reaction vials, combine the electron-deficient isoquinoline (1.0 equiv.), the nucleophile (1.1-1.5 equiv.), and a suitable base (if required) in a polar aprotic solvent such as DMF or DMSO.[8]

  • Temperature Gradient: Set up the reactions to run at a range of temperatures. A typical starting range could be from room temperature up to 120 °C, with 20 °C increments (e.g., RT, 40 °C, 60 °C, 80 °C, 100 °C, 120 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 1-2 hours) using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Analysis: After a set time (e.g., 24 hours), quench the reactions and analyze the crude reaction mixtures to determine the conversion to the product and the formation of any byproducts.

  • Optimization: Based on the results, you can narrow down the optimal temperature range for your specific reaction.

DOT Script for Temperature Optimization Workflow

G cluster_0 Initial Assessment cluster_1 Temperature Screening Protocol cluster_2 Decision and Refinement Start Low/No Conversion Check_Substrate Verify Substrate Activation (EWGs) Start->Check_Substrate Check_LG Assess Leaving Group (F > Cl > Br > I) Check_Substrate->Check_LG Check_Nu Evaluate Nucleophile Strength Check_LG->Check_Nu Setup_Reactions Set up parallel reactions (e.g., RT, 40, 60, 80, 100, 120 °C) Check_Nu->Setup_Reactions Monitor Monitor by TLC/LC-MS Setup_Reactions->Monitor Analyze Analyze conversion and byproducts Monitor->Analyze Optimal_T Identify Optimal Temperature Range Analyze->Optimal_T Proceed Proceed with Optimized Temperature Optimal_T->Proceed Successful Troubleshoot_Further Consider Solvent or Catalyst Change Optimal_T->Troubleshoot_Further Unsuccessful

Caption: A workflow for troubleshooting low conversion by optimizing reaction temperature.

Q2: I am observing the formation of multiple side products. How can I improve the selectivity?

The formation of side products is often a sign that the reaction temperature is too high, leading to undesired pathways or decomposition.

Kinetic vs. Thermodynamic Control:

In some cases, you may be observing a mixture of kinetic and thermodynamic products.[9][10]

  • The kinetic product is formed faster at lower temperatures because it has a lower activation energy.[11]

  • The thermodynamic product is more stable and is favored at higher temperatures where the reaction is reversible, allowing the system to reach equilibrium.[9][12]

If you suspect a mixture of regioisomers, running the reaction at a lower temperature for a longer duration may favor the formation of the kinetic product.[9] Conversely, if the desired product is the more stable thermodynamic product, a higher temperature might be necessary to ensure reversibility.[12]

Data Presentation: Temperature vs. Product Distribution

Temperature (°C)Reaction Time (h)Desired Product Yield (%)Side Product A Yield (%)Side Product B Yield (%)
40246550
601285102
80670205
1004553510
1202404515

This table illustrates a hypothetical scenario where increasing the temperature beyond 60°C leads to a decrease in the yield of the desired product and an increase in side product formation.

Strategies to Minimize Side Products:

  • Lower the Temperature: This is the most straightforward approach. Even a 10-20 °C decrease can significantly reduce the rate of side reactions.

  • Solvent Choice: The solvent can influence reaction rates and selectivity.[13] Polar aprotic solvents like DMSO, DMF, and NMP are commonly used for SNAr reactions as they can accelerate the reaction, potentially allowing for lower reaction temperatures.[14]

  • Controlled Addition of Reagents: Adding the nucleophile slowly at a lower temperature before gradually heating the reaction can sometimes improve selectivity.

Q3: My reaction is complete, but the workup and purification are problematic. Are there any temperature-related considerations?

While not directly related to the reaction temperature, the choice of high-boiling polar aprotic solvents often used in SNAr reactions can complicate product isolation.

Common Issues and Solutions:

  • Removal of High-Boiling Solvents: To remove solvents like DMSO or DMF, perform an aqueous workup. These solvents are water-soluble and can be removed by washing the organic layer multiple times with water or brine.[4]

  • Product Precipitation: If your product is an amine, adjusting the pH of the aqueous layer can sometimes induce precipitation, simplifying isolation.[4]

  • Column Chromatography: For basic products, consider treating the silica gel with a small amount of triethylamine in the eluent to prevent streaking on the column.[4]

Frequently Asked Questions (FAQs)

Q: What is the typical temperature range for SNAr reactions on electron-deficient isoquinolines?

A: There is no single "correct" temperature. The optimal temperature depends on the specific substrate, nucleophile, and solvent used. However, a common starting point is to screen a range from room temperature to 120 °C.[4][8] Highly activated substrates may react at lower temperatures, while less reactive systems may require heating up to 150 °C or higher.[15]

Q: Can microwave irradiation be used to accelerate these reactions?

A: Yes, microwave-assisted synthesis can be a very effective technique for accelerating SNAr reactions, often leading to significantly shorter reaction times and improved yields. The high temperatures and pressures achieved in a microwave reactor can overcome large activation barriers. However, careful optimization of the microwave parameters (temperature, time, and power) is necessary to avoid decomposition.

Q: How does the position of the electron-withdrawing group on the isoquinoline ring affect the required reaction temperature?

A: The position of the EWG is critical. For effective activation and stabilization of the Meisenheimer complex, the EWG should be positioned to delocalize the negative charge. In the context of the isoquinoline ring system, EWGs that can exert their electron-withdrawing resonance effect on the carbon undergoing substitution will lead to a more facile reaction, likely requiring a lower temperature.

Q: Does the reaction temperature affect the regioselectivity when there are multiple potential leaving groups on the isoquinoline ring?

A: Yes, temperature can influence regioselectivity. If there are two different leaving groups (e.g., a fluorine and a chlorine), the more reactive leaving group (fluorine) will typically be displaced at a lower temperature. If you want to displace the less reactive leaving group, a higher temperature may be required. This can sometimes be exploited for selective functionalization.

DOT Script for SNAr Mechanism on Isoquinoline

Caption: The addition-elimination mechanism of an SNAr reaction on an isoquinoline.

References

  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - mediaTUM.
  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity.
  • Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization - Organic Chemistry Portal.
  • Thermodynamic vs kinetic reaction control with radical substitution.
  • (PDF) Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - ResearchGate.
  • Nucleophilic substitution reactions with a variety of heteroaromatic,... - ResearchGate.
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv.
  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC.
  • The mechanism of SNAr reaction | Download Scientific Diagram - ResearchGate.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC.
  • Nucleophilic aromatic substitution - BYJU'S.
  • Advanced SNAr Reaction Guide | PDF | Chemical Process Engineering | Change - Scribd.
  • SNAr Comparative Reaction - gChem.
  • Thermodynamic and kinetic reaction control - Wikipedia.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine - Benchchem.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts.
  • Kinetic and Thermodynamic Control | Dalal Institute.
  • Nucleophilic aromatic substitution - Wikipedia.
  • Solvent Molecules Play a Role in an SNAr Reaction - ChemRxiv.
  • SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson.
  • What are the effects of solvents on SN1 and SN2 reactions? - Quora.
  • Optimization of organophotochemical SNAr reaction - ResearchGate.
  • Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor - ResearchGate.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC.
  • Chapter 7_Quinolines and Isoquinolines.pdf.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks.
  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents - YouTube.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC.
  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines | Journal of the American Chemical Society.
  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC.
  • Reactions of Isoquinoline - YouTube.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • SNAr reactions of pi-deficient aromatic rings - YouTube.
  • Haloselectivity of Heterocycles - Baran Lab.
  • Concerted Nucleophilic Aromatic Substitutions - PMC.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline - Benchchem.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
  • Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists.
  • Why does nucleophilic substitution in isoquinoline favour at position 1? - Quora.
  • Isoquinoline - Wikipedia.

Sources

Technical Support Center: Solvent Effects on the Solubility of 1-(1-Chloroisoquinolin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges related to the solubility of 1-(1-Chloroisoquinolin-6-yl)ethanone. Given that specific solubility data for this compound is not extensively published, this document provides a framework for predicting, determining, and troubleshooting its solubility based on first principles of physical chemistry and established methodologies for similar heterocyclic compounds.

Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the physicochemical properties of 1-(1-Chloroisoquinolin-6-yl)ethanone and the factors governing its solubility.

Q1: What is the chemical structure of 1-(1-Chloroisoquinolin-6-yl)ethanone and how does it inform its likely solubility?

A1: 1-(1-Chloroisoquinolin-6-yl)ethanone is a substituted heterocyclic compound. Its structure consists of:

  • An isoquinoline core : A bicyclic aromatic system containing a benzene ring fused to a pyridine ring. Isoquinoline itself is a weak base and has low solubility in water but dissolves well in many organic solvents.[1][2]

  • A chloro group (-Cl) at the 1-position: This electron-withdrawing group reduces the basicity of the isoquinoline nitrogen.

  • An ethanone group (-C(O)CH₃) at the 6-position: This acetyl group introduces a polar ketone functionality.

Structural Analysis for Solubility Prediction: The molecule possesses both non-polar (the aromatic rings) and polar (ketone and nitrogen atom) regions. This amphiphilic nature suggests it will be poorly soluble in water. Its solubility is expected to be significantly better in polar aprotic solvents and some polar protic solvents that can interact with the ketone and nitrogen lone pair electrons. The principle of "like dissolves like" is the foundational concept for initial solvent selection.[3]

Q2: Which solvents are recommended as a starting point for dissolving 1-(1-Chloroisoquinolin-6-yl)ethanone?

A2: For preparing concentrated stock solutions, it is best to start with common organic solvents. Based on the structure, the following are recommended, in order of likely efficacy:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points. They are highly polar and can solvate a wide range of organic molecules.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be effective, particularly if the compound has significant non-polar character.

  • Alcohols: Methanol and ethanol may be suitable, although solubility might be lower than in DMSO or DMF.

  • Ethers: Tetrahydrofuran (THF) can also be a viable option.

Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) is not recommended and will likely fail.[4]

Q3: How does pH impact the solubility of this compound in aqueous solutions?

A3: The isoquinoline nitrogen atom, although its basicity is reduced by the adjacent chloro group, can still be protonated under acidic conditions.[1] When protonated, the molecule forms a salt, which will have significantly higher aqueous solubility. Therefore:

  • In acidic solutions (low pH): Solubility is expected to increase due to the formation of the protonated, more polar species.

  • In neutral or basic solutions (pH ≥ 7): The compound will be in its neutral, free-base form, which is less polar and therefore less soluble in water.

This pH-dependent solubility is a critical factor to consider in biological assays or formulation development.[5]

Part 2: Experimental Protocol for Solubility Determination

To obtain reliable and reproducible data, a standardized experimental protocol is essential. The Saturation Shake-Flask method is considered the gold standard for determining thermodynamic solubility.[5]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

  • Preparation:

    • Add an excess amount of solid 1-(1-Chloroisoquinolin-6-yl)ethanone to a known volume of the selected solvent (e.g., pH 7.4 PBS, water, ethanol) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). "Excess" means that undissolved solid should be clearly visible.

    • Causality: Using an excess of solid ensures that the solution reaches its saturation point, a prerequisite for measuring thermodynamic equilibrium solubility.[5]

  • Equilibration:

    • Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours).

    • Causality: Sufficient agitation and time are required for the dissolution process to reach equilibrium. The rate of dissolution must equal the rate of precipitation.[6]

  • Phase Separation:

    • Allow the suspension to settle for a short period at the same constant temperature.

    • Carefully remove a sample of the supernatant. This must be done without disturbing the solid material. The most reliable method is centrifugation at the experimental temperature, followed by drawing the supernatant from the top. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) can also be used, but one must account for potential compound adsorption to the filter.

  • Quantification:

    • Accurately dilute the saturated supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[5][7]

    • Self-Validation: The use of a calibrated HPLC or UV-Vis method provides a self-validating system, ensuring that the measured concentration is accurate and specific to the compound of interest, distinguishing it from any potential impurities or degradants.[5]

  • Confirmation of Equilibrium:

    • To confirm that equilibrium was reached, collect samples at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration remains constant across the later time points, equilibrium has been achieved.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess solid compound to known volume of solvent B Agitate at constant T (24-48 hours) A->B Seal vial C Centrifuge sample at constant T B->C Let settle D Collect clear supernatant C->D E Dilute supernatant D->E F Analyze concentration (HPLC, UV-Vis) E->F G Final Solubility Value (e.g., in mg/mL or µM) F->G Calculate solubility

Caption: Workflow for the Shake-Flask Solubility Assay.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during solubility experiments with 1-(1-Chloroisoquinolin-6-yl)ethanone.

Q&A Troubleshooting Guide

Issue 1: My compound won't dissolve in the initial organic solvent (e.g., DMSO, Ethanol).

  • Question: I've tried to make a 10 mM stock in DMSO, but I still see solid particles. What should I do?

  • Answer & Rationale:

    • Apply Gentle Heating/Sonication: Try gently warming the solution (e.g., to 30-40 °C) or placing it in an ultrasonic bath. This provides kinetic energy to overcome the crystal lattice energy of the solid.[8] Be cautious with heating to avoid compound degradation.

    • Try a Stronger Solvent: If sonication fails, switch to a more powerful polar aprotic solvent like NMP (N-Methyl-2-pyrrolidone) or use a solvent mixture. For some challenging heterocyclic compounds, a small amount of acid (like trifluoroacetic acid) can be used, but this will form a salt and may interfere with downstream experiments.[9]

    • Reduce the Target Concentration: Your target concentration may simply be above the solubility limit. Prepare a more dilute stock solution (e.g., 1 mM) and re-evaluate.

Issue 2: My compound precipitates when I dilute my organic stock into an aqueous buffer (e.g., for a cell-based assay).

  • Question: I diluted my 10 mM DMSO stock 1:1000 into PBS, and the solution immediately turned cloudy. Why is this happening and how can I fix it?

  • Answer & Rationale: This is a classic problem for hydrophobic compounds.[4] The DMSO keeps the compound soluble at high concentrations, but when diluted into an aqueous medium, the compound crashes out as it is not soluble in the predominantly water-based final solution.

    • Solution 1: Lower the Final Concentration: The most straightforward solution is to test lower final concentrations of your compound.

    • Solution 2: Increase the Organic Co-solvent Percentage: If your experiment can tolerate it, increase the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1.0%). However, always run a vehicle control, as DMSO can have biological effects.[4]

    • Solution 3: Use a Surfactant or Solubilizing Agent: For some applications, adding a small amount of a biocompatible surfactant like Tween® 80 (e.g., 0.01%) or a cyclodextrin can help keep the compound in solution by forming micelles or inclusion complexes.[4][10]

Troubleshooting Logic for Aqueous Precipitation

G Start Precipitation observed in aqueous buffer Decision1 Is the final concentration critical? Start->Decision1 Action1 Lower the final compound concentration Decision1->Action1 No Decision2 Can assay tolerate higher % organic solvent? Decision1->Decision2 Yes End Solubility issue resolved Action1->End Action2 Increase final % DMSO (e.g., 0.5% -> 1.0%) Decision2->Action2 Yes Action3 Use solubilizing agents (e.g., Tween-80, cyclodextrin) Decision2->Action3 No Action2->End Control Crucial: Always run a matching vehicle control experiment Action2->Control Action3->End

Caption: Decision tree for troubleshooting precipitation in aqueous media.

Issue 3: My solubility measurements are inconsistent between experiments.

  • Question: I ran the shake-flask experiment twice and got very different results. What could be the cause?

  • Answer & Rationale: Inconsistent results often point to a failure to reach thermodynamic equilibrium or issues with the experimental setup.

    • Insufficient Equilibration Time: The most common cause. As described in the protocol, you must confirm that equilibrium has been reached by taking measurements at multiple time points until the concentration plateaus.[11]

    • Temperature Fluctuations: Solubility is highly temperature-dependent. Ensure your incubator, shaker, and centrifuge are all precisely set to and maintaining the same temperature.[12]

    • pH Shifts: In unbuffered solutions, the dissolution of an acidic or basic compound can change the pH of the medium, which in turn affects its own solubility. Always verify the pH of the final saturated solution.[5]

    • Compound Instability: Check for compound degradation under the experimental conditions (e.g., hydrolysis in aqueous buffer over 48 hours). Analyze the supernatant by HPLC to look for new peaks.

Part 4: Data Reference Table

While specific data for 1-(1-Chloroisoquinolin-6-yl)ethanone is unavailable, the following table of solvent properties can guide your experimental design. A higher dielectric constant and polarity index generally indicate a more polar solvent.

SolventTypeDielectric Constant (ε at 20°C)Polarity Index (Snyder)
WaterPolar Protic80.110.2
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.77.2
N,N-Dimethylformamide (DMF)Polar Aprotic36.76.4
AcetonitrilePolar Aprotic37.55.8
MethanolPolar Protic32.75.1
EthanolPolar Protic24.54.3
Dichloromethane (DCM)Chlorinated9.13.1
Tetrahydrofuran (THF)Ether7.64.0
TolueneAromatic2.42.4
HexaneNon-polar1.90.1

References

  • Predicting Solubility. Rowan Scientific. [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. [Link]

  • solubility experimental methods.pptx. SlideShare. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • The Experimental Determination of Solubilities. ResearchGate. [Link]

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. [Link]

  • Comments concerning “Solvent Effects on Chemical Processes. I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents”. Scilit. [Link]

  • Comments concerning "Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents". PubMed. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • ISOQUINOLINE. Ataman Kimya. [Link]

  • Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Tutorsglobe.com. [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

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Technical Guide: Minimizing Side Reactions During Acetyl Group Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision Challenge

Reducing an acetyl group (


) is a fundamental transformation, yet in complex drug scaffolds, it is rarely trivial. The challenge is not achieving reduction, but achieving it exclusively at the desired site without disturbing sensitive moieties (esters, lactones, epoxides) or scrambling stereocenters.

This guide moves beyond textbook protocols to address the specific failure modes encountered in high-stakes synthesis: over-reduction, chemoselectivity loss, and emulsion-based yield collapse.

Module 1: Reagent Selection & Chemoselectivity

The Core Problem: Standard reagents like Lithium Aluminum Hydride (LAH) are often too aggressive ("hard" nucleophiles), leading to the reduction of bystander functional groups.

Reagent Decision Matrix
Target OutcomeSubstrate ConstraintsRecommended ReagentMechanism of Selectivity
Alcohol (

)
Contains Esters/Amides

/ MeOH
Mild nucleophilicity; leaves esters intact.
Alcohol (

)

-Unsaturated (Enone)
Luche Conditions (

)
Hard/Soft Acid-Base (HSAB) control favors 1,2-addition.[1]
Alcohol (Chiral) Prochiral KetoneCBS Catalyst /

Steric guidance via chiral oxazaborolidine.[2][3]
Methylene (

)
Acid-SensitiveWolff-Kishner (Huang-Minlon mod.)Hydrazone intermediate; basic conditions.
Methylene (

)
Base-SensitiveEt3SiH / TFA Ionic hydrogenation.
Visualizing Reagent Logic

ReagentSelection Start Substrate Analysis: Acetyl Group Reduction Goal Target Product? Start->Goal Alcohol Secondary Alcohol (-CH(OH)CH3) Goal->Alcohol Alkane Ethyl Group (-CH2CH3) Goal->Alkane Sensitive Sensitive Groups Present? (Esters, Amides, Epoxides) Alcohol->Sensitive Ionic Use Et3SiH + TFA (Ionic Hydrogenation) Alkane->Ionic Enone Is it an Enone? (Conj. Double Bond) Sensitive->Enone Yes NaBH4 Use NaBH4 / MeOH (Standard) Sensitive->NaBH4 No (LAH possible but risky) Chiral Stereocenter Required? Enone->Chiral No Luche Use Luche Reduction (NaBH4 + CeCl3) Enone->Luche Yes (Prevent 1,4 red) Chiral->NaBH4 No CBS Use CBS Reduction (Borane + Chiral Cat) Chiral->CBS Yes

Figure 1: Decision tree for selecting the optimal reducing agent based on substrate complexity and target outcome.

Module 2: Troubleshooting Specific Side Reactions

Issue A: 1,4-Reduction of Enones (Saturation of Double Bond)

Scenario: You are reducing an acetyl group conjugated to an alkene (e.g., methyl vinyl ketone derivative). Failure Mode:


 alone often yields a mixture of the allylic alcohol (desired 1,2-product) and the saturated alcohol (undesired 1,4-product).
Solution: The Luche Reduction .

Protocol (Self-Validating):

  • Dissolve: 1.0 equiv of enone in MeOH (0.4 M).

  • Activate: Add 0.4 equiv of Cerium(III) Chloride Heptahydrate (

    
    ) . Stir until fully dissolved.
    
  • Reduce: Cool to

    
    . Add 1.0 equiv of 
    
    
    
    portion-wise.
    • Checkpoint: Gas evolution (

      
      ) should be vigorous but controlled.
      
  • Quench: Once TLC shows consumption, quench with dilute HCl or saturated

    
    .
    

Why it works (Mechanistic Insight): According to HSAB theory, the


 coordinates to the carbonyl oxygen, making it a "harder" electrophile. Simultaneously, 

catalyzes the reaction of

with MeOH to form alkoxyborohydrides (

), which are "harder" nucleophiles than the original hydride. Hard nucleophiles prefer the hard electrophile (carbonyl carbon) over the soft electrophile (beta-carbon), ensuring exclusive 1,2-addition [1].
Issue B: Over-Reduction of Esters/Amides

Scenario: The substrate contains a methyl ester. Failure Mode: Using LAH or refluxing


 leads to ester cleavage.
Solution: Temperature & Solvent Control .
  • Use

    
     in EtOH  or MeOH  at 
    
    
    
    to
    
    
    .
  • Avoid

    
     or adding Lewis acids like 
    
    
    
    unless ester reduction is intended, as Lithium coordinates to the ester carbonyl, facilitating its reduction.

Module 3: Stereocontrol (Preventing Racemization)

Scenario: You require a specific enantiomer of the resulting alcohol.[2] Failure Mode: Standard hydride addition attacks from both faces, yielding a racemate. Solution: Corey-Bakshi-Shibata (CBS) Reduction .

Protocol:

  • Dryness is Critical: Flame-dry glassware. Use anhydrous THF.

  • Catalyst: Use (R)- or (S)-Me-CBS oxazaborolidine (0.1 equiv).

  • Reductant: Borane-dimethylsulfide (

    
    ) or Catecholborane.[4]
    
  • Addition: Add the ketone slowly to the catalyst/borane mixture at

    
     or 
    
    
    
    .

Mechanism Visualization:

CBS_Mechanism Step1 1. Activation Borane coordinates to N of Oxazaborolidine Step2 2. Coordination Ketone binds to Lewis Acidic Boron Step1->Step2 Stereo-defining step Step3 3. Hydride Transfer Intramolecular delivery via 6-membered TS Step2->Step3 Face-selective Step4 4. Release Chiral Alcohol + Catalyst Step3->Step4 Step4->Step1 Catalyst Turnover

Figure 2: The catalytic cycle of the CBS reduction. The rigid bicyclic transition state enforces facial selectivity [2].

Module 4: Work-up & Isolation (The "Hidden" Side Reaction)

The Problem: Aluminum emulsions (from LAH) or Boron complexes can trap product, leading to apparent low yields. Researchers often mistake this for "reaction failure" and re-run the reaction under harsher conditions, causing actual decomposition.

The Fieser Work-up (For LAH)

Do not guess the water amount. Use the 1:1:3 Rule to generate a granular, filterable precipitate rather than a gel.

Reagent AmountStep 1: WaterStep 2: 15% NaOHStep 3: Water

grams LAH
Add

mL

Add

mL
NaOH
Add

mL

Procedure:

  • Dilute reaction with diethyl ether (cool to

    
    ).
    
  • Add Step 1 water very slowly (vigorous

    
     evolution).
    
  • Add Step 2 NaOH.

  • Add Step 3 water.[5][6][7]

  • Crucial Step: Warm to Room Temp and stir for 15 minutes . Magnesium Sulfate (

    
    ) is often added here to aid granulation.
    
  • Filter the white solid. Your product is in the filtrate.

Rochelle’s Salt Method (For stubborn emulsions)

If the Fieser method fails (common with large scales), use Potassium Sodium Tartrate (Rochelle's Salt).

  • Quench with minimal water.

  • Add saturated aqueous Rochelle’s Salt solution.

  • Stir vigorously for 1-2 hours until two clear layers separate. The tartrate chelates the aluminum, breaking the emulsion [3].

FAQs: Troubleshooting at the Bench

Q: I am reducing an acetyl group on a pyridine ring, but the reaction is stalling with


. Why? 
A:  Electron-deficient heterocycles can stabilize the intermediate alkoxyborane.
  • Fix: Add a Lewis Acid activators like

    
     or use Zinc Borohydride (
    
    
    
    )
    . The Zinc acts as a chelating Lewis acid, accelerating the hydride attack.

Q: My product is water-soluble, and I lost it during the Fieser workup. A: The standard Fieser method uses water which can dissolve polar alcohols.

  • Fix: Instead of water/NaOH, use solid Sodium Sulfate Decahydrate (

    
    ) . Add the solid slowly to the reaction mixture. The crystal water quenches the LAH, and the remaining solid acts as a drying agent. Filter and evaporate.[6]
    

Q: I see a new spot on TLC that corresponds to the alcohol, but after column chromatography, I recover the starting ketone. A: This is likely Oppenauer Oxidation happening on the column.

  • Cause: If you used Aluminum Isopropoxide or similar reagents, or if the column silica is acidic/active.

  • Fix: Ensure complete removal of oxidant/reductant residues before the column. Neutralize silica with 1%

    
     if the product is acid-sensitive.
    

References

  • Luche, J. L. (1978).[1][8] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones."[1] Journal of the American Chemical Society, 100(7), 2226–2227.[1]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2] "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society, 109(18), 5551–5553.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581–595. (Standard reference for Fieser Workup stoichiometry).

Sources

Technical Support Center: Recrystallization of 1-(1-Chloroisoquinolin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 1-(1-Chloroisoquinolin-6-yl)ethanone via recrystallization. As specific recrystallization data for this compound is not widely published, this document synthesizes first principles of crystallization, data from structurally analogous compounds, and field-proven troubleshooting techniques to empower you to develop a robust and effective purification protocol.

Part 1: Understanding the Molecule & Initial Solvent Selection

The structure of 1-(1-Chloroisoquinolin-6-yl)ethanone presents a unique purification challenge. It combines a moderately polar heterocyclic isoquinoline core, a nonpolar chloro-substituent, and a polar ketone functional group. This combination of functionalities means that solvent selection is not trivial. The ideal solvent must exhibit a significant difference in solubility for the compound at its boiling point versus at room temperature (or lower).[1]

Frequently Asked Questions (FAQs) on Solvent Selection

Q1: Where do I begin when no established recrystallization protocol exists?

The first step is always a systematic, small-scale solvent screening.[2] Using small amounts of your crude material (e.g., 10-20 mg), test a range of solvents with varying polarities. This empirical approach is the most reliable way to identify a suitable solvent or solvent system.

Q2: What are the characteristics of an ideal recrystallization solvent?

An ideal solvent should meet the following criteria[1][3]:

  • High Solvency at High Temperature: The compound should be highly soluble in the boiling solvent.

  • Low Solvency at Low Temperature: The compound should be poorly soluble or insoluble in the cold solvent, allowing for precipitation and high recovery.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (remaining in the mother liquor after filtration).[4]

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

Q3: Based on the structure of 1-(1-Chloroisoquinolin-6-yl)ethanone, what solvents are logical starting points?

Given the compound's aromatic and ketonic nature, a logical approach is to test solvents that interact favorably with these groups. A rule of thumb is that solvents with functional groups similar to the compound can be good solubilizers.[5]

  • For the Ketone Group: Acetone or other ketones may be effective.[5]

  • For the Aromatic System: Alcohols like ethanol and methanol are often excellent choices for aromatic compounds.[6] Toluene is another option for aromatic systems.[5]

  • For the Haloaryl Moiety: Halogenated aromatic compounds can crystallize well from nonpolar solvents like hexanes or petroleum ether, especially when hot.[5]

Q4: What is a mixed-solvent recrystallization, and when should I use it?

A mixed-solvent system is used when no single solvent provides the ideal solubility profile.[2] This technique involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent). Common pairs include ethanol/water and ethyl acetate/hexane.[7] You dissolve the compound in a minimal amount of the hot "good" aolvent and then add the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Part 2: Experimental Protocols & Workflow

Workflow for Solvent Selection and Recrystallization

The following diagram outlines the decision-making process for developing a recrystallization procedure.

Recrystallization_Workflow cluster_screening Small-Scale Solvent Screening cluster_decision Decision Point cluster_pathways Pathways start Place ~15mg crude compound in a test tube add_solvent Add solvent dropwise (~0.5 mL) start->add_solvent observe_rt Observe at Room Temp add_solvent->observe_rt is_soluble_rt Soluble at RT? observe_rt->is_soluble_rt bad_solvent Result: Poor Solvent (Discard) is_soluble_rt->bad_solvent Yes heat_test Heat to Boiling is_soluble_rt->heat_test No is_soluble_hot Soluble when Hot? heat_test->is_soluble_hot cool_test Cool to RT / Ice Bath is_soluble_hot->cool_test Yes insoluble_hot Insoluble when Hot: Poor Solvent (Discard) is_soluble_hot->insoluble_hot No crystals_form Crystals Form? cool_test->crystals_form good_solvent Result: Good Single Solvent Proceed to Scale-Up crystals_form->good_solvent Yes no_crystals No Crystals: Potential for Mixed Solvent crystals_form->no_crystals No

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 10-20 mg of crude 1-(1-Chloroisoquinolin-6-yl)ethanone into a small test tube or vial.

  • Add a candidate solvent dropwise (starting with ~0.5 mL) at room temperature.

  • Observe if the compound dissolves. If it dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization.

  • If the compound is insoluble at room temperature, warm the mixture gently (e.g., in a warm water bath or on a hot plate) until the solvent boils. Add more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.

Protocol 2: Scale-Up Recrystallization (Single Solvent)
  • Place the crude compound in an Erlenmeyer flask (the flask size should be such that the solvent will fill it to about one-third to one-half of its volume).

  • Add a small amount of the chosen solvent, and heat the mixture to a gentle boil on a hot plate.

  • Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent, as this will reduce your yield.[8]

  • If there are insoluble impurities, perform a hot gravity filtration into a pre-warmed clean flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.

Part 3: Troubleshooting Guide

Q1: My compound has "oiled out" instead of forming crystals. What should I do?

Solution:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent (10-20% more) to lower the saturation temperature.[10]

  • Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.

  • Vigorously scratching the inside of the flask at the solution's surface with a glass rod as it cools can help induce crystallization and prevent oiling.[10]

Q2: After cooling, no crystals have formed. What went wrong?

Cause: The two most likely causes are using too much solvent or the formation of a stable supersaturated solution.[8][10]

Solution:

  • Too Much Solvent: This is the most common reason for crystallization failure.[8] Gently boil off some of the solvent to re-concentrate the solution and attempt to cool it again.[9]

  • Supersaturation: The solution contains more dissolved solute than it theoretically should. To induce crystallization:

    • Scratch: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[8]

    • Seed: If you have a small crystal of the pure compound, add it to the solution (a "seed crystal"). This provides a template for further crystal growth.[8]

    • Cool Further: Use a colder bath (e.g., ice-salt or dry ice-acetone) to further decrease solubility, but be aware this can sometimes cause the product to crash out impurely.

Q3: My final yield is very low. How can I improve it?

Cause: A low yield can result from several factors, primarily using too much solvent, which leaves a significant amount of your product dissolved in the mother liquor.[9] Premature crystallization during a hot filtration step can also cause loss of material.

Solution:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Check Mother Liquor: After filtering your crystals, try cooling the mother liquor in a colder bath to see if a second crop of crystals forms. Note that second-crop crystals are often less pure than the first.

  • Prevent Premature Crystallization: If performing hot filtration, use a pre-heated funnel and flask, and add a small excess of solvent before filtering. You can then boil off this excess before the cooling step.[10]

Part 4: Solvent Data Summary

The following table lists potential solvents for screening, ordered by increasing polarity. This list is a starting point based on the structural features of 1-(1-Chloroisoquinolin-6-yl)ethanone.

SolventBoiling Point (°C)Polarity IndexRationale for Use
n-Hexane690.1Good for nonpolar compounds; may work for the haloaryl part.[5]
Toluene1112.4Good for aromatic compounds.[5]
Ethyl Acetate774.4A moderately polar solvent, often effective.
Acetone565.1Good starting point for ketones.[5]
Ethanol785.2Excellent general-purpose solvent for aromatic compounds.[6]
Methanol656.6A more polar alcohol, also a good candidate.[6]
Water10010.2Unlikely to work alone but is a common "bad" solvent for mixed systems with alcohols.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones.
  • Google Patents. (n.d.). DE102007032451B4 - Process for the preparation of aromatic ketones.
  • vlab.co.in. (n.d.). Recrystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
  • Wikipedia. (n.d.). Isoquinoline.
  • Reddit. (2014, August 4). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?
  • Chem-Impex. (n.d.). 1-Chloroisoquinoline.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of 1-(1-Chloroisoquinolin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(1-Chloroisoquinolin-6-yl)ethanone. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a detailed interpretation rooted in fundamental principles and comparative data, empowering users to confidently identify and characterize this compound. We will explore the expected spectral features, compare them with related chemical structures, and provide a robust experimental protocol for acquiring high-quality data.

The Strategic Importance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure.[1] For novel compounds like 1-(1-Chloroisoquinolin-6-yl)ethanone, which may be synthesized as intermediates in drug discovery programs, confirming the precise arrangement of atoms is critical. ¹H NMR, by probing the chemical environment of hydrogen nuclei, provides a detailed fingerprint of the molecule, revealing information about the number of unique protons, their electronic environment (chemical shift), neighboring protons (spin-spin coupling), and their relative quantities (integration).[1][2]

Predicted ¹H NMR Spectrum of 1-(1-Chloroisoquinolin-6-yl)ethanone

While a publicly available experimental spectrum for this specific molecule is not readily found, we can predict its ¹H NMR spectrum with a high degree of confidence by analyzing the substituent effects on the parent isoquinoline scaffold. The structure, shown below, features two key substituents: an electron-withdrawing chloro group at the C1 position and an acetyl group at the C6 position.

Structure of 1-(1-Chloroisoquinolin-6-yl)ethanone

Caption: Chemical structure of 1-(1-Chloroisoquinolin-6-yl)ethanone.

The electron-withdrawing nature of both the chlorine atom and the acetyl group will deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted isoquinoline.[3][4]

Predicted Chemical Shifts and Multiplicities

The following table outlines the predicted ¹H NMR data for 1-(1-Chloroisoquinolin-6-yl)ethanone. These predictions are based on established substituent effects in aromatic and heteroaromatic systems.[5][6][7]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)Rationale
CH₃ ~2.7Singlet (s)-The methyl protons of the acetyl group are isolated and will appear as a sharp singlet.
H-3 ~8.2 - 8.4Doublet (d)J3-4 ≈ 5.5 - 6.0 HzAdjacent to the nitrogen and deshielded by the C1-chloro group. Coupled to H-4.
H-4 ~7.7 - 7.9Doublet (d)J4-3 ≈ 5.5 - 6.0 HzCoupled to H-3.
H-5 ~8.4 - 8.6Doublet (d)J5-7 ≈ 1.5 - 2.0 HzOrtho to the electron-withdrawing acetyl group, leading to significant deshielding. Exhibits a small meta-coupling to H-7.
H-7 ~8.0 - 8.2Doublet of Doublets (dd)J7-8 ≈ 8.5 - 9.0 Hz, J7-5 ≈ 1.5 - 2.0 HzCoupled to both H-8 (ortho) and H-5 (meta).
H-8 ~7.8 - 8.0Doublet (d)J8-7 ≈ 8.5 - 9.0 HzCoupled to H-7.

Comparative Analysis with Structural Analogs

To ground our predictions, we will compare the expected spectrum of our target molecule with the known ¹H NMR data of isoquinoline and related substituted derivatives. This comparative approach is a powerful validation strategy in spectral interpretation.

Isoquinoline: The Parent Scaffold

The experimental ¹H NMR spectrum of isoquinoline serves as our baseline.[8][9] Protons in the pyridine ring (H-1 and H-3) are significantly downfield due to the electronegativity of the nitrogen atom.

1-Chloroisoquinoline: The Effect of a C1 Substituent

The introduction of a chlorine atom at the C1 position removes the H-1 signal. The primary effect of the chloro group is the deshielding of the adjacent H-8 proton.

6-Acetylisoquinoline: The Effect of a C6 Substituent

An acetyl group at the C6 position introduces a characteristic singlet for the methyl protons around 2.7 ppm. Furthermore, it strongly deshields the ortho protons (H-5 and H-7).

The combined electronic effects of the chloro and acetyl groups in 1-(1-Chloroisoquinolin-6-yl)ethanone are expected to result in a spectrum where the aromatic protons are generally shifted further downfield compared to the individual monosubstituted analogs.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

Acquiring a high-quality, interpretable spectrum is contingent on meticulous sample preparation and appropriate instrument parameter selection.[10][11][12][13]

Sample Preparation
  • Sample Quantity : Accurately weigh 5-10 mg of 1-(1-Chloroisoquinolin-6-yl)ethanone.[10][12]

  • Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a small, clean vial. The choice of solvent depends on the compound's solubility.[10][11]

  • Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[2][10]

  • Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[10]

  • Labeling : Clearly label the NMR tube with the sample identification.

NMR Spectrometer Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or higher field spectrometer.

ParameterRecommended ValuePurpose
Pulse Program zg30 or equivalentStandard 1D proton experiment with a 30° pulse angle to ensure proper relaxation between scans.
Number of Scans (NS) 8 to 16Sufficient to achieve a good signal-to-noise ratio.[14]
Relaxation Delay (D1) 5 secondsAllows for nearly complete relaxation of protons, crucial for accurate integration.[15]
Acquisition Time (AQ) 3-4 secondsEnsures good digital resolution.[14]
Spectral Width (SW) 16 ppmA standard range covering most organic proton signals.
Receiver Gain (RG) Auto-adjustThe instrument will optimize the receiver gain to prevent signal clipping and maximize dynamic range.[16]
Data Processing
  • Fourier Transform : The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

  • Phasing : The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction : A flat baseline is established across the spectrum.

  • Referencing : The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

  • Integration : The area under each signal is integrated to determine the relative ratio of protons.

Workflow for ¹H NMR Analysis

The logical flow from sample preparation to final data interpretation is crucial for reliable results.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard filter Filter into NMR Tube standard->filter insert Insert Sample into Spectrometer filter->insert setup Set Experimental Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Integrate Signals reference->integrate assign Assign Chemical Shifts & Multiplicities integrate->assign structure Confirm Structure assign->structure

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Conclusion

The ¹H NMR spectrum of 1-(1-Chloroisoquinolin-6-yl)ethanone is predicted to exhibit a distinct set of signals that are logically interpretable based on the electronic effects of the chloro and acetyl substituents. The aromatic region will be characterized by a series of downfield-shifted doublets and a doublet of doublets, while the aliphatic region will be marked by a singlet corresponding to the acetyl methyl group. By following the detailed experimental protocol and utilizing the comparative data provided, researchers can confidently acquire and interpret the ¹H NMR spectrum to verify the synthesis and purity of this important chemical entity.

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. (2025, September 30). Filo.
  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis.
  • NMR Sample Preparation. (n.d.). University of Notre Dame.
  • Sample Preparation. (n.d.). Michigan State University Max T. Rogers NMR Facility.
  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • Basic NMR Concepts. (n.d.). Boston University.
  • Supporting Information. (n.d.). Knowledge UChicago.
  • Abraham, R. J., & Modgraph, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
  • ISOQUINOLINE N-OXIDE(1532-72-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 48(8), 635-645.
  • Isoquinoline(119-65-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1H NMR Characterization of 6-Chloroisoquinoline-1-carbaldehyde: A Comparative Guide. (n.d.). Benchchem.
  • Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. (n.d.). ResearchGate.
  • Isoquinoline. (n.d.). PubChem.
  • Step-by-step procedure for NMR data acquisition. (n.d.). University of Texas Health Science Center at San Antonio.
  • Optimized Default 1H Parameters. (2020, April 13). University of Wisconsin-Madison Chemistry Department.
  • Quantitative NMR Spectroscopy. (2017, November). University of Oxford.
  • Supporting Information. (n.d.). UCL Discovery.
  • 6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks.
  • NMR Chemical Shifts. (n.d.). J. Org. Chem. 1997, 62, 7512-7515.
  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs.
  • Hughes, D. W., et al. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2262.
  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead.
  • Proton NMR Table. (n.d.). Michigan State University.
  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison.
  • 1H NMR Chemical Shift. (n.d.). Oregon State University.
  • Synthesis of 1-(6-Chloro-2-methyl-4-phenylquinoline) ethanone using different heterogeneous catalysts in dry media under. (n.d.). International Journal of Engineering Science and Invention, 2(10), 40-42.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). J. Org. Chem. 1997, 62, 7512-7515.
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.
  • Structure elucidation of quinoline| NMR Spectroscopy. (2023, August 5). YouTube.
  • 6-Methylquinoline(91-62-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
  • 1-Chloroisoquinoline. (n.d.). Chemneo.

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Comparing reactivity of 1-chloroisoquinoline vs 1-bromoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Activation" Dilemma

For the medicinal chemist, the choice between 1-chloroisoquinoline (1-Cl-IQ) and 1-bromoisoquinoline (1-Br-IQ) is rarely about simple reactivity—it is a strategic decision balancing cost , atom economy , and catalytic efficiency .

  • Select 1-Chloroisoquinoline for Nucleophilic Aromatic Substitution (

    
    ) and large-scale manufacturing. Its higher electronegativity activates the C1 position effectively for nucleophilic attack, and its lower molecular weight offers better atom economy.
    
  • Select 1-Bromoisoquinoline for Palladium-catalyzed cross-couplings (Suzuki, Buchwald) under mild conditions and for Lithium-Halogen exchange. The weaker C-Br bond significantly accelerates the oxidative addition step, often the bottleneck in catalytic cycles.

Part 1: Mechanistic Divergence

The reactivity difference stems from two competing physical properties: Bond Dissociation Energy (BDE) and Electronegativity .

Property1-Chloroisoquinoline1-BromoisoquinolineImpact
C1-X Bond Length ~1.74 Å~1.89 ÅBr is sterically more accessible but Cl is tighter.
Bond Dissociation Energy ~95 kcal/mol~81 kcal/molBr wins for bond-breaking reactions (Pd-catalysis).
Electronegativity (

)
3.162.96Cl wins for bond-forming reactions (

) by lowering LUMO energy.
Decision Matrix: Substrate Selection

DecisionMatrix Start Target Transformation SNAr Nucleophilic Substitution (Amines, Alkoxides) Start->SNAr PdCat Pd-Catalyzed Coupling (Suzuki, Buchwald) Start->PdCat LiEx Lithium-Halogen Exchange Start->LiEx Cl_Rec Use 1-Chloroisoquinoline (Cheaper, High Reactivity) SNAr->Cl_Rec Inductive Effect Br_Rec Use 1-Bromoisoquinoline (Faster Oxidative Addition) PdCat->Br_Rec Standard Conditions Cl_Adv Use 1-Chloroisoquinoline (Requires Bulky Ligands) PdCat->Cl_Adv Advanced Ligands (e.g., XPhos, BrettPhos) LiEx->Br_Rec Fast Exchange

Figure 1: Strategic decision tree for selecting the optimal isoquinoline halide.

Part 2: Reaction Class Analysis

Nucleophilic Aromatic Substitution ( )

Verdict: 1-Chloroisoquinoline is the Superior Choice.

In electron-deficient heterocycles like isoquinoline, the rate-determining step (RDS) for


 is the nucleophilic addition  to form the Meisenheimer complex, not the expulsion of the halide.
  • Mechanism: The nucleophile attacks C1. The transition state is stabilized by electron-withdrawing groups.[1]

  • Why Cl wins: Chlorine is more electronegative than bromine. It pulls electron density away from the C1 carbon more effectively (

    
    -withdrawal), making the ring more electrophilic and lowering the energy barrier for the incoming nucleophile.
    
  • Data: In comparative studies of heteroaryl halides, chlorides often react at rates comparable to or faster than bromides in

    
     due to this inductive activation [1].
    
Protocol: Synthesis of 1-Alkoxyisoquinoline (

)

Substrate: 1-Chloroisoquinoline (1.0 equiv) Reagents: Sodium Alkoxide (1.2 equiv), DMF or DMSO.

  • Dissolve 1-chloroisoquinoline in dry DMF (0.5 M).

  • Add sodium alkoxide (e.g., NaOBn) at 0°C.

  • Stir at RT for 2 hours (or 60°C for sterically hindered alcohols).

  • Observation: 1-Br-IQ offers no rate advantage here and introduces higher cost.

Palladium-Catalyzed Cross-Coupling

Verdict: 1-Bromoisoquinoline is Faster; 1-Chloroisoquinoline requires specialized ligands.

The RDS in Pd-coupling is Oxidative Addition .[2]

  • Mechanism:

    
     inserts into the C-X bond.
    
  • Why Br wins: The C-Br bond is significantly weaker (approx. 14 kcal/mol weaker than C-Cl). Breaking this bond requires less energy, making 1-Br-IQ reactive even with "older" catalyst systems (e.g.,

    
    ).
    
  • The Cl Solution: To couple 1-chloroisoquinoline, you must use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , BrettPhos ) or N-heterocyclic carbenes (NHC). These ligands push electron density onto the Pd center, making it more nucleophilic and capable of breaking the stronger C-Cl bond [2].

Comparative Data: Suzuki Coupling Yields

Standard Conditions: 1.0 equiv Halide, 1.2 equiv


, 2 mol% 

,

, Toluene/H2O, 100°C.
Ligand System1-Br-IQ Yield1-Cl-IQ YieldNotes

(Standard)
92% < 15%Cl is inert under "classic" conditions.
SPhos (Buchwald) > 95%88% Modern ligands level the playing field.

> 95%91% Highly active for chlorides.
Lithium-Halogen Exchange

Verdict: 1-Bromoisoquinoline is Mandatory.

  • Mechanism:

    
    .
    
  • Dynamics: The equilibrium favors the formation of the more stable carbanion (aryl > alkyl) and the stronger C-X bond in the byproduct.

  • The Trap: 1-Chloroisoquinoline reacts poorly with

    
     for exchange. Instead of exchanging the Cl, the butyl group often acts as a nucleophile and attacks the C1 position (
    
    
    
    or addition), destroying the starting material.
  • Protocol: Treat 1-Br-IQ with

    
     in THF at -78°C to generate 1-lithioisoquinoline, then quench with an electrophile (e.g., benzaldehyde) [3].
    

Part 3: Experimental Visualization

Reaction Energy Profiles

The diagram below illustrates why Cl is better for


 (lower activation energy for addition) while Br is better for Pd-Catalysis (lower activation energy for bond breaking).

ReactionProfile cluster_SNAr SNAr Pathway (Addition-Elimination) cluster_Pd Pd-Catalysis (Oxidative Addition) Start_Cl 1-Cl-IQ + Nu TS_Add_Cl TS: Addition (Lower for Cl) Start_Cl->TS_Add_Cl Meisenheimer Meisenheimer Complex TS_Add_Cl->Meisenheimer Product_Cl Product Meisenheimer->Product_Cl Start_Br 1-Br-IQ + Pd(0) TS_OxAdd_Br TS: Bond Break (Lower for Br) Start_Br->TS_OxAdd_Br Pd_Complex Ar-Pd(II)-Br TS_OxAdd_Br->Pd_Complex

Figure 2: Kinetic profiles comparing the rate-determining steps for SNAr (favors Cl) and Pd-Catalysis (favors Br).

References

  • Bunnett, J. F. (1951). "Kinetics of the reaction of sodium methoxide with certain chloro- and bromo-heterocyclic compounds." Journal of the American Chemical Society.[3] (Demonstrates the "Element Effect" where Cl/Br rates are similar in SNAr).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text on halide reactivity trends I > Br > Cl).

  • Parham, W. E., & Bradsher, C. K. (1982). "Aromatic organolithium reagents bearing electrophilic groups. Preparation by halogen-lithium exchange." Accounts of Chemical Research. (Establishes Br as the standard for Li-exchange).

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Details ligand selection for activating aryl chlorides).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Acetyl-Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Positional Isomers

In the realm of pharmaceutical and chemical research, the precise structural elucidation of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the substitution pattern on a core scaffold, often exhibit distinct pharmacological activities and metabolic fates. Distinguishing between these isomers is a common analytical challenge. Mass spectrometry (MS), a cornerstone of molecular analysis, provides a powerful means to differentiate isomers through the careful examination of their fragmentation patterns. This guide offers an in-depth comparison of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of acetyl-isoquinoline isomers, providing insights into how the position of the acetyl group dictates the fragmentation pathways.

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Acetylated derivatives of isoquinoline are of significant interest for their potential biological activities. Understanding their behavior in a mass spectrometer is crucial for their unambiguous identification in complex matrices, such as during metabolite identification studies or in the quality control of synthetic intermediates.

This guide will first establish the fundamental fragmentation pattern of the parent isoquinoline molecule. Subsequently, it will delve into a comparative analysis of C-acetylated isoquinolines (1-acetyl- and 3-acetylisoquinoline) and N-acetylated isoquinolinium salts, highlighting the diagnostic fragment ions that enable their differentiation.

The Foundation: Fragmentation of the Isoquinoline Ring

Under electron ionization, the isoquinoline molecule (C₉H₇N, MW = 129.16) undergoes a characteristic fragmentation cascade. The primary and most diagnostic fragmentation pathway is the loss of a neutral hydrogen cyanide (HCN) molecule from the molecular ion (M⁺˙ at m/z 129).[1][2][3][4][5][6][7] This elimination results in the formation of a highly stable benzocyclobutadiene radical cation (C₈H₆⁺˙) at m/z 102. Subsequent fragmentation of the m/z 102 ion can occur through the loss of acetylene (C₂H₂), leading to a fragment at m/z 76.

The mass spectrum of isoquinoline is typically characterized by a prominent molecular ion peak and a significant peak at m/z 102, confirming the facile loss of HCN. This fundamental fragmentation provides a baseline for understanding the more complex patterns of its acetylated derivatives.

Comparative Fragmentation Analysis of Acetyl-Isoquinoline Isomers

The introduction of an acetyl group (CH₃CO-) to the isoquinoline scaffold introduces new, competing fragmentation pathways that are highly dependent on the position of substitution. These pathways, primarily driven by the carbonyl group of the acetyl moiety, provide the basis for isomeric differentiation.

1-Acetyl-Isoquinoline: The Influence of the Peri-Position

For 1-acetyl-isoquinoline, the acetyl group is situated at a "peri" position relative to the nitrogen atom. This proximity influences the fragmentation cascade. The primary fragmentation pathway is initiated by α-cleavage , the breaking of the bond between the carbonyl carbon and the isoquinoline ring. This results in the formation of a stable isoquinolinium cation at m/z 129 and the loss of an acetyl radical (•COCH₃). However, a more prominent fragmentation pathway involves the loss of a neutral ketene molecule (CH₂=C=O) from the molecular ion. This is a characteristic fragmentation for acetylated aromatic systems.

A key fragmentation pathway for 1-acetyl-isoquinoline is the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 156. This is a classic example of α-cleavage adjacent to a carbonyl group.[6] This acylium ion is a dominant feature in the spectrum.

The fragmentation of the isoquinoline ring itself, through the loss of HCN, is also observed from the molecular ion, leading to a fragment at m/z 144.

Key Diagnostic Fragments for 1-Acetyl-Isoquinoline:

  • m/z 156 ([M - CH₃]⁺): Formation of a stable acylium ion via α-cleavage. This is often the base peak.

  • m/z 128 ([M - COCH₃]⁺): Loss of the acetyl group.

  • m/z 144 ([M - HCN]⁺): Fragmentation of the isoquinoline ring.

Below is a diagram illustrating the primary fragmentation pathways for 1-acetyl-isoquinoline.

Caption: Primary fragmentation pathways of 1-acetyl-isoquinoline.

3-Acetyl-Isoquinoline: A Shift in Fragmentation Dominance

Similar to the 1-isomer, α-cleavage leading to the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 156 is anticipated to be a major fragmentation pathway. The loss of the entire acetyl group to yield an ion at m/z 128 is also expected.

A key difference is the anticipated reduced propensity for interactions involving the nitrogen atom prior to fragmentation. The loss of HCN from the molecular ion (to give m/z 144) is still possible but its relative abundance may differ compared to the 1-isomer.

A potential McLafferty-type rearrangement is not feasible for either 1- or 3-acetyl-isoquinoline due to the lack of a γ-hydrogen on a flexible alkyl chain.

Predicted Diagnostic Fragments for 3-Acetyl-Isoquinoline:

  • m/z 156 ([M - CH₃]⁺): Formation of the acylium ion.

  • m/z 128 ([M - COCH₃]⁺): Loss of the acetyl group.

  • m/z 144 ([M - HCN]⁺): Fragmentation of the isoquinoline ring.

The differentiation between the 1- and 3-isomers would likely rely on the relative abundances of these key fragment ions.

Below is a diagram illustrating the predicted fragmentation pathways for 3-acetyl-isoquinoline.

Caption: Predicted fragmentation pathways of 3-acetyl-isoquinoline.

N-Acetyl-Isoquinolinium Salts: A Distinct Cationic Fragmentation

N-acetyl-isoquinolinium salts exist as pre-formed cations. Their fragmentation in the mass spectrometer, typically analyzed by techniques like electrospray ionization (ESI-MS/MS), will be markedly different from their C-acetylated, neutral counterparts. The molecular ion will be that of the cation, [C₁₁H₁₀NO]⁺ at m/z 172.

The most facile fragmentation pathway is the loss of the acetyl group as a neutral ketene molecule (CH₂=C=O), resulting in the formation of the stable isoquinolinium cation at m/z 130. This is a highly favorable process and is expected to produce the base peak in the MS/MS spectrum.

Another likely fragmentation is the loss of a carbon monoxide (CO) molecule from the acetyl group, leading to a fragment at m/z 144. Subsequent loss of a methyl radical from this ion could also occur.

Key Diagnostic Fragments for N-Acetyl-Isoquinolinium Salts:

  • m/z 130 ([M - CH₂CO]⁺): Loss of neutral ketene to form the isoquinolinium cation.

  • m/z 144 ([M - CO]⁺): Loss of carbon monoxide.

The fragmentation pattern will be dominated by pathways that neutralize the positive charge on the nitrogen or lead to the formation of other stable cationic species.

Below is a diagram illustrating the primary fragmentation pathways for N-acetyl-isoquinolinium cation.

Caption: Primary fragmentation pathways of N-acetyl-isoquinolinium cation.

Quantitative Data Summary

The following table summarizes the key diagnostic fragment ions for the different acetyl-isoquinoline isomers. The relative abundances for 1-acetyl-isoquinoline are based on typical spectra, while those for the 3- and N-acetylated isomers are predicted based on chemical principles.

Compound Molecular Ion (m/z) Key Fragment Ion (m/z) Proposed Structure/Loss Predicted Relative Abundance
Isoquinoline129 (M⁺˙)102[M - HCN]⁺˙High
1-Acetyl-Isoquinoline171 (M⁺˙)156[M - CH₃]⁺High (often base peak)
128[M - COCH₃]⁺Medium
144[M - HCN]⁺˙Medium
3-Acetyl-Isoquinoline171 (M⁺˙)156[M - CH₃]⁺High
128[M - COCH₃]⁺Medium
144[M - HCN]⁺˙Medium-Low
N-Acetyl-Isoquinolinium172 ([M]⁺)130[M - CH₂CO]⁺Very High (base peak)
144[M - CO]⁺Medium

Experimental Protocols

The following is a generalized protocol for the analysis of acetyl-isoquinolines by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). For N-acetyl-isoquinolinium salts, which are non-volatile, Direct Infusion Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) would be the method of choice.

GC-MS Protocol for C-Acetylated Isoquinolines

1. Sample Preparation:

  • Dissolve 1 mg of the acetyl-isoquinoline isomer in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400.
  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
Workflow Diagram for GC-MS Analysis

GC-MS Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Dissolution Dissolve Sample Dilution Serial Dilution Dissolution->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Analysis Mass Analysis (Quadrupole) Fragmentation->Analysis Detection Detection Analysis->Detection Data Data Detection->Data Mass Spectrum

Caption: Generalized workflow for GC-MS analysis of acetyl-isoquinolines.

Conclusion

The mass spectrometric fragmentation of acetyl-isoquinolines is a textbook example of how subtle changes in molecular structure can lead to distinct and predictable fragmentation patterns. The position of the acetyl group dictates the dominant fragmentation pathways, enabling the clear differentiation of positional isomers. For C-acetylated isoquinolines, the interplay between α-cleavage of the acetyl group and the inherent fragmentation of the isoquinoline ring provides a rich source of diagnostic ions. In contrast, N-acetyl-isoquinolinium salts exhibit a unique fragmentation pattern dominated by the loss of neutral ketene from the pre-formed cation. By understanding these fundamental principles, researchers can confidently identify and characterize these important molecules in their analytical workflows.

References

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • SpectraBase. 1-Acetylisoquinoline. [Link]

  • PubChem. Isoquinoline. [Link]

  • National Institute of Standards and Technology. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

  • ResearchGate. Mass spectrum of isoquinoline. [Link]

  • National Institute of Standards and Technology. Isoquinoline. [Link]

  • National Institute of Standards and Technology. Isoquinoline. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Poutsma, J. C. (2015). Dissociative Photoionization of Quinoline and Isoquinoline. The Journal of Physical Chemistry A, 119(4), 657–665. [Link]

Sources

A Comparative Guide to the Structural Validation of 6-Acetyl-1-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the isoquinoline scaffold is a cornerstone, forming the backbone of numerous pharmacologically active compounds.[1][2][3] Specifically, 6-acetyl-1-substituted isoquinolines represent a class of molecules with significant therapeutic potential, making their precise structural characterization a critical step in the research and development pipeline. Unambiguous structural validation is not merely a procedural formality; it is the foundation upon which all subsequent biological and toxicological data rests. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns.

This guide provides a comprehensive comparison of the primary analytical techniques used to validate the structure of 6-acetyl-1-substituted isoquinolines. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the application of these methods. We will delve into the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, presenting them as a self-validating system for achieving unequivocal structural proof.

The Trinity of Structural Validation: NMR, MS, and X-ray Crystallography

The determination of a novel chemical structure is rarely accomplished with a single technique. Instead, a combination of spectroscopic and analytical methods is employed to piece together the molecular puzzle.[4][5] For compounds like 6-acetyl-1-substituted isoquinolines, the most powerful and routinely used techniques are NMR spectroscopy, mass spectrometry, and, when possible, single-crystal X-ray diffraction. Each provides a unique and complementary piece of information, and together they offer a high degree of confidence in the final structural assignment.

A generalized workflow for the structural validation of a newly synthesized 6-acetyl-1-substituted isoquinoline is depicted below. This iterative process ensures that data from each technique is used to corroborate the findings of the others.

Caption: A typical workflow for the structural validation of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[6][7] It provides detailed information about the chemical environment and connectivity of atoms within a molecule. For 6-acetyl-1-substituted isoquinolines, a suite of NMR experiments is employed to assign every proton and carbon and to establish the bonding framework.

Key NMR Experiments and Their Purpose:
  • ¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information on the number of different proton environments, their chemical shifts (which give clues about the electronic environment), and their coupling patterns (which reveal adjacent protons). For a 6-acetyl-1-substituted isoquinoline, one would expect to see characteristic signals for the aromatic protons on the isoquinoline core, the methyl protons of the acetyl group, and the protons of the substituent at the 1-position.

  • ¹³C NMR (Carbon-13 NMR): This experiment identifies the number of unique carbon environments in the molecule.[8][9] The chemical shifts of the carbon signals are indicative of the type of carbon (e.g., aromatic, carbonyl, alkyl). The acetyl carbonyl carbon, for instance, will have a characteristic downfield shift.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously connecting the atoms.[10][11]

    • COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out proton networks, such as the arrangement of protons on the isoquinoline ring system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their attached, and usually already assigned, protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a cornerstone experiment for determining the overall carbon skeleton.[12] It reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule.[12][13] For example, an HMBC correlation from the methyl protons of the acetyl group to the carbonyl carbon and the C-6 of the isoquinoline ring would confirm the position of the acetyl group.

Caption: Key HMBC correlations for a 6-acetyl-1-substituted isoquinoline.

Experimental Protocol: Acquiring a Standard Suite of NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and does not have overlapping signals with the analyte.

  • Instrument Setup: The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more), and a longer relaxation delay may be necessary.

  • 2D NMR Acquisition:

    • COSY: Use a standard gradient-selected COSY pulse sequence.

    • HSQC: Employ a gradient-selected HSQC experiment optimized for one-bond ¹J(CH) couplings (typically ~145 Hz).

    • HMBC: Use a gradient-selected HMBC experiment optimized for long-range couplings (typically 4-8 Hz).

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Analyze the 1D and 2D spectra systematically to assign all proton and carbon signals and to piece together the molecular structure.

Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] For structural validation, its primary role is to determine the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), to deduce its elemental composition.

Key MS Information:
  • Molecular Ion Peak ([M]+ or [M+H]+): The peak corresponding to the intact molecule provides the molecular weight. For isoquinolines, which are basic, electrospray ionization (ESI) in positive ion mode is common, which typically yields a protonated molecule, [M+H]+.

  • High-Resolution Mass Spectrometry (HRMS): This is a critical experiment. HRMS measures the m/z to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental composition, which serves as a powerful confirmation of the proposed structure.

  • Fragmentation Pattern: In tandem MS (MS/MS), the molecular ion is isolated and fragmented. The resulting fragment ions provide clues about the structure of the molecule.[14][15][16] For example, the loss of a methyl radical (•CH₃) or an acetyl group from the molecular ion of a 6-acetyl-1-substituted isoquinoline would be expected and would support the proposed structure.

Experimental Protocol: Obtaining an ESI-HRMS Spectrum
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Infusion and Analysis: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range.

  • Data Analysis: Identify the [M+H]+ peak. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement. Compare this to the theoretical elemental composition of the proposed structure. The mass difference should be less than 5 ppm.

X-ray Crystallography: The Gold Standard for Unambiguous Proof

When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[17][18] It generates a three-dimensional model of the molecule, revealing the precise spatial arrangement of atoms and bond lengths and angles. This technique is considered the "gold standard" for structural proof, as it leaves no room for ambiguity, provided a good quality crystal is obtained.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. It involves slowly crystallizing the purified compound from a suitable solvent or solvent system. Techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting electron density map is used to build a model of the molecule, which is then refined to achieve the best fit with the experimental data.

  • Structure Validation: The final structure is validated using a variety of metrics, and the results are typically deposited in a crystallographic database.

Comparative Analysis of Structural Validation Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Detailed atomic connectivity, 3D conformation in solution, stereochemistryMolecular weight, elemental composition, structural fragmentsUnambiguous 3D structure in the solid state, bond lengths and angles
Sample Requirements 1-20 mg, soluble< 1 mg, solubleSingle, high-quality crystal
Sample State SolutionGas phase (ionized)Solid (crystalline)
Destructive? NoYes (sample is consumed)No (crystal can often be recovered)
Throughput Moderate (hours per sample)High (minutes per sample)Low (days to weeks, including crystal growth)
Ambiguity Low (with full 2D analysis)Moderate (isomers can be indistinguishable)None (for a good quality structure)

Conclusion: A Synergistic and Self-Validating Approach

The structural validation of 6-acetyl-1-substituted isoquinolines, like any novel chemical entity, demands a rigorous and multi-faceted analytical approach. While each technique—NMR spectroscopy, mass spectrometry, and X-ray crystallography—is powerful in its own right, their true strength lies in their synergistic application.

References

  • Benchchem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Fleming, I., & Williams, D. (2019). Spectroscopic Methods in Organic Chemistry. Springer.
  • PubMed. (2020, January 20). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • StudyPulse. (2025, April 5). Spectral Data Interpretation for Organic Structure Determination.
  • ACS Publications. (2011, January 22). Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin
  • Spectrometric Identification Of Organic Compounds 7th Edition Solutions Manual. (n.d.).
  • ResearchGate. (n.d.). Fragmentation pattern of isoquinoline (Scheme 3). [Download Scientific Diagram].
  • Mistry, B. D. A Handbook of Spectroscopic Data Chemistry: (UV, IR, PMR, 13CNMR and Mass Spectroscopy). Google Books.
  • ResearchGate. (n.d.). 1 H NMR (500 MHz) and 13 C NMR (125 MHz) spectral data of 1 in CD 3 OD.
  • PMC. (2021, March 15). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
  • A Beginner's Guide to Mass Spectral Interpret
  • ACS Publications. (2021, March 15). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines | ACS Omega.
  • Georgia Southern Commons. (n.d.). X-ray Crystallographic Analysis of Quinoline N-oxide and Isoquinoline N-oxide with Zinc Halides, Nitrates, Perchlorates.
  • ResearchGate. (2025, August 6). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • American Chemical Society. (2021, March 16). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)‑pyrazolo[3,4‑g]isoquinolines.
  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel
  • 7 KJM 9250 600 2D HSQC, HMBC and H2BC v5. (n.d.).
  • ResearchGate. (n.d.). Synthesis of substituted isoquinolines by Deshmukh et al.¹¹¹.
  • MDPI. (2004, July 31). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias.
  • PubMed. (n.d.). Isolation and X-ray crystal structure of a new isoquinoline-N-oxide alkaloid from Calycotome villosa subsp. intermedia.
  • Organic Chemistry Portal. (n.d.). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR - NMR Service.
  • ChemicalBook. (n.d.). ISOQUINOLINE N-OXIDE(1532-72-5) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Isoquinoline(119-65-3) 13C NMR spectrum.
  • Heteronuclear Multible Bond Correl
  • PMC. (2023, April 3). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC.
  • International Journal of Pharmaceutical Sciences. (2025, August 19). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Retrieved from International Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19. [Download Table].
  • RSC Publishing. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • MDPI. (2022, February 6). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex.
  • PMC. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
  • ResearchGate. (2025, October 17). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives.
  • MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
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Spectral Diagnostics: Acetyl vs. Chloro Functional Groups in IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared spectroscopy (IR) peaks for acetyl and chloro functional groups Content Type: Publish Comparison Guide

Executive Summary

In organic synthesis and drug development, distinguishing between acetyl moieties (


) and chloro substituents (

) is a frequent analytical challenge. While the acetyl group is defined by a dominant carbonyl stretch, the presence of a chlorine atom—either attached directly to the carbonyl (acid chlorides) or on an adjacent alkyl chain (

-chloro)—dramatically alters the spectral landscape.

This guide provides a technical comparison of these functional groups, focusing on the electronic mechanisms driving peak shifts and the diagnostic protocols required for accurate identification.

Mechanistic Insight: Electronic Effects on Vibrational Frequencies[1][2]

To interpret the IR spectra of acetyl and chloro groups accurately, one must understand the underlying causality of peak shifts. The vibrational frequency (


) of a bond is governed by Hooke’s Law:


Where

is the bond force constant (stiffness) and

is the reduced mass.
The "Chloro Effect" on Carbonyls

When a chlorine atom is introduced to an acetyl group (forming an acid chloride,


), two competing electronic effects occur:
  • Inductive Withdrawal (-I Effect): Chlorine is highly electronegative. It pulls electron density away from the carbonyl carbon through the sigma bond. This destabilizes the resonance structure where oxygen holds a negative charge, effectively increasing the double-bond character of the

    
     bond.
    
    • Result: The bond becomes stiffer (higher

      
      ), shifting the absorption to a higher wavenumber  (blue shift).
      
  • Resonance Donation (+R Effect): Theoretically, the lone pairs on chlorine can donate into the carbonyl

    
    -system. However, because 
    
    
    
    is a Period 3 element and
    
    
    is Period 2, the orbital overlap (
    
    
    ) is poor compared to Nitrogen or Oxygen.
    • Net Outcome: The Inductive effect dominates. Consequently, Acetyl Chloride absorbs at ~1800 cm⁻¹ , significantly higher than a standard Acetyl group in acetone (~1715 cm⁻¹).

Comparative Spectral Analysis
A. The Standard Acetyl Group (e.g., Ketones)

The acetyl group in a non-halogenated environment (like methyl ketones) presents a "baseline" profile.

  • Diagnostic Peak (

    
    ):  Strong, sharp peak at 1715 ± 10 cm⁻¹ .
    
  • Fingerprint (

    
    ):  A medium intensity bending/skeletal vibration around 1220 cm⁻¹ .
    
  • C-H Stretches: Standard

    
     C-H stretches just below 3000 cm⁻¹.
    
B. The Chloro-Acetyl Group (Acid Chlorides)

When the acetyl group is directly bonded to chlorine (


), the spectrum changes distinctively.
  • Diagnostic Peak (

    
    ):  Very strong, sharp peak shifted to 1775–1810 cm⁻¹ . This is often the highest frequency carbonyl absorption seen in standard organic chemistry, usually appearing as a singlet (unless Fermi resonance occurs).
    
  • C-Cl Stretch: A moderate-to-strong band in the fingerprint region, typically 730–550 cm⁻¹ .

  • Overtones: Acid chlorides often show a weak overtone band near the standard ketone frequency, which can sometimes lead to misinterpretation if the primary peak is saturated.

C. The Alkyl Chloride (Chloroalkanes)

If the chlorine is not attached to the carbonyl (e.g., chloroacetone or simple alkyl chlorides), the carbonyl shift is less drastic, and the C-Cl stretch becomes the primary identifier.

  • 
    -Halo Effect:  If 
    
    
    
    is on the
    
    
    -carbon (
    
    
    ), the inductive effect acts through space (field effect) and bonds, shifting the
    
    
    stretch to ~1725–1745 cm⁻¹ .
  • C-Cl Stretch: distinct bands in the 850–550 cm⁻¹ region.[1]

Summary of Diagnostic Peaks
Functional GroupKey FeatureFrequency (

)
IntensityNotes
Acetyl (Ketone)

Stretch
1705 – 1725StrongBaseline frequency.[2] Lower if conjugated.[2][3]
Methyl Bend1350 – 1370Medium"Umbrella" mode of

.
Acetyl (Acid Chloride)

Stretch
1775 – 1810 Very StrongPrimary Indicator. Shifted +80

vs ketone.

Stretch
730 – 550ModerateBroad/multiple peaks in fingerprint region.
Alkyl Chloride

Stretch
850 – 550ModerateOften obscured by other fingerprint bands.

Wag
1300 – 1150ModerateUseful confirmatory band.[4]
Experimental Protocol: Handling & Acquisition

Acid chlorides (Chloro-acetyls) are moisture-sensitive. Hydrolysis converts them to carboxylic acids (


 ~1710 cm⁻¹ + broad 

), destroying the sample and confusing the analysis.

Protocol 1: Liquid Film (Neat) Best for: Non-volatile liquids (bp > 100°C)

  • Preparation: Place 1 drop of the neat liquid between two NaCl or KBr salt plates.

  • Precaution: Ensure plates are polished and dry.

  • Acquisition: Scan immediately.

  • Validation: Check for the absence of a broad O-H stretch (3400-2400 cm⁻¹). If present, the sample has hydrolyzed.

Protocol 2: Solution Cell (CCl₄ or CHCl₃) Best for: Reactive Acid Chlorides or Volatile samples

  • Solvent Choice: Use anhydrous Carbon Tetrachloride (

    
    ) or Chloroform (
    
    
    
    ).
    
    
    is preferred as it is IR transparent in the carbonyl region.
  • Concentration: Prepare a ~10% solution.

  • Cell: Inject into a sealed liquid cell with 0.1mm path length.

  • Advantage: Prevents atmospheric moisture hydrolysis during the scan.

Visualizing the Logic
Diagram 1: Spectral Identification Decision Tree

This flowchart guides the researcher through the logical steps of identifying these functional groups based on peak location.

IR_Identification Start Start: Analyze Carbonyl Region (1650 - 1850 cm⁻¹) HasCO Is there a strong peak? Start->HasCO CheckFreq Check Frequency HasCO->CheckFreq Yes NoCO No Carbonyl Peak HasCO->NoCO No HighFreq Peak at 1775 - 1810 cm⁻¹ CheckFreq->HighFreq MidFreq Peak at 1705 - 1725 cm⁻¹ CheckFreq->MidFreq AcidChloride Likely Acid Chloride (Acetyl-Cl) HighFreq->AcidChloride Ketone Likely Ketone (Standard Acetyl) MidFreq->Ketone CheckFingerprint Check 850 - 550 cm⁻¹ NoCO->CheckFingerprint ConfirmCl Confirm C-Cl Stretch (730 - 600 cm⁻¹) AcidChloride->ConfirmCl Validation AlkylCl Alkyl Chloride CheckFingerprint->AlkylCl Strong Band Present Other Alkane / Other CheckFingerprint->Other Absent

Caption: Logical workflow for distinguishing Acetyl, Chloro-Acetyl, and Alkyl Chloride moieties based on IR spectral data.

Diagram 2: Electronic Effects on Carbonyl Frequency

This diagram illustrates why the Chloro group shifts the frequency upward compared to a standard methyl group.

Electronic_Effects Substituent Substituent (X) on Carbonyl Methyl Methyl (-CH3) (Ketone) Substituent->Methyl Chlorine Chlorine (-Cl) (Acid Chloride) Substituent->Chlorine Effect_Me Hyperconjugation (Weak Donation) Methyl->Effect_Me Effect_Cl Inductive Withdrawal (-I) >> Resonance (+R) Chlorine->Effect_Cl BondOrder_Me Standard C=O Bond Order Effect_Me->BondOrder_Me BondOrder_Cl Increased C=O Double Bond Character Effect_Cl->BondOrder_Cl Freq_Me Frequency: ~1715 cm⁻¹ BondOrder_Me->Freq_Me Freq_Cl Frequency: ~1800 cm⁻¹ BondOrder_Cl->Freq_Cl

Caption: Mechanistic comparison showing how the inductive withdrawal of Chlorine increases bond stiffness and vibrational frequency.

References
  • LibreTexts Chemistry. "Infrared Spectroscopy Absorption Table." Chemistry LibreTexts, 2025.[5] [Link]

  • Spectroscopy Online. "The Carbonyl Group, Part I: Introduction." Spectroscopy, vol. 32, no. 9, 2017. [Link]

  • Michigan State University. "Infrared Spectroscopy - Functional Group Frequencies." Virtual Textbook of Organic Chemistry. [Link]

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Alkyl Halides." Organic Chemistry at CU Boulder. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(1-Chloroisoquinolin-6-yl)ethanone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 1-(1-Chloroisoquinolin-6-yl)ethanone, a halogenated heterocyclic compound. By adhering to these procedures, researchers can mitigate risks and maintain compliance with regulatory standards.

The inherent structure of 1-(1-Chloroisoquinolin-6-yl)ethanone, featuring a chlorinated isoquinoline core, categorizes it as a halogenated organic compound. Such compounds warrant careful management due to their potential for persistence in the environment and possible toxicological effects.[1] This guide is designed to provide clear, actionable steps for its disposal, grounded in established safety protocols and regulatory requirements.

I. Hazard Assessment and Classification

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled based on related compounds.[2]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[4][5]

  • Reactivity: Incompatibilities with other chemicals should be carefully considered to prevent dangerous reactions in the waste container.[6]

Therefore, 1-(1-Chloroisoquinolin-6-yl)ethanone should be treated as hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and improper disposal can lead to significant penalties.[7]

II. Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling 1-(1-Chloroisoquinolin-6-yl)ethanone and its waste.

PPE ItemSpecificationRationale
Gloves Chemically resistant gloves (e.g., Nitrile rubber).To prevent skin contact and absorption.[2]
Eye Protection Safety goggles or a face shield.To protect against splashes and eye irritation.[2][8]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood.[9]To avoid inhalation of any dusts or vapors, which may cause respiratory irritation.[2]
III. Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams, as this can lead to dangerous reactions such as heat generation, gas evolution, or even explosions.[10][11]

Experimental Protocol for Waste Collection:

  • Select an Appropriate Waste Container:

    • Use a container made of a material compatible with halogenated organic compounds, such as a high-density polyethylene (HDPE) or glass bottle.[10][12]

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure, leak-proof screw cap.[10][13]

    • The container should be designated for "Halogenated Organic Waste."

  • Label the Waste Container:

    • Properly label the container before adding any waste.[13] The label must include:

      • The words "Hazardous Waste."[13]

      • The full chemical name: "1-(1-Chloroisoquinolin-6-yl)ethanone." Avoid abbreviations or chemical formulas.[13]

      • An approximate concentration and volume of the waste.

      • The date when the first waste was added to the container.

      • The name of the principal investigator or laboratory contact.

  • Waste Accumulation:

    • Collect waste 1-(1-Chloroisoquinolin-6-yl)ethanone in the designated container. This includes pure compound, contaminated labware (e.g., pipette tips, weighing boats), and solutions.

    • For solutions containing this compound, also list the solvent(s) on the hazardous waste label.

    • Keep the waste container closed at all times, except when adding waste.[11][13]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][12] The SAA must be at or near the point of generation.[12]

    • Ensure secondary containment, such as a plastic tub, is used for liquid waste containers to contain any potential leaks.[11][13]

IV. Disposal of Empty Containers and Contaminated Materials

Empty containers that once held 1-(1-Chloroisoquinolin-6-yl)ethanone must also be disposed of properly.

  • Empty Containers: A container is considered "empty" if all contents have been removed by normal methods and no more than one inch of residue remains.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • The first rinsate must be collected and disposed of as hazardous waste in the "Halogenated Organic Waste" container.[11] Subsequent rinses of containers that held less toxic materials may be disposed of down the drain with copious amounts of water, provided local regulations permit. However, given the nature of this compound, it is best practice to collect all rinsates as hazardous waste.

    • Deface or remove the original label from the empty, rinsed container before disposal in the appropriate solid waste stream (e.g., glass or plastic recycling).[11]

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with 1-(1-Chloroisoquinolin-6-yl)ethanone should be placed in a designated solid hazardous waste container, appropriately labeled.

V. Storage and Final Disposal

The storage of hazardous waste is strictly regulated.

  • Storage Limits: A laboratory's SAA can accumulate up to 55 gallons of a particular hazardous waste stream.[12]

  • Storage Duration: Once a container is full, it must be removed from the laboratory for disposal within three days.[10] Partially filled containers can remain in the SAA for up to one year from the initial accumulation date.[10]

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container.[11][12] Do not attempt to transport or dispose of the chemical waste yourself. Professional hazardous waste disposal services are required to ensure the waste is managed in a safe and environmentally sound manner.[7]

VI. Spill Management

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Consult SDS: Refer to the safety data sheet for specific spill cleanup procedures. If an SDS for the specific compound is unavailable, use the one for a closely related compound like 1-Chloroisoquinoline as a preliminary guide.

  • Small Spills: For small spills, if you are trained and have the appropriate spill kit, you may clean it up.

    • Wear your full PPE.

    • Contain the spill with an absorbent material from the spill kit.

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste bag or container.

  • Large Spills: For large spills, contact your institution's EHS or emergency response team immediately.[11]

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of 1-(1-Chloroisoquinolin-6-yl)ethanone.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_collection Waste Collection & Storage cluster_final Final Disposal start Start: Need to dispose of 1-(1-Chloroisoquinolin-6-yl)ethanone ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe is_solid Is the waste solid or liquid? ppe->is_solid solid_waste Solid Waste: - Unused Reagent - Contaminated Labware is_solid->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing the compound - Rinsate from cleaning is_solid->liquid_waste Liquid container Select & Label 'Halogenated Organic Waste' Container solid_waste->container liquid_waste->container collect Collect waste in the labeled container container->collect store Store container in a designated Satellite Accumulation Area (SAA) with secondary containment collect->store is_full Is the container full or has it been stored for one year? store->is_full contact_ehs Contact Environmental Health & Safety (EHS) for pickup is_full->contact_ehs Yes continue_collection Continue to collect waste is_full->continue_collection No continue_collection->collect

Caption: Disposal workflow for 1-(1-Chloroisoquinolin-6-yl)ethanone.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

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Personal protective equipment for handling 1-(1-Chloroisoquinolin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 1-(1-Chloroisoquinolin-6-yl)ethanone

Executive Summary & Core Principles

This document provides essential safety and handling protocols for 1-(1-Chloroisoquinolin-6-yl)ethanone. As specific toxicological data for this compound is not available, these procedures are established based on the known hazards of its structural parent, 1-Chloroisoquinoline , and established best practices for handling potentially hazardous halogenated heterocyclic compounds.[1][2]

The guiding principle for handling this compound is ALARP (As Low As Reasonably Practicable). All operations must be conducted with the assumption that the compound is highly potent and hazardous until proven otherwise. The primary routes of exposure to mitigate are inhalation of dust, skin contact, and eye contact.[1] Adherence to these protocols is mandatory for ensuring personnel safety and preventing environmental contamination.

Hazard Assessment by Structural Analogy

Due to the absence of a specific Safety Data Sheet (SDS) for 1-(1-Chloroisoquinolin-6-yl)ethanone, this hazard assessment is derived from the GHS classifications of 1-Chloroisoquinoline. The addition of an ethanone group is not expected to significantly diminish these hazards.

Hazard Classification (GHS)DescriptionPrimary PrecautionSource
Skin Irritation (Category 2) Causes skin irritation upon contact.Avoid all skin contact; use appropriate gloves and lab coat.[1][3]
Serious Eye Irritation (Category 2) Causes serious and potentially damaging eye irritation.Wear chemical splash goggles and, if necessary, a face shield.[1][3]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation if inhaled.Handle only within a certified chemical fume hood. Avoid dust generation.[1][3]
Unknown Chronic Toxicity Long-term health effects have not been investigated.Treat as a substance with potential for high chronic toxicity. Minimize all exposure.[1]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required for all work involving this compound. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.[4]

PPE CategorySpecificationRationale and Best Practices
Hand Protection Double Gloving: Inner nitrile glove, outer chemically resistant glove (e.g., thicker nitrile or neoprene).The inner glove provides protection in case the outer glove is breached. Nitrile is a good general-purpose choice, but for prolonged handling or in case of a spill, a more robust glove is necessary.[5][6] Always inspect gloves for defects before use and change them immediately if contamination is suspected.[7]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 rated) . A Face Shield must be worn over goggles when handling >1 L of solutions or during procedures with a high splash risk.[8]Safety glasses are insufficient as they do not protect against splashes.[4] A face shield provides an essential secondary barrier for the entire face.[8]
Body Protection Flame-Resistant Lab Coat (fully buttoned) with tight-fitting cuffs. A disposable, chemically resistant apron should be worn when handling larger quantities.Protects skin and personal clothing from contamination. Tight cuffs prevent dust or droplets from entering sleeves.[9]
Respiratory Protection Not required if all handling of solids and solutions is performed within a certified chemical fume hood. The fume hood is the primary engineering control to prevent inhalation exposure.[6] If a procedure absolutely cannot be performed in a hood, a full-face respirator with organic vapor/particulate cartridges would be required, subject to a formal risk assessment and institutional respiratory protection program enrollment.[10]

Standard Operating Procedures (SOP)

General Handling Workflow

The logical flow of operations is critical to maintaining a safe environment. This workflow minimizes the window of active handling and ensures that decontamination and disposal are integral parts of the process, not afterthoughts.

G Figure 1: General Handling Workflow for 1-(1-Chloroisoquinolin-6-yl)ethanone cluster_prep Preparation cluster_handle Active Handling (in Fume Hood) cluster_decon Decontamination cluster_dispose Final Steps prep1 Verify Fume Hood Certification prep2 Assemble All Glassware & Reagents prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Begin Work handle2 Prepare Solution handle1->handle2 handle3 Perform Reaction/Procedure handle2->handle3 decon1 Quench Reaction (if applicable) handle3->decon1 decon2 Segregate Halogenated Waste decon1->decon2 decon3 Clean Glassware in Hood decon2->decon3 disp1 Wipe Down Hood Surfaces decon3->disp1 disp2 Doff PPE Correctly disp1->disp2 disp3 Wash Hands Thoroughly disp2->disp3

Caption: General Handling Workflow for 1-(1-Chloroisoquinolin-6-yl)ethanone.

Protocol: Weighing and Preparing a Solution

This protocol must be executed entirely within a certified chemical fume hood.

  • Preparation:

    • Cover the fume hood work surface with disposable absorbent bench paper.

    • Place an analytical balance inside the hood, or use a balance in an enclosure that vents into the hood.

    • Assemble all necessary items: spatula, weigh boat/paper, receiving flask, solvent, magnetic stir bar, and waste containers.

  • Weighing:

    • Don all required PPE as specified in Section 3.

    • Carefully open the container of 1-(1-Chloroisoquinolin-6-yl)ethanone. Avoid creating airborne dust.

    • Use a dedicated, clean spatula to transfer the desired amount of solid to the weigh boat.

    • Close the primary container immediately.

  • Solubilization:

    • Carefully transfer the weighed solid into the receiving flask.

    • Add the solvent slowly, directing the stream to the side of the flask to wash down any residual solid.

    • Add the stir bar and cap the flask.

    • Place the flask on a stir plate within the hood to complete dissolution.

  • Cleanup:

    • Dispose of the contaminated weigh boat and any disposable items into the designated "Solid Halogenated Waste" container.

    • Wipe the spatula clean with a solvent-dampened cloth, disposing of the cloth in the same waste container.

PPE Donning and Doffing Sequence

Cross-contamination often occurs during the removal of PPE. Following a strict sequence is critical.

G Figure 2: PPE Donning & Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) - 'Dirtiest First' d1 1. Lab Coat d2 2. Inner Gloves d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Outer Gloves (over cuffs) d3->d4 f1 1. Outer Gloves f2 2. Lab Coat (turn inside out) f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Inner Gloves f3->f4

Caption: PPE Donning & Doffing Sequence.

Emergency Procedures and Disposal

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[7][11]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[1][11]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill Response
  • Minor Spill (inside fume hood):

    • Ensure your PPE is not compromised. Alert others in the lab.

    • Cover the spill with an absorbent material (e.g., vermiculite or sand). Do not use combustible paper towels.

    • Carefully scoop the absorbed material into a designated "Solid Halogenated Waste" container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), then with soap and water. Dispose of all cleaning materials as hazardous waste.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert personnel in adjacent areas.

    • Call your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment, including respiratory protection.[12]

Waste Disposal

Proper segregation of waste is critical for safety and environmental compliance.[2]

  • Waste Stream: Halogenated Organic Waste.

  • Solid Waste: All contaminated disposables (gloves, bench paper, pipette tips, absorbent material) must be placed in a clearly labeled, sealed container: "HAZARDOUS WASTE: HALOGENATED ORGANIC SOLID ".

  • Liquid Waste: All solutions containing 1-(1-Chloroisoquinolin-6-yl)ethanone and solvents from cleaning must be collected in a sealed, compatible container labeled: "HAZARDOUS WASTE: HALOGENATED ORGANIC LIQUID ".

  • Never mix halogenated waste with non-halogenated waste.[13] Do not dispose of this chemical down the drain.[1]

References

  • Vertex AI Search, Safety Data Sheet for a product containing H317, H319, H335, H400, H410 classifications. Accessed February 14, 2026. (Note: This is a general reference for hazard statements and does not directly pertain to the target compound).
  • Generic Safety Data Sheet, Precautionary statements P260, P273, P280. Accessed February 14, 2026.
  • Generic Material Safety Data Sheet, Guidance on PPE and storage conditions. Accessed February 14, 2026.
  • University of California, Riverside, Personal Protective Equipment Selection Guide. July 22, 2015. Accessed February 14, 2026.
  • U.S. Department of Health & Human Services, Personal Protective Equipment (PPE) - CHEMM. Accessed February 14, 2026. URL: [Link]

  • Generic Safety Data Sheet, Guidance on handling explosive mixtures and incompatible m
  • Dartmouth College Environmental Health and Safety, Personal Protective Equipment in Chemistry. Accessed February 14, 2026. URL: [Link]

  • University of British Columbia, Personal Protective Equipment Policy. October 2021. Accessed February 14, 2026.
  • LookChem, Safety Data Sheet for 1-Chloroisoquinoline. Accessed February 14, 2026. URL: [Link]

  • ACS Publications, Organic Letters, "Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy". January 23, 2023. Accessed February 14, 2026. URL: [Link]

  • Washington State University Environmental Health & Safety, Halogenated Solvents Safety Inform
  • Generic Safety Data Sheet, Hazard statements H315, H317, H319, H334, H335. Accessed February 14, 2026.
  • National Center for Biotechnology Information, PubChem Compound Summary for 1-Chloroisoquinoline. Accessed February 14, 2026. URL: [Link]

  • ACS Publications, The Journal of Organic Chemistry, "Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy". June 15, 2025. Accessed February 14, 2026. URL: [Link]

  • CymitQuimica, Safety Data Sheet for 1-Chloroisoquinoline-5-sulfonyl chloride. December 19, 2024. Accessed February 14, 2026.
  • Braun Research Group, Halogenated Organic Liquids - Standard Operating Procedure. Accessed February 14, 2026.
  • Vanderbilt University Environmental Health & Safety, Halogenated Solvents SOP. February 2023. Accessed February 14, 2026.
  • AEB Group, Safety Data Sheet containing supplemental hazard statements. July 18, 2025. Accessed February 14, 2026.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.